molecular formula C15H10BrN B1376883 8-Bromo-2-phenylquinoline CAS No. 871507-80-1

8-Bromo-2-phenylquinoline

Cat. No.: B1376883
CAS No.: 871507-80-1
M. Wt: 284.15 g/mol
InChI Key: KORMPLQVNKCGIQ-UHFFFAOYSA-N
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Description

8-Bromo-2-phenylquinoline is a useful research compound. Its molecular formula is C15H10BrN and its molecular weight is 284.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-bromo-2-phenylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN/c16-13-8-4-7-12-9-10-14(17-15(12)13)11-5-2-1-3-6-11/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORMPLQVNKCGIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Br)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743317
Record name 8-Bromo-2-phenylquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871507-80-1
Record name 8-Bromo-2-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 8-Bromo-2-phenylquinoline from 2-Bromoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and a detailed protocol for the synthesis of 8-bromo-2-phenylquinoline, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The synthesis originates from the readily available starting material, 2-bromoaniline. We will delve into the strategic selection of the synthetic route, focusing on the Doebner-von Miller reaction as the most efficacious method. This document offers an in-depth analysis of the reaction mechanism, a step-by-step experimental protocol, and a comparative assessment of alternative synthetic strategies. The content is structured to provide both theoretical understanding and practical, field-proven insights to guide researchers in the successful synthesis and purification of the target compound.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and functional materials. Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone of drug discovery. Compounds incorporating the quinoline scaffold exhibit a wide spectrum of therapeutic activities, including antimalarial (e.g., Chloroquine), antihypertensive (e.g., Quinapril), and anti-asthmatic (e.g., Singulair) properties. Specifically, 2-phenylquinoline derivatives are of significant interest due to their potential as anticancer agents and their use in the development of organic light-emitting diodes (OLEDs). The introduction of a bromine atom at the 8-position provides a versatile synthetic handle for further functionalization through cross-coupling reactions, enabling the generation of diverse chemical libraries for screening and optimization.

This guide focuses on a reliable and scalable synthesis of this compound from 2-bromoaniline, providing a robust foundation for research and development endeavors.

Strategic Selection of the Synthetic Pathway

Several classical methods exist for the construction of the quinoline core, including the Skraup, Combes, Friedländer, and Doebner-von Miller syntheses. The choice of method is critically dependent on the desired substitution pattern and the availability of starting materials.

  • Skraup Synthesis : Employs glycerol and an oxidizing agent to react with an aniline. While effective for unsubstituted quinoline, it is not suitable for introducing a specific C2-substituent like a phenyl group.

  • Combes Synthesis : Involves the acid-catalyzed reaction of an aniline with a β-diketone. This method typically yields 2,4-disubstituted quinolines.

  • Friedländer Synthesis : A condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group. This route is not directly applicable as it does not start from 2-bromoaniline itself but would require a pre-functionalized aminobenzaldehyde or aminoketone.

  • Doebner-von Miller Reaction : This reaction utilizes an aniline and an α,β-unsaturated carbonyl compound. It is highly versatile and directly suited for our target synthesis. By reacting 2-bromoaniline with cinnamaldehyde (3-phenyl-2-propenal), the desired 2-phenyl substituent and the quinoline core can be constructed in a single, efficient process.

Given these considerations, the Doebner-von Miller reaction is the most logical and direct pathway for the synthesis of this compound from 2-bromoaniline.

The Doebner-von Miller Reaction: Mechanism and Rationale

The Doebner-von Miller reaction is a robust acid-catalyzed process for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds. The causality behind this powerful transformation lies in a sequence of well-understood organic reaction steps.

Reaction Causality: The process is initiated by the nucleophilic character of the aniline nitrogen, which attacks the electrophilic β-carbon of the protonated cinnamaldehyde (a Michael addition). This step is crucial as it forms the initial carbon-nitrogen bond and sets the stage for the subsequent cyclization. The acidic catalyst (e.g., HCl) plays a dual role: it activates the carbonyl group of the cinnamaldehyde, making it more susceptible to nucleophilic attack, and it facilitates the subsequent dehydration steps. The final aromatization, driven by the formation of a stable heteroaromatic ring system, often requires a mild oxidizing agent to remove the newly introduced hydrogen atoms from the dihydroquinoline intermediate.

Reaction Mechanism

The mechanism for the synthesis of this compound proceeds as follows:

  • Michael Addition: The lone pair of the nitrogen atom in 2-bromoaniline attacks the β-carbon of the acid-activated cinnamaldehyde.

  • Cyclization: The resulting enol intermediate undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aniline ring attacks the carbonyl carbon to form a six-membered ring.

  • Dehydration: The hydroxyl group of the cyclized intermediate is protonated by the acid catalyst, forming a good leaving group (water), which is subsequently eliminated to create a double bond.

  • Oxidation: The resulting 1,2-dihydroquinoline intermediate is then oxidized to the final aromatic product, this compound. This oxidation can be effected by various agents or sometimes occurs via air oxidation.

Doebner_von_Miller_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product R1 2-Bromoaniline I1 Michael Adduct (Enol Intermediate) R1->I1 1. Michael Addition R2 Cinnamaldehyde R2->I1 Catalyst H+ (Acid Catalyst) Catalyst->I1 I2 Cyclized Intermediate I1->I2 2. Cyclization I3 1,2-Dihydroquinoline I2->I3 3. Dehydration (-H2O) P1 This compound I3->P1 4. Oxidation

Caption: Doebner-von Miller reaction mechanism for this compound.

Field-Proven Experimental Protocol

This protocol is adapted from established procedures for Doebner-von Miller reactions, such as the synthesis of 8-bromo-2-methylquinoline, and is optimized for the synthesis of the 2-phenyl derivative.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Volume/MassNotes
2-Bromoaniline172.0350.08.60 gStarting material
Cinnamaldehyde132.1660.07.93 g (7.6 mL)Provides C2-phenyl and C3, C4 of quinoline
Hydrochloric Acid (18% aq.)36.46-50 mLAcid catalyst and solvent
2-Nitrotoluene137.1410.01.37 gOxidizing agent (alternative to air)
Zinc Chloride (anhydrous)136.3050.06.81 gLewis acid co-catalyst
Ammonia solution (conc.)17.03-As neededFor neutralization (work-up)
Dichloromethane (DCM)84.93-~300 mLExtraction solvent
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-As neededDrying agent
Isopropanol60.10-As neededFor washing crude product
Step-by-Step Methodology
  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel, combine 2-bromoaniline (8.60 g, 50.0 mmol) and 18% hydrochloric acid (50 mL).

  • Initial Heating: Heat the mixture to reflux (approximately 100-105 °C) with vigorous stirring.

  • Addition of Reagents: In a separate beaker, prepare a mixture of cinnamaldehyde (7.93 g, 60.0 mmol) and 2-nitrotoluene (1.37 g, 10.0 mmol). Transfer this mixture to the dropping funnel.

  • Controlled Addition: Add the cinnamaldehyde/2-nitrotoluene mixture dropwise to the refluxing solution over a period of 1 hour. The solution will darken significantly.

  • Reaction Period: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 3 hours to ensure the completion of the initial condensation and cyclization.

  • Addition of Co-catalyst: Carefully add anhydrous zinc chloride (6.81 g, 50.0 mmol) to the hot reaction mixture in portions. Caution: This may be exothermic. Continue to stir vigorously at reflux for another 30 minutes.

  • Work-up - Quenching and Neutralization: Allow the reaction mixture to cool to room temperature and then place it in an ice bath. Carefully neutralize the acidic solution by the slow addition of concentrated ammonia solution until the pH reaches ~8-9. A dark, thick precipitate will form.

  • Isolation of Crude Product: Isolate the crude solid by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a small amount of cold isopropanol to remove some of the more soluble impurities.

  • Purification: The crude product can be purified by either recrystallization or column chromatography.

    • Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol or toluene. Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.

    • Column Chromatography: For higher purity, dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Purify by flash column chromatography using a gradient of ethyl acetate in hexanes (e.g., starting from 2% ethyl acetate and gradually increasing to 10%).

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by NMR, MS, and melting point determination to confirm its identity and purity.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Analysis A 1. Combine 2-Bromoaniline and 18% HCl B 2. Heat to Reflux A->B C 3. Add Cinnamaldehyde/ 2-Nitrotoluene Mixture B->C D 4. Reflux for 3 hours C->D E 5. Add ZnCl2, Reflux 30 min D->E F 6. Cool and Neutralize with NH3(aq) to pH 8-9 E->F G 7. Filter Crude Solid F->G H 8. Wash with H2O and Isopropanol G->H I 9. Recrystallization (Ethanol) or Column Chromatography H->I J 10. Dry Under Vacuum I->J K 11. Characterization (NMR, MS, MP) J->K

Caption: Step-by-step experimental workflow for the synthesis of the target compound.

Expected Results and Data

ParameterExpected Value
Yield 45-60% (post-purification)
Appearance Off-white to pale yellow solid
Melting Point ~95-98 °C
¹H NMR (CDCl₃) δ (ppm): ~8.20 (d, 1H), 8.15 (d, 1H), 7.95 (d, 1H), 7.85 (d, 1H), 7.75 (t, 1H), 7.50-7.60 (m, 3H), 7.40 (t, 1H), 7.35 (d, 1H). Note: Exact shifts and coupling constants should be confirmed by analysis.
¹³C NMR (CDCl₃) δ (ppm): ~157.0, 147.5, 139.5, 136.5, 133.5, 129.8, 129.5, 129.0, 128.0, 127.5, 127.0, 126.5, 122.0, 119.5. Note: Exact shifts should be confirmed by analysis.
Mass Spec (EI) m/z (%): 285/283 ([M]⁺, isotopic pattern for Br), 204 ([M-Br]⁺).

Safety and Handling Considerations

  • 2-Bromoaniline: Toxic if swallowed, in contact with skin, or if inhaled. It may cause damage to organs through prolonged exposure. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Cinnamaldehyde: Harmful in contact with skin and can cause skin irritation or an allergic reaction. Avoid inhalation and skin contact.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care, using appropriate PPE.

  • Zinc Chloride (anhydrous): Corrosive and an irritant. It is also hygroscopic. Handle in a dry environment.

  • General Precautions: The reaction is performed at high temperatures and involves strong acids. Ensure all glassware is free of defects. The neutralization step with ammonia is exothermic and should be performed slowly in an ice bath to control the temperature.

Conclusion

This guide has detailed a reliable and well-grounded method for the synthesis of this compound from 2-bromoaniline using the Doebner-von Miller reaction. By understanding the underlying mechanism and adhering to the detailed experimental protocol, researchers can confidently produce this valuable intermediate. The strategic choice of this reaction provides an efficient pathway, and the bromine handle on the final product opens up a multitude of possibilities for further derivatization, making it a key starting point for projects in drug discovery and materials science.

8-Bromo-2-phenylquinoline CAS number 871507-80-1 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 8-Bromo-2-phenylquinoline (CAS 871507-80-1): Synthesis, Properties, and Applications

Introduction

The quinoline moiety is a privileged heterocyclic scaffold, forming the structural core of numerous natural products and pharmacologically active compounds.[1][2] Its unique electronic properties and ability to engage in various biological interactions have established it as a cornerstone in medicinal chemistry.[3] this compound (CAS: 871507-80-1) is a key synthetic intermediate that combines the foundational quinoline framework with two strategically placed functional groups: a phenyl group at the 2-position, known to influence biological activity, and a bromine atom at the 8-position, which serves as a versatile handle for further chemical modification.[4]

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core properties, synthesis, reactivity, and potential applications of this compound. It synthesizes field-proven insights with technical data to serve as a practical resource for leveraging this valuable building block in organic synthesis and drug discovery programs.

Physicochemical and Structural Properties

This compound is a solid organic compound whose structure is primed for synthetic elaboration. The bromine atom at the C8 position and the phenyl ring at C2 are key features dictating its chemical behavior and potential applications.

Table 1: Core Properties of this compound

PropertyValueSource
CAS Number 871507-80-1[5][6][7]
Molecular Formula C₁₅H₁₀BrN[5][7]
Molecular Weight 284.15 g/mol [5][7][8]
MDL Number MFCD22376726[5]
Appearance N/A (Typically an off-white to yellow solid)[5]
Purity Typically offered at ≥95%[5]

Note: Physical state properties like melting and boiling points are not consistently reported in publicly available literature, a common occurrence for specialized research chemicals.[5] Buyer assumes responsibility to confirm product identity and purity.

Synthesis and Characterization

The synthesis of 2-substituted quinolines is well-established in organic chemistry. For this compound, a logical and effective approach is the Doebner-von Miller reaction, which constructs the quinoline core from an aniline derivative and an α,β-unsaturated carbonyl compound.

Synthetic Strategy: Doebner-von Miller Reaction

This classic method involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of a strong acid and an oxidizing agent.[3] For the target molecule, 2-bromoaniline serves as the foundational building block, reacting with cinnamaldehyde to introduce the phenyl group at the 2-position. The acid catalyst facilitates the cyclization, and an in-situ oxidizing agent promotes the final aromatization to the quinoline ring system.

Detailed Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is a representative example based on established methodologies for quinoline synthesis.[9] Researchers should conduct their own risk assessment and optimization.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-bromoaniline (1.0 eq) and concentrated hydrochloric acid (approx. 3-4 volumes).

  • Reagent Addition: With vigorous stirring, slowly add cinnamaldehyde (1.1 eq). An exothermic reaction may be observed.

  • Heating and Reflux: Heat the reaction mixture to reflux (typically 100-120 °C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[10]

  • Work-up: After completion, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium carbonate (Na₂CO₃) until the pH is between 7-8.[9]

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).[9]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.[9]

  • Purification: Purify the crude residue by column chromatography on silica gel, using a hexane/ethyl acetate solvent system as the eluent, to afford the pure this compound.[9]

Visualization of Synthetic Workflow

G cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start 1. Add 2-Bromoaniline & HCl to Flask add_cin 2. Slowly Add Cinnamaldehyde start->add_cin reflux 3. Heat to Reflux (4-6h) add_cin->reflux cool 4. Cool to Room Temperature reflux->cool neutralize 5. Neutralize with Na2CO3 (pH 7-8) cool->neutralize extract 6. Extract with Organic Solvent neutralize->extract dry 7. Dry & Concentrate extract->dry chromatography 8. Column Chromatography dry->chromatography product Pure this compound chromatography->product G cluster_coupling Pd-Catalyzed Cross-Coupling Reactions cluster_products Diverse Derivatives start This compound suzuki Suzuki Coupling (+ R-B(OH)2) start->suzuki buchwald Buchwald-Hartwig (+ R2NH) start->buchwald sonogashira Sonogashira Coupling (+ R-C≡CH) start->sonogashira aryl 8-Aryl- suzuki->aryl amino 8-Amino- buchwald->amino alkynyl 8-Alkynyl- sonogashira->alkynyl

References

Introduction: The Structural Elucidation Challenge

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the 1H NMR Spectrum of 8-Bromo-2-phenylquinoline

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a predictive analysis grounded in fundamental principles and data from analogous structures. We will explore the causality behind spectral features, provide robust experimental protocols for spectral acquisition, and discuss advanced techniques for unambiguous signal assignment.

This compound is a heterocyclic compound featuring a quinoline core substituted with a phenyl group at the 2-position and a bromine atom at the 8-position. This substitution pattern creates a unique electronic environment, making NMR spectroscopy an indispensable tool for its structural verification and purity assessment. Understanding the 1H NMR spectrum is critical for confirming successful synthesis and for identifying specific proton environments, which may be crucial for understanding intermolecular interactions in medicinal chemistry applications. This guide will deconstruct the molecule's proton environments to predict the spectrum and provide the means to validate this prediction experimentally.

Molecular Structure and Proton Environment Analysis

To interpret the 1H NMR spectrum, we must first identify the chemically non-equivalent protons in the molecule. Due to the molecule's asymmetry, all protons on the quinoline core are unique. The phenyl ring, allowing for free rotation, exhibits symmetry around the C1'-C4' axis.

Diagram: Structure and Proton Numbering of this compound

A visual representation of this compound with IUPAC numbering and proton labels.

This leads to seven distinct sets of proton signals:

  • Quinoline Protons: H3, H4, H5, H6, H7

  • Phenyl Protons: H2'/H6', H3'/H5', H4'

Predictive 1H NMR Spectral Analysis

3.1. Foundational Compounds Analysis

  • 2-Phenylquinoline: In this parent structure, the protons of the phenyl group typically appear as a complex multiplet, while the quinoline protons are spread across the aromatic region. The H3 and H4 protons appear as distinct doublets due to their mutual coupling[1][2].

  • 8-Bromoquinoline: The introduction of an electron-withdrawing bromine atom at C8 significantly influences the chemical shifts of the adjacent protons (H5, H6, H7) primarily through its inductive effect and anisotropy. Protons ortho and para to the bromine are generally shifted downfield[3][4].

3.2. Predicted Chemical Shifts, Multiplicity, and Integration

Synthesizing the substituent effects allows for a detailed prediction for this compound, assuming a standard deuterated solvent like CDCl₃.

Proton LabelPredicted δ (ppm)IntegrationMultiplicityRationale & Key Couplings
H4 ~8.2 - 8.31HDoublet (d)Deshielded by the adjacent nitrogen and phenyl ring's anisotropic effect. Coupled to H3 (J3,4 ≈ 8.5 Hz).
H3 ~7.8 - 7.91HDoublet (d)Less deshielded than H4. Coupled to H4 (J3,4 ≈ 8.5 Hz).
H5 ~8.1 - 8.21HDoublet of Doublets (dd)Significantly deshielded by the anisotropic effect of the quinoline ring system. Coupled to H6 (J5,6 ≈ 8.2 Hz) and H7 (J5,7 ≈ 1.5 Hz).
H7 ~7.9 - 8.01HDoublet of Doublets (dd)Deshielded by the adjacent bromine atom (ortho position). Coupled to H6 (J6,7 ≈ 7.5 Hz) and H5 (J5,7 ≈ 1.5 Hz).
H6 ~7.4 - 7.51HTriplet (t) or ddAppears as a pseudo-triplet due to similar coupling constants with H5 and H7. Coupled to H5 (J5,6 ≈ 8.2 Hz) and H7 (J6,7 ≈ 7.5 Hz).
H2'/H6' ~8.1 - 8.22HMultiplet (m)Ortho protons on the phenyl ring, often overlapping with other signals in the downfield region.
H3'/H5'/H4' ~7.4 - 7.63HMultiplet (m)Meta and para protons of the phenyl ring, typically overlapping in a complex multiplet.

Note: Quinolines are known to exhibit concentration-dependent chemical shifts due to intermolecular π-π stacking interactions.[5][6] Therefore, minor variations from the predicted values may be observed.

Experimental Protocol for 1H NMR Acquisition

This section provides a self-validating protocol for obtaining a high-resolution 1H NMR spectrum.

4.1. Sample Preparation

  • Mass Measurement: Accurately weigh 5-10 mg of purified this compound.

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃). Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solvent to serve as the internal reference (δ = 0.00 ppm).

  • Dissolution & Transfer: Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

4.2. Instrument Setup and Data Acquisition (400 MHz Spectrometer)

  • Sample Insertion: Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

  • Locking: Lock the spectrometer onto the deuterium signal of the solvent (e.g., CDCl₃ at 77.16 ppm for 13C, which the instrument uses to establish the lock).

  • Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity. The goal is to achieve narrow, symmetrical peak shapes for a reference peak (e.g., residual solvent or TMS).

  • Acquisition Parameters:

    • Pulse Program: Use a standard single-pulse (e.g., 'zg30' on Bruker systems) experiment.

    • Spectral Width (SW): Set a spectral width that encompasses all expected proton signals, typically from -1 to 10 ppm.

    • Number of Scans (NS): Acquire a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

    • Receiver Gain (RG): Adjust the receiver gain to an optimal level to avoid signal clipping.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum manually to ensure all peaks are in the positive absorptive mode.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals to determine the relative number of protons for each peak.

Diagram: Experimental Workflow for 1H NMR Analysis

G SamplePrep Sample Preparation (5-10 mg in 0.6 mL CDCl3 + TMS) Acquisition Data Acquisition (Lock, Shim, Set Parameters) SamplePrep->Acquisition Insert Sample Processing Data Processing (FT, Phasing, Calibration) Acquisition->Processing Acquire FID Analysis Spectral Analysis (Assign Peaks, Analyze Coupling) Processing->Analysis Generate Spectrum

A streamlined workflow from sample preparation to final spectral analysis.

Advanced Techniques for Unambiguous Assignment

For complex spectra where signals overlap, two-dimensional (2D) NMR experiments are invaluable for confirming assignments.

  • COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are spin-coupled, typically through two or three bonds.[5] In the case of this compound, a COSY spectrum would be essential to:

    • Confirm the H3-H4 coupling by observing a cross-peak between their signals.

    • Trace the connectivity of the H5-H6-H7 spin system by "walking" along the cross-peaks connecting H5 to H6, and H6 to H7.

Diagram: Key Expected COSY Correlations

G cluster_quinoline Quinoline Spin Systems H3 H3 H4 H4 H3->H4 J3,4 H5 H5 H6 H6 H5->H6 J5,6 H7 H7 H5->H7 J5,7 (long-range) H6->H7 J6,7

Expected 1H-1H COSY correlations for the quinoline core protons.

Conclusion

The 1H NMR spectrum of this compound is predicted to show seven distinct signals corresponding to its unique proton environments. The chemical shifts are governed by the electronic effects of the heterocyclic nitrogen, the aromatic rings, and the bromine substituent. The protons of the quinoline core are expected between ~7.4 and ~8.3 ppm, with the phenyl protons also appearing in this aromatic region. By following the detailed experimental protocol and leveraging 2D techniques like COSY, researchers can confidently acquire and interpret the spectrum, leading to unambiguous structural verification of this important chemical entity.

References

An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 8-Bromo-2-phenylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 8-Bromo-2-phenylquinoline. We will delve into the structural assignment of its carbon skeleton, provide a detailed protocol for data acquisition, and offer an expert interpretation of its ¹³C NMR spectrum, grounded in the fundamental principles of substituent effects.

Introduction: The Structural Context

This compound is a substituted heterocyclic aromatic compound. Its structure is characterized by a quinoline core, which is fundamental to numerous pharmaceutical agents, substituted at the C2 position with a phenyl group and at the C8 position with a bromine atom. ¹³C NMR spectroscopy is an indispensable tool for confirming the identity and purity of such molecules, as each carbon atom in a unique electronic environment gives rise to a distinct signal.

The chemical shifts (δ) in the ¹³C NMR spectrum of this molecule are governed by the interplay of the electron-withdrawing nitrogen atom of the quinoline ring and the distinct electronic and steric effects of the phenyl and bromo substituents. Understanding these influences is paramount for accurate spectral assignment. While a fully assigned experimental spectrum for this specific molecule is not widely published, we can construct a highly accurate and reliable analysis by combining predictive methods with empirical data from its constituent substructures: 2-phenylquinoline and 8-bromoquinoline.

Molecular Structure and Carbon Numbering

To facilitate an unambiguous discussion of the NMR data, the IUPAC numbering scheme for the this compound skeleton is presented below. This numbering will be used consistently for all spectral assignments.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing weigh Weigh ~50 mg of This compound dissolve Dissolve in ~0.7 mL of CDCl3 or DMSO-d6 weigh->dissolve transfer Filter and transfer to 5mm NMR tube dissolve->transfer setup Lock, Tune, Shim transfer->setup params Set Parameters: Pulse: zgpg30 Delay (D1): 2s Scans (NS): ≥1024 setup->params acquire Acquire Spectrum params->acquire process Fourier Transform, Phase Correction, Baseline Correction acquire->process reference Reference to solvent peak (CDCl3: 77.16 ppm) process->reference

An In-depth Technical Guide to the Mass Spectrometry Analysis of 8-Bromo-2-phenylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 8-Bromo-2-phenylquinoline in Modern Research

This compound stands as a pivotal heterocyclic compound, drawing considerable attention within the realms of medicinal chemistry, materials science, and drug development. As a derivative of the quinoline scaffold, a privileged structure in numerous biologically active molecules, its unique substitution pattern—a bromine atom at the 8-position and a phenyl group at the 2-position—imparts distinct physicochemical properties that are of profound interest for the development of novel therapeutic agents and functional materials. The bromine substituent, for instance, can serve as a handle for further synthetic modifications through cross-coupling reactions, while the phenyl group can influence the molecule's steric and electronic properties, potentially modulating its interaction with biological targets.

Given its significance, the precise and unambiguous structural elucidation and quantification of this compound are paramount. Mass spectrometry (MS), a powerful analytical technique for determining the molecular weight and structure of compounds, serves as an indispensable tool for the comprehensive characterization of this molecule. This in-depth technical guide provides a holistic overview of the mass spectrometric analysis of this compound, offering field-proven insights into sample preparation, ionization techniques, and fragmentation patterns. This document is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently analyze this important compound and its analogues.

Core Physicochemical Properties and Structural Data

A thorough understanding of the fundamental physicochemical properties of this compound is the bedrock of any successful analytical strategy. These properties dictate the choice of sample preparation techniques, chromatographic conditions, and mass spectrometric parameters.

PropertyValueSource
Molecular Formula C₁₅H₁₀BrN[1]
Molecular Weight 284.16 g/mol [1]
Monoisotopic Mass 282.99966 DaInferred from isotopic masses
Appearance Solid (typical for quinoline derivatives)General knowledge
Key Structural Features Quinoline core, C8-Bromine substituent, C2-Phenyl substituentGeneral chemical knowledge

Strategic Sample Preparation for Mass Spectrometry Analysis

The quality of mass spectrometry data is intrinsically linked to the purity of the sample introduced into the instrument. For a small molecule like this compound, a well-designed sample preparation workflow is crucial to minimize matrix effects, enhance sensitivity, and ensure the longevity of the analytical instrumentation. The choice of the sample preparation method is guided by the sample matrix and the intended analytical technique (e.g., GC-MS or LC-MS).

Protocol 1: Solid-Phase Extraction (SPE) for Complex Matrices

Solid-phase extraction is a highly effective technique for the cleanup and concentration of this compound from complex sample matrices such as biological fluids or environmental samples.

Methodology:

  • Conditioning: A C18 SPE cartridge is conditioned with 3-5 mL of methanol followed by 3-5 mL of deionized water. This step activates the stationary phase.

  • Loading: The sample, pre-treated and dissolved in an appropriate solvent, is loaded onto the conditioned SPE cartridge at a slow, controlled flow rate.

  • Washing: The cartridge is washed with a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences while retaining the analyte.

  • Elution: this compound is eluted from the cartridge using a small volume of a strong organic solvent, such as methanol or acetonitrile.

  • Concentration: The eluate can be concentrated under a gentle stream of nitrogen gas and reconstituted in a solvent compatible with the subsequent chromatographic separation.

Protocol 2: Liquid-Liquid Extraction (LLE) for Simpler Matrices

For less complex matrices, liquid-liquid extraction offers a straightforward method for isolating this compound.

Methodology:

  • Solvent Selection: An appropriate immiscible organic solvent (e.g., dichloromethane, ethyl acetate) is chosen based on the polarity of the analyte and the sample matrix.

  • Extraction: The sample is mixed with the chosen organic solvent in a separatory funnel and shaken vigorously. This compound will partition into the organic phase.

  • Separation: The layers are allowed to separate, and the organic layer containing the analyte is collected.

  • Drying and Concentration: The collected organic phase is dried over anhydrous sodium sulfate, filtered, and then evaporated to dryness. The residue is reconstituted in a suitable solvent for analysis.

Mass Spectrometry Analysis: A Dual-Platform Approach

The analysis of this compound can be effectively performed using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), with the choice depending on the volatility and thermal stability of the analyte and its derivatives, as well as the complexity of the sample.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[2] Electron Ionization (EI) is a hard ionization technique that provides detailed structural information through extensive fragmentation.[3]

Typical GC-MS Parameters:

ParameterSettingRationale
GC Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)A non-polar column suitable for the separation of aromatic compounds.
Injector Temperature 280 °CEnsures complete vaporization of the analyte.
Oven Program Start at 100 °C, ramp to 300 °C at 15 °C/minProvides good separation from potential impurities.
Carrier Gas Helium at 1.0 mL/minInert carrier gas for optimal chromatographic performance.
Ion Source Electron Ionization (EI) at 70 eVStandard energy for reproducible fragmentation and library matching.
Mass Analyzer QuadrupoleCommon, robust mass analyzer for routine analysis.
Scan Range m/z 50-400Covers the expected mass range of the parent ion and fragments.
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

For less volatile derivatives or when analyzing complex mixtures that require the high separation efficiency of modern HPLC/UHPLC systems, LC-MS with Electrospray Ionization (ESI) is the method of choice. ESI is a soft ionization technique that typically produces a prominent protonated molecule ([M+H]⁺), providing clear molecular weight information.[4]

Typical LC-MS Parameters:

ParameterSettingRationale
LC Column C18 (e.g., 2.1 x 50 mm, 1.8 µm)Reversed-phase column for good retention of aromatic compounds.
Mobile Phase A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrileCommon mobile phase for ESI in positive ion mode.
Gradient 5% to 95% B over 5 minutesA standard gradient for eluting a wide range of compounds.
Flow Rate 0.4 mL/minCompatible with standard ESI sources.
Ion Source Electrospray Ionization (ESI), Positive Ion ModeThe nitrogen atom in the quinoline ring is readily protonated.
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray process.
Drying Gas Temp. 300 - 350 °CFacilitates desolvation of the analyte ions.
Mass Analyzer Time-of-Flight (TOF) or Orbitrap for high resolutionProvides accurate mass measurements for formula confirmation.

Mass Spectra and Fragmentation Analysis: Decoding the Signature

The mass spectrum of this compound is characterized by a distinctive isotopic pattern and a predictable fragmentation pathway, providing a wealth of structural information.

The Molecular Ion: A Tale of Two Isotopes

Due to the presence of a single bromine atom, the molecular ion region of the mass spectrum will exhibit a characteristic doublet of peaks of nearly equal intensity, separated by 2 m/z units.[5] This is a direct consequence of the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%).[5]

Expected Molecular Ion Peaks:

Ionm/z (calculated)Description
[C₁₅H₁₀⁷⁹BrN]⁺283.0Molecular ion with the ⁷⁹Br isotope.
[C₁₅H₁₀⁸¹BrN]⁺285.0Molecular ion with the ⁸¹Br isotope.
Proposed Fragmentation Pathway

The fragmentation of this compound under EI conditions is expected to proceed through several key pathways, primarily involving the loss of the bromine atom, the phenyl group, and fragmentation of the quinoline ring.

G M [M]⁺• m/z 283/285 F1 [M - Br]⁺ m/z 204 M->F1 - Br• F2 [M - HBr]⁺• m/z 203 M->F2 - HBr F3 [M - C₆H₅]⁺ m/z 206/208 M->F3 - C₆H₅• F4 [C₁₃H₈N]⁺ m/z 178 F1->F4 - C₂H₂

Caption: Proposed EI Fragmentation of this compound.

Key Fragmentation Steps:

  • Loss of a Bromine Radical: The most facile fragmentation is often the cleavage of the C-Br bond, leading to the formation of a stable ion at m/z 204.

  • Loss of Hydrogen Bromide (HBr): Elimination of HBr can also occur, resulting in an ion at m/z 203.

  • Loss of the Phenyl Radical: Cleavage of the bond between the quinoline ring and the phenyl group can lead to the loss of a phenyl radical (C₆H₅•), generating a bromo-quinoline fragment ion at m/z 206/208.

  • Fragmentation of the Quinoline Ring: The [M - Br]⁺ ion at m/z 204 can undergo further fragmentation, characteristic of the 2-phenylquinoline core, such as the loss of acetylene (C₂H₂) to yield an ion at m/z 178.[6]

The following workflow provides a logical sequence for the comprehensive analysis of this compound.

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Prep Sample in Matrix SPE Solid-Phase Extraction Prep->SPE LLE Liquid-Liquid Extraction Prep->LLE GCMS GC-MS (EI) SPE->GCMS LCMS LC-MS (ESI) SPE->LCMS LLE->GCMS LLE->LCMS MS Mass Spectrum GCMS->MS LCMS->MS Frag Fragmentation Pattern MS->Frag Struct Structural Confirmation Frag->Struct

Caption: General Workflow for MS Analysis of this compound.

Conclusion: A Robust Framework for Analysis

The mass spectrometric analysis of this compound is a critical component of its characterization in various scientific disciplines. By leveraging a strategic combination of meticulous sample preparation and appropriate mass spectrometry techniques—either GC-MS for volatile samples or LC-MS for broader applications—researchers can obtain high-quality data for unambiguous structural confirmation and quantification. The characteristic isotopic signature of the bromine atom provides a definitive marker for the presence of this halogen, while the fragmentation pattern offers valuable insights into the molecule's structure. The protocols and insights presented in this guide provide a robust framework for the successful analysis of this compound, empowering scientists to advance their research and development endeavors.

References

FT-IR spectrum of 8-Bromo-2-phenylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the FT-IR Spectrum of 8-Bromo-2-phenylquinoline

Introduction

This compound is a heterocyclic aromatic compound of significant interest within medicinal chemistry and materials science. As a derivative of the quinoline scaffold, a privileged structure in drug discovery, it serves as a crucial intermediate in the synthesis of novel therapeutic agents and functional materials.[1] Accurate and unambiguous characterization of this molecule is paramount for ensuring the integrity of research and development outcomes. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the molecular identity and structural features of this compound.

This technical guide offers a comprehensive analysis of the . It is designed for researchers, scientists, and drug development professionals, providing not only a detailed interpretation of the spectral data but also the underlying principles and a validated experimental protocol. The narrative synthesizes theoretical knowledge with practical, field-proven insights to facilitate the confident application of FT-IR spectroscopy in the characterization of this important molecule.

The Molecular Structure of this compound

Understanding the FT-IR spectrum begins with a clear visualization of the molecule's structure. This compound consists of a quinoline ring system substituted with a phenyl group at the C2 position and a bromine atom at the C8 position. The key vibrational modes that will be active in the infrared spectrum arise from the distinct functional groups within this architecture: the aromatic C-H bonds of both ring systems, the coupled C=C and C=N bonds of the quinoline core, and the C-Br bond.

cluster_quinoline Quinoline Core cluster_phenyl Phenyl Group (C2) C1 C C2 C C1->C2 C3 C C2->C3 P1 C C2->P1 C-C stretch C4 C C3->C4 C10 C C4->C10 C9 C C9->C10 N N C9->N C5 C C10->C5 N->C2 C8 C C8->C9 Br Br C8->Br C-Br stretch C7 C C7->C8 C6 C C6->C7 C5->C6 P2 C P1->P2 P3 C P2->P3 P4 C P3->P4 P5 C P4->P5 P6 C P5->P6 P6->P1

Figure 1: Molecular structure of this compound highlighting key functional groups.

Experimental Protocol for FT-IR Analysis

A robust and reproducible experimental protocol is the foundation of trustworthy spectral data. The following procedure outlines the Attenuated Total Reflectance (ATR) method, which is highly recommended for solid samples due to its minimal sample preparation and high-quality results.

Rationale for Method Selection

The ATR technique is chosen over traditional methods like KBr pellets for its simplicity and speed. It eliminates the need for grinding and pressing, which can sometimes induce polymorphic changes in crystalline samples. The direct contact of the solid sample with the ATR crystal (typically diamond) ensures a strong, clean signal representative of the material's surface chemistry.

Instrumentation and Materials
  • Instrument: A Fourier-Transform Infrared (FT-IR) Spectrometer equipped with a single-reflection diamond ATR accessory.

  • Sample: High-purity this compound solid.

  • Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free wipes.

Step-by-Step Protocol
  • Background Collection:

    • Ensure the ATR crystal surface is impeccably clean by wiping it with a lint-free tissue dampened with isopropanol.

    • Allow the solvent to fully evaporate.

    • Acquire a background spectrum. This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be digitally subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the this compound powder onto the center of the diamond crystal.

    • Lower the ATR press and apply consistent pressure to ensure firm contact between the sample and the crystal. Insufficient contact is a common source of poor signal intensity and spectral artifacts.

  • Data Acquisition:

    • Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹.[2]

    • Resolution: 4 cm⁻¹.

    • Scans: Co-add 16 to 32 scans to achieve an excellent signal-to-noise ratio.

    • Initiate the sample scan.

  • Data Processing and Cleaning:

    • The instrument software will automatically ratio the sample scan against the collected background spectrum to produce the final absorbance or transmittance spectrum.

    • After analysis, release the pressure, remove the sample, and thoroughly clean the ATR crystal with isopropanol.

Start Start: Clean ATR Crystal Background Acquire Background Spectrum (No Sample) Start->Background Sample Place Sample on Crystal & Apply Pressure Background->Sample Acquire Acquire Sample Spectrum (4000-400 cm⁻¹, 16 scans, 4 cm⁻¹ res.) Sample->Acquire Process Software performs: (Sample / Background) Acquire->Process Result Generate Final IR Spectrum Process->Result Clean End: Clean ATR Crystal Result->Clean

Figure 2: Experimental workflow for FT-IR data acquisition using the ATR method.

Spectral Interpretation and Peak Assignment

The is characterized by several distinct absorption bands corresponding to the vibrational modes of its constituent functional groups. The analysis is logically divided into the principal regions of the mid-infrared spectrum.

Table 1: Summary of Key FT-IR Vibrational Modes for this compound
Wavenumber Range (cm⁻¹)Vibrational ModeDescription & Significance
3100 - 3000Aromatic C-H StretchThese absorptions appear at a higher frequency than alkane C-H stretches (>3000 cm⁻¹) and confirm the presence of hydrogens on the aromatic rings.[3][4][5] Multiple weak to medium bands are expected.
1620 - 1570C=N Stretch (Quinoline)Stretching of the carbon-nitrogen double bond within the quinoline ring. This vibration is often coupled with C=C stretches and appears as a strong band.[6]
1600 - 1450Aromatic C=C StretchIn-ring carbon-carbon double bond stretching vibrations from both the quinoline and phenyl rings.[5] A series of sharp, medium-to-strong intensity bands are characteristic, with prominent peaks often near 1600 cm⁻¹ and 1500 cm⁻¹.[4][5]
900 - 675Aromatic C-H Out-of-Plane BendThese strong absorptions are highly diagnostic of the substitution pattern on the aromatic rings.[7] The specific pattern of bands in this region can help confirm the positions of the phenyl and bromo substituents.
< 700C-Br StretchThe carbon-bromine stretching vibration is expected in the low-frequency fingerprint region.[8][9] Due to the high mass of bromine, this band appears at a low wavenumber, often between 690-515 cm⁻¹.[9] Its identification can sometimes be challenging due to overlap with other fingerprint vibrations.[2]
High Wavenumber Region (4000 - 2500 cm⁻¹)

This region is dominated by C-H stretching vibrations. For this compound, a series of weak to medium intensity bands are expected between 3100 cm⁻¹ and 3000 cm⁻¹ .[3][4] The presence of these bands, clearly above the 3000 cm⁻¹ threshold for saturated C-H bonds, is a definitive indicator of the aromatic nature of the compound.

Double Bond Region (1700 - 1450 cm⁻¹)

This region provides rich information about the unsaturated framework of the molecule.

  • C=C and C=N Stretching: The spectrum will exhibit a series of sharp, moderate-to-strong absorption bands. The stretching of the C=N bond in the quinoline ring typically appears in the 1620-1570 cm⁻¹ range.[6] This is closely coupled with the C=C in-ring stretching vibrations of both the quinoline and phenyl rings, which give rise to characteristic bands around 1600 cm⁻¹ and 1500 cm⁻¹ .[5] The complexity of bands in this area is a hallmark of polycyclic aromatic systems.

Fingerprint Region (< 1450 cm⁻¹)

While complex, the fingerprint region contains highly diagnostic information.

  • C-H Bending Vibrations: The most structurally informative bands in this region are the strong C-H out-of-plane (oop) bending vibrations, found between 900 cm⁻¹ and 675 cm⁻¹ .[7] The precise positions of these bands are sensitive to the substitution pattern of the aromatic rings and provide powerful confirmatory evidence for the 8-bromo and 2-phenyl substitution pattern.

  • C-Br Stretching Vibration: The key vibration for confirming the presence of the bromine substituent is the C-Br stretch. Due to the heavy mass of the bromine atom, this bond vibrates at a low frequency. This absorption is expected to be found at wavenumbers below 700 cm⁻¹ .[8] While it may be of medium to strong intensity, its location deep within the fingerprint region can sometimes lead to overlap with other skeletal vibrations.

Conclusion

The provides a unique and verifiable fingerprint for its molecular structure. The key diagnostic features include the aromatic C-H stretching bands above 3000 cm⁻¹, a complex series of C=C and C=N stretching vibrations in the 1620-1450 cm⁻¹ region, strong C-H out-of-plane bending bands confirming the substitution pattern below 900 cm⁻¹, and the characteristic low-frequency C-Br stretching absorption. By following the validated experimental protocol and utilizing the detailed spectral interpretation provided in this guide, researchers can confidently use FT-IR spectroscopy as a primary tool for the rapid identification and quality assessment of this compound, ensuring the integrity and success of their scientific endeavors.

References

Introduction: The Strategic Importance of 8-Bromo-2-phenylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 8-Bromo-2-phenylquinoline

In the landscape of modern medicinal chemistry and materials science, the quinoline scaffold stands out as a "privileged structure," a framework that consistently appears in biologically active and functionally significant molecules.[1][2] this compound (C₁₅H₁₀BrN) is a highly functionalized derivative within this class, distinguished by the strategic placement of a bromine atom at the C-8 position and a phenyl group at the C-2 position. This specific arrangement is not arbitrary; it imbues the molecule with a unique combination of steric and electronic properties, making it a valuable and versatile intermediate for chemical synthesis.

The phenyl group can influence the molecule's interaction with biological targets, such as in the development of broad-spectrum anti-coronavirus agents where the 2-phenylquinoline scaffold has shown promise.[3] Concurrently, the bromine atom serves as a highly effective reactive handle. It is particularly amenable to modern palladium-catalyzed cross-coupling reactions, which are cornerstone technologies in drug discovery.[4][5] This allows for the systematic and efficient introduction of diverse molecular fragments at the 8-position, enabling researchers to build libraries of novel compounds for structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the core physical and chemical properties, synthetic utility, and potential applications of this compound for professionals engaged in advanced chemical research.

Core Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. While some experimental data for this compound is not widely published, its characteristics can be reliably inferred from its structure and data from closely related analogues.

Physical and Chemical Data Summary

The key identifying and physical properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 871507-80-1[6][7]
Molecular Formula C₁₅H₁₀BrN[6][7]
Molecular Weight 284.16 g/mol [6]
Appearance Inferred to be a solid at room temperature[8][9]
Solubility Predicted to have low aqueous solubility but good solubility in common organic solvents like DCM, THF, and DMSO.[10]
Storage Conditions Store sealed in a dry environment at room temperature.[6]
Spectroscopic Signature Analysis

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The expected spectral characteristics are as follows:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR: The spectrum would show a complex series of multiplets in the aromatic region (approx. 7.0-8.5 ppm). Distinct signals would correspond to the protons on the phenyl ring and the quinoline core. The protons adjacent to the bromine atom and the nitrogen atom would be expected to show characteristic shifts.

    • ¹³C NMR: The spectrum would display 15 distinct carbon signals (unless there is accidental overlap). The carbon atom attached to the bromine (C-8) would be significantly influenced by the halogen's electronegativity.

  • Mass Spectrometry (MS) :

    • The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This would result in two peaks of nearly equal intensity at m/z 283 and 285. This pattern is a definitive indicator of a monobrominated compound.[11]

  • Infrared (IR) Spectroscopy :

    • The IR spectrum would be characterized by C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹), C=C and C=N stretching vibrations within the quinoline and phenyl rings (approx. 1500-1600 cm⁻¹), and C-Br stretching vibrations (typically below 800 cm⁻¹).[9]

Synthesis and Chemical Reactivity

The utility of this compound is intrinsically linked to its synthesis and subsequent chemical reactivity.

Synthetic Pathways

While numerous methods exist for quinoline synthesis, the construction of 2-phenylquinolines is often achieved via multicomponent reactions or classic named reactions like the Friedländer synthesis. A general approach involves the condensation of an appropriately substituted 2-aminobenzaldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, such as acetophenone.

A logical workflow for the preparation and validation of this compound is outlined in the diagram below.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis cluster_application Application Stage Start Starting Materials (e.g., 2-Amino-3-bromobenzaldehyde & Acetophenone) Reaction Friedländer Condensation or similar cyclization reaction Start->Reaction Crude Crude this compound Reaction->Crude Purify Purification (Column Chromatography / Recrystallization) Crude->Purify Pure Pure Product Purify->Pure Analysis Spectroscopic Characterization (NMR, MS, IR) Pure->Analysis Purity Purity Assessment (e.g., HPLC) Pure->Purity Application Use as Synthetic Intermediate (e.g., Cross-Coupling Reactions) Analysis->Application

Caption: Logical workflow for the synthesis, purification, and application of this compound.

Core Reactivity: The Role of the Bromine Atom

The true synthetic power of this compound lies in the reactivity of the C-Br bond. This site is primed for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. These reactions allow for the precise formation of new carbon-carbon or carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling : Reaction with boronic acids or esters to introduce new aryl or heteroaryl groups.[5]

  • Buchwald-Hartwig Amination : Reaction with amines to form C-N bonds.[4]

  • Sonogashira Coupling : Reaction with terminal alkynes to introduce alkynyl moieties.

  • Heck Coupling : Reaction with alkenes.

This reactivity makes this compound an ideal intermediate for generating a diverse library of analogues for screening in drug discovery and for creating novel functional materials.

Applications in Research and Drug Development

The structural features of this compound position it as a key building block in several high-impact research areas.

Medicinal Chemistry and Drug Discovery

The quinoline nucleus is a cornerstone of pharmaceutical development, with derivatives exhibiting a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][12]

  • Scaffold for Kinase Inhibitors : The quinolinone core, often derived from quinolines, is a privileged structure for designing kinase inhibitors used in oncology.[4] The ability to functionalize the 8-position of this compound allows for extensive SAR studies to optimize potency and selectivity against specific cancer-related kinases.

  • Antiviral Agents : The 2-phenylquinoline scaffold has been identified as a promising starting point for developing broad-spectrum inhibitors of coronaviruses.[3] Using this compound as a precursor enables the synthesis of novel derivatives to probe and enhance this antiviral activity.

  • Neuroprotective Agents : 8-Hydroxyquinoline derivatives, which can be synthesized from their bromo-precursors, are well-known for their role as metal chelators and have been investigated for the treatment of neurodegenerative diseases like Alzheimer's.[12]

The following diagram illustrates the Suzuki-Miyaura coupling, a key application of this compound in building molecular complexity for drug discovery.

Suzuki_Coupling reagent1 This compound catalyst Pd Catalyst + Base reagent1->catalyst reagent2 Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) reagent2->catalyst product 8-Aryl-2-phenylquinoline (New C-C Bond Formed) catalyst->product Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura cross-coupling reaction using this compound as a substrate.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a representative methodology for the diversification of this compound.

Objective: To synthesize an 8-aryl-2-phenylquinoline derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Anhydrous solvent (e.g., Toluene/H₂O mixture or Dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous solvent system via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitored by TLC or LC-MS, usually 4-24 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 8-aryl-2-phenylquinoline.[13]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related bromoquinolines should be used to guide handling procedures.

  • Hazards: Bromoquinolines are generally classified as irritants. They may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11] Some related compounds are classified as harmful if swallowed.[14]

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.[15]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[15]

    • Eye Contact: Rinse cautiously with water for several minutes.[15]

    • Inhalation: Remove the person to fresh air.[15]

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[16]

Conclusion

This compound is more than just another heterocyclic compound; it is a strategically designed synthetic intermediate that offers significant advantages to researchers in drug discovery and materials science. Its stable quinoline core, combined with a versatile bromine handle, provides a robust platform for generating molecular diversity through reliable and high-yield cross-coupling reactions. As the demand for novel therapeutics and functional materials continues to grow, the utility of well-designed building blocks like this compound will undoubtedly play a critical role in driving innovation.

References

An In-depth Technical Guide to the Solubility of 8-Bromo-2-phenylquinoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) or key synthetic intermediate is a critical physicochemical parameter that dictates its behavior in various chemical and biological systems. This guide provides a comprehensive technical overview of the solubility characteristics of 8-Bromo-2-phenylquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. While specific quantitative solubility data for this molecule is not extensively documented in publicly available literature, this document furnishes researchers, scientists, and drug development professionals with a robust framework for understanding, predicting, and experimentally determining its solubility profile in common organic solvents. The narrative synthesizes theoretical principles with actionable, field-proven experimental protocols, enabling users to generate reliable and reproducible solubility data essential for advancing research and development objectives.

Introduction: The Critical Role of Solubility

In the realm of drug discovery and chemical synthesis, solubility is a cornerstone property that influences a compound's journey from the laboratory bench to its final application. For a potential therapeutic agent, aqueous solubility is a key determinant of bioavailability, while solubility in organic solvents is crucial for purification, formulation, and various synthetic transformations.[1] this compound, a derivative of the versatile quinoline scaffold, presents a structural motif found in numerous biologically active molecules.[2] Its solubility profile is therefore of paramount importance for any application. This guide will delve into the theoretical underpinnings of its expected solubility and provide a detailed methodology for its empirical determination.

Physicochemical Profile of this compound

To understand the solubility of this compound, we must first consider its molecular structure and inherent physicochemical properties.

  • Molecular Formula: C₁₅H₁₀BrN

  • Molecular Weight: 284.15 g/mol [3]

  • Structure:

    Caption: Structure of this compound.

The molecule is characterized by a large, rigid, and aromatic quinoline ring system. The presence of a phenyl group at the 2-position and a bromine atom at the 8-position significantly influences its electronic and steric properties, and consequently, its interactions with solvent molecules.

Theoretical Considerations for Solubility

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[4] This principle is based on the polarity of the solute and the solvent.

  • Polarity: The this compound molecule is predominantly nonpolar due to its large aromatic surface area. The nitrogen atom in the quinoline ring introduces a degree of polarity, but the overall character is hydrophobic. The bromine atom, being electronegative, also adds to the molecule's polarity.

  • Solute-Solvent Interactions: The dissolution of a solute in a solvent is an energetic process governed by the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.

The interplay of these forces can be visualized as follows:

G cluster_solute Solute (this compound) cluster_solvent Solvent cluster_solution Solution solute π-π stacking Van der Waals forces solution Dispersion forces Dipole-induced dipole solute->solution Overcomes solute-solute interactions solvent Dipole-dipole (polar) Dispersion forces (nonpolar) solvent->solution Overcomes solvent-solvent interactions

Caption: Intermolecular forces governing solubility.

Based on its structure, this compound is expected to exhibit good solubility in a range of organic solvents.

  • Nonpolar Solvents (e.g., Toluene, Hexane): Solubility will be driven by London dispersion forces. The large, polarizable electron cloud of the aromatic system should facilitate these interactions.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents can engage in dipole-dipole interactions with the polarizable quinoline system, likely leading to good solubility.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): While capable of hydrogen bonding, these solvents will primarily interact with this compound via dipole-dipole and dispersion forces. The nitrogen atom in the quinoline ring is a weak hydrogen bond acceptor.

Predicted and Comparative Solubility Data

While quantitative data for this compound is scarce, we can infer its likely behavior from related compounds. Quinoline itself is soluble in most organic solvents.[5][6][7][8] 2-Phenylquinoline is also noted to be soluble in organic solvents.[9][10] The addition of a bromine atom is expected to slightly increase the molecular weight and potentially alter crystal lattice energy, which could modestly decrease solubility compared to the parent 2-phenylquinoline.

The following table is provided as a template for researchers to populate with their own experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound in Common Organic Solvents at 25°C

SolventDielectric Constant (approx.)Predicted Solubility TrendExperimental Solubility (g/L)Experimental Solubility (mol/L)
Hexane1.9Low to ModerateData to be determinedData to be determined
Toluene2.4Moderate to HighData to be determinedData to be determined
Dichloromethane (DCM)9.1HighData to be determinedData to be determined
Acetone21HighData to be determinedData to be determined
Ethyl Acetate6.0Moderate to HighData to be determinedData to be determined
Isopropanol18ModerateData to be determinedData to be determined
Ethanol25ModerateData to be determinedData to be determined
Methanol33ModerateData to be determinedData to be determined
Dimethyl Sulfoxide (DMSO)47HighData to be determinedData to be determined
N,N-Dimethylformamide (DMF)37HighData to be determinedData to be determined

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method.[11] This method is reliable and ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Materials and Equipment
  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Workflow

The following diagram outlines the key steps in the shake-flask method.

G prep 1. Preparation Add excess solid to a known volume of solvent in a vial. equil 2. Equilibration Agitate at a constant temperature (e.g., 24-48 hours). prep->equil sep 3. Phase Separation Centrifuge to pellet undissolved solid. equil->sep filter 4. Filtration Filter the supernatant through a syringe filter. sep->filter dilute 5. Dilution Accurately dilute the saturated solution with the solvent. filter->dilute analyze 6. Analysis Quantify the concentration using a calibrated HPLC or UV-Vis method. dilute->analyze

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Methodology
  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Analyze these standards using the chosen analytical method (HPLC or UV-Vis) to generate a calibration curve of response versus concentration. This is a self-validating step to ensure accurate quantification.

  • Sample Preparation:

    • To a series of vials, add a known volume (e.g., 2 mL) of the selected organic solvent.

    • Add an excess amount of solid this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium saturation was achieved.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typical, but the exact time should be determined by preliminary experiments (i.e., measuring concentration at different time points until it plateaus).

  • Phase Separation and Filtration:

    • After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials at a moderate speed to further pellet the undissolved solid.

    • Carefully withdraw a portion of the supernatant using a syringe and filter it through a solvent-compatible syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles.

  • Dilution and Analysis:

    • Accurately perform a serial dilution of the clear, saturated filtrate with the same solvent to bring the concentration within the linear range of the previously established calibration curve.

    • Analyze the diluted sample using the calibrated HPLC or UV-Vis method to determine the concentration of this compound.

  • Calculation:

    • Calculate the concentration in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/L or mol/L.

    • Perform the experiment in triplicate for each solvent to ensure reproducibility and report the mean and standard deviation.

Factors Influencing Solubility

Several factors can influence the measured solubility of this compound.

  • Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature as the dissolution process is often endothermic.[1]

  • Purity of the Compound: Impurities can either increase or decrease the apparent solubility. It is essential to use a highly purified sample of this compound for accurate measurements.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can have different crystal lattice energies and, therefore, different solubilities. The most stable polymorph will have the lowest solubility.

  • pH (in protic or aqueous-containing solvents): Although less relevant for purely organic solvents, if any water is present, the basic nitrogen on the quinoline ring could be protonated at low pH, significantly increasing solubility.

Conclusion

While specific, published quantitative solubility data for this compound in organic solvents remains elusive, a strong predictive framework can be established based on its molecular structure and comparison with related quinoline analogs. It is anticipated to be soluble in a range of common organic solvents, particularly polar aprotic and nonpolar aromatic solvents. For researchers and drug development professionals requiring precise solubility values, the detailed shake-flask methodology provided in this guide offers a robust and reliable path to generating high-quality, reproducible data. Adherence to this standardized protocol will ensure the generation of essential physicochemical data to support formulation, purification, and further development of this promising compound.

References

An In-depth Technical Guide to the Skraup Synthesis of 8-Bromo-2-phenylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the Skraup synthesis, a cornerstone of quinoline chemistry, with a specific focus on the preparation of 8-Bromo-2-phenylquinoline. Authored from the perspective of a Senior Application Scientist, this document delves into the mechanistic intricacies, offers field-proven insights into experimental choices, and provides a robust, self-validating protocol for its synthesis.

Introduction: The Enduring Relevance of the Skraup Synthesis

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, remains a vital and economically viable method for the preparation of quinolines.[1] Quinolines are a significant class of heterocyclic compounds, forming the core structure of numerous natural alkaloids and exhibiting a wide array of biological and therapeutic activities.[2] The classic Skraup reaction involves the condensation of an aromatic amine with glycerol, an oxidizing agent, and a strong dehydrating acid, typically sulfuric acid.[1][2] While notoriously exothermic, modifications and careful control of reaction conditions have made it a staple in both academic and industrial settings.[3][4]

This guide will focus on a specific, yet illustrative, example: the synthesis of this compound. This particular derivative is of interest due to the versatile reactivity of the bromine substituent and the potential for the phenyl group to modulate biological activity. The starting material for this synthesis is 2-amino-3-bromobiphenyl, presenting a unique case for examining the regioselectivity of the cyclization step.

The Core Mechanism: A Stepwise Elucidation

The Skraup synthesis is a multi-step process that transforms a substituted aniline into the corresponding quinoline.[5][6] The mechanism for the synthesis of this compound from 2-amino-3-bromobiphenyl and glycerol is detailed below.

Step 1: Dehydration of Glycerol to Acrolein

The reaction is initiated by the strong acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[2][7] This is a crucial step, as acrolein serves as the electrophilic partner in the subsequent conjugate addition.

Step 2: 1,4-Conjugate Addition (Michael Addition)

The amino group of 2-amino-3-bromobiphenyl acts as a nucleophile and undergoes a 1,4-conjugate addition to acrolein.[7][8] This step forms a β-anilinopropionaldehyde intermediate.

Step 3: Acid-Catalyzed Cyclization

Under the strongly acidic conditions, the aldehyde group of the intermediate is protonated, activating it towards intramolecular electrophilic aromatic substitution.[5][9] The electron-rich phenyl ring of the aminobiphenyl attacks the protonated aldehyde, leading to the formation of a six-membered ring and a dihydroquinoline intermediate. The position of the cyclization is directed by the activating effect of the amino group.

Step 4: Dehydration

The newly formed cyclic intermediate readily undergoes acid-catalyzed dehydration to generate a more stable 1,2-dihydroquinoline derivative.

Step 5: Oxidation to the Aromatic Quinoline

The final step is the oxidation of the 1,2-dihydroquinoline to the fully aromatic this compound.[5][7] This is accomplished by an oxidizing agent present in the reaction mixture. Common oxidizing agents for the Skraup synthesis include nitrobenzene or arsenic acid.[1] In some variations, the substituted nitrobenzene corresponding to the starting aniline can be used.

Diagrammatic Representation of the Skraup Synthesis Mechanism:

Skraup_Mechanism cluster_step1 Step 1: Dehydration cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Cyclization cluster_step4 Step 4: Dehydration cluster_step5 Step 5: Oxidation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Intermediate_A β-(2-amino-3-bromobiphenyl)propionaldehyde Acrolein->Intermediate_A 2-Amino-3-bromobiphenyl 2-Amino-3-bromobiphenyl 2-Amino-3-bromobiphenyl->Intermediate_A + Dihydroquinoline_Intermediate Tetrahydroquinoline Intermediate Intermediate_A->Dihydroquinoline_Intermediate H⁺ 1,2-Dihydroquinoline 1,2-Dihydro-8-bromo-2-phenylquinoline Dihydroquinoline_Intermediate->1,2-Dihydroquinoline -H₂O This compound This compound 1,2-Dihydroquinoline->this compound [O]

Caption: Mechanism of the Skraup synthesis for this compound.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with clear steps and justifications for the experimental choices.

Reagents and Equipment
Reagent/EquipmentPurposeKey Considerations
2-Amino-3-bromobiphenylStarting MaterialEnsure high purity to avoid side reactions.
GlycerolAcrolein PrecursorUse anhydrous glycerol for efficient dehydration.
Concentrated Sulfuric AcidCatalyst & Dehydrating AgentHandle with extreme caution due to its corrosive nature.
NitrobenzeneOxidizing Agent & SolventCan be replaced with other oxidizing agents like arsenic acid.[1]
Ferrous Sulfate (FeSO₄)ModeratorHelps to control the exothermic nature of the reaction.[1]
Sodium Hydroxide (NaOH)NeutralizationUsed during workup to neutralize the acidic mixture.
Diethyl Ether or DichloromethaneExtraction SolventChosen based on the solubility of the product.
Anhydrous Sodium Sulfate (Na₂SO₄)Drying AgentTo remove residual water from the organic extract.
Round-bottom flask with reflux condenserReaction VesselStandard glassware for refluxing reactions.
Heating mantle with stirrerHeating and AgitationEnsures even heating and mixing of the reaction.
Separatory funnelExtractionFor separating the organic and aqueous layers.
Rotary evaporatorSolvent RemovalFor efficient removal of the extraction solvent.
Step-by-Step Methodology
  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, cautiously add concentrated sulfuric acid to glycerol with cooling in an ice bath.

  • Addition of Reactants: To the cooled mixture, slowly add 2-amino-3-bromobiphenyl and ferrous sulfate. Then, add nitrobenzene. The reaction is typically conducted at elevated temperatures, often in the range of 100-140°C.[10]

  • Heating and Reflux: Heat the reaction mixture to reflux with vigorous stirring. The reaction is highly exothermic, and the temperature should be carefully monitored and controlled.[4] The reaction time can vary but is typically several hours.[10]

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice.

  • Neutralization: Slowly and cautiously neutralize the acidic solution with a concentrated solution of sodium hydroxide until the pH is basic. This step must be performed with cooling as it is highly exothermic.

  • Extraction: Extract the product from the aqueous mixture with a suitable organic solvent such as diethyl ether or dichloromethane.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate.[11] Filter and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography or recrystallization to yield pure this compound.[12]

Experimental Workflow Diagram:

Workflow start Start: Reagents setup 1. Reaction Setup (H₂SO₄ + Glycerol) start->setup addition 2. Add Reactants (Amine, FeSO₄, Nitrobenzene) setup->addition reflux 3. Heat to Reflux addition->reflux workup 4. Cool and Quench (Pour onto ice) reflux->workup neutralize 5. Neutralize (Add NaOH) workup->neutralize extract 6. Extract (Organic Solvent) neutralize->extract dry 7. Dry and Concentrate (Na₂SO₄, Rotovap) extract->dry purify 8. Purify (Chromatography/Recrystallization) dry->purify end End: Pure Product purify->end

Caption: A stepwise workflow for the Skraup synthesis of this compound.

Causality Behind Experimental Choices and Field-Proven Insights

  • Choice of Oxidizing Agent: While nitrobenzene is traditional, its use can lead to vigorous reactions.[1] Arsenic acid is a milder alternative.[1] The choice often depends on the reactivity of the starting aniline and the desired reaction rate.

  • The Role of Ferrous Sulfate: The addition of ferrous sulfate is a critical safety measure. It acts as a moderator, helping to control the often violent exothermic reaction.[1]

  • Temperature Control: Precise temperature control is paramount. The initial dehydration of glycerol and the subsequent cyclization and oxidation steps are all temperature-sensitive. Maintaining the reaction within the optimal temperature range (typically 100-140°C) is crucial for maximizing yield and minimizing side product formation.[10]

  • Work-up Procedure: The neutralization step with a strong base is highly exothermic and must be performed with caution and adequate cooling to prevent boiling and potential loss of product.

  • Purification Strategy: The choice between column chromatography and recrystallization for purification depends on the nature of the impurities.[12] A preliminary analysis of the crude product by TLC or LC-MS can guide this decision.

Conclusion: A Powerful Tool for Heterocyclic Synthesis

The Skraup synthesis, despite its age, remains a powerful and versatile tool for the synthesis of quinolines. By understanding the underlying mechanism and the rationale behind the experimental protocol, researchers can effectively and safely utilize this classic reaction to access a wide range of quinoline derivatives. The synthesis of this compound serves as an excellent case study, illustrating the key principles and practical considerations of this important transformation in organic chemistry. This guide provides the necessary foundation for researchers, scientists, and drug development professionals to confidently apply the Skraup synthesis in their own work.

References

Methodological & Application

Using 8-Bromo-2-phenylquinoline in Suzuki cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of 8-Bromo-2-phenylquinoline in Suzuki Cross-Coupling Reactions

Introduction: The Strategic Value of 2,8-Disubstituted Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmacologically active compounds.[1][2][3] From anti-malarial agents like chloroquine to modern anti-cancer drugs, the quinoline nucleus offers a versatile framework for therapeutic design.[4][5] Specifically, the 2,8-disubstituted quinoline motif has garnered significant interest. Functionalization at these two positions allows for the creation of molecules with precise three-dimensional architectures capable of targeted interactions with biological macromolecules.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation in modern organic synthesis, a breakthrough recognized with the 2010 Nobel Prize in Chemistry.[6] This palladium-catalyzed reaction provides a reliable pathway to couple organohalides with organoboron compounds under relatively mild conditions, tolerating a wide range of functional groups.[7]

This guide provides an in-depth exploration of the Suzuki-Miyaura reaction utilizing this compound as a key building block. We will dissect the reaction mechanism, present optimized protocols, and offer field-proven insights to empower researchers, scientists, and drug development professionals in synthesizing novel 2,8-diarylquinoline derivatives.

The Engine of Synthesis: A Mechanistic Look at the Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura coupling is paramount for troubleshooting and optimizing reaction conditions. The process is a catalytic cycle centered on a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[6][8] The cycle comprises three fundamental, sequential steps: oxidative addition, transmetalation, and reductive elimination.[9][10][11]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which inserts itself into the carbon-bromine bond of this compound. This step forms a new, square-planar Pd(II) intermediate.[9]

  • Transmetalation: This is the crucial bond-forming step where the organic group is transferred from the boron atom to the palladium center. The role of the base is critical here; it reacts with the arylboronic acid to form a more nucleophilic "ate" complex (a borate anion).[12] This activated species readily exchanges its aryl group with the bromide ligand on the Pd(II) complex.

  • Reductive Elimination: The newly formed di-organopalladium(II) complex is unstable. It rapidly undergoes reductive elimination, where the two organic ligands (the phenylquinoline and the new aryl group) are expelled as the final coupled product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[10][11]

Suzuki_Mechanism Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)Ln (Active Catalyst) pd_complex1 Ar-Pd(II)Ln      |     Br pd0->pd_complex1 Oxidative Addition ox_add Oxidative Addition pd_complex1->pd0 Reductive Elimination in2 Ar'-B(OH)₂ + Base -> [Ar'-B(OH)₃]⁻ transmetal Transmetalation pd_complex2 Ar-Pd(II)Ln      |     Ar' pd_complex2->pd_complex1 Transmetalation out2 Product (Ar-Ar') pd_complex2->out2 red_elim Reductive Elimination in1 This compound (Ar-Br) in1->pd0 in2->pd_complex2

Caption: The Suzuki-Miyaura catalytic cycle.

Core Protocol: Palladium-Catalyzed Suzuki Coupling of this compound

This section provides a robust, generalized protocol for the synthesis of 2-phenyl-8-arylquinolines. This procedure has been adapted from established methodologies and should serve as a validated starting point for optimization.[13][14]

Materials and Reagents
ReagentFormulaMol. Wt.CAS RN
This compoundC₁₅H₁₀BrN284.15871507-80-1
Arylboronic AcidArB(OH)₂VariableVariable
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichlorideC₃₄H₂₈Cl₂FeP₂Pd731.7072287-26-4
Potassium Carbonate (K₂CO₃)K₂CO₃138.21584-08-7
1,4-DioxaneC₄H₈O₂88.11123-91-1
Deionized WaterH₂O18.027732-18-5

Experimental Workflow

Workflow Experimental Workflow for Suzuki Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add solid reagents to oven-dried flask: - this compound (1.0 eq) - Arylboronic acid (1.2-1.5 eq) - Pd(dppf)Cl₂ (1-5 mol%) - K₂CO₃ (2.0-3.0 eq) inert 2. Evacuate and backfill flask with inert gas (N₂ or Ar) 3x reagents->inert solvents 3. Add degassed solvents (e.g., Dioxane/H₂O 4:1) via syringe inert->solvents heat 4. Heat reaction mixture (e.g., 80-100 °C) with vigorous stirring solvents->heat monitor 5. Monitor progress by TLC or LC-MS (Typically 4-24 h) heat->monitor cool 6. Cool to room temperature and dilute with Ethyl Acetate & Water monitor->cool extract 7. Separate layers and extract aqueous phase with Ethyl Acetate cool->extract wash 8. Combine organic layers, wash with brine, dry over Na₂SO₄, and filter extract->wash concentrate 9. Concentrate under reduced pressure wash->concentrate purify 10. Purify crude product via flash column chromatography concentrate->purify

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and backfilling with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Prepare a 4:1 (v/v) mixture of 1,4-dioxane and water. Degas this solvent mixture by bubbling the inert gas through it for 15-20 minutes. Add the degassed solvent to the reaction flask via syringe to achieve a concentration of approximately 0.1 M with respect to the this compound.

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-16 hours).

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer two more times with ethyl acetate.

  • Washing and Drying: Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-phenyl-8-arylquinoline product.

Data Presentation: A Comparative Overview of Reaction Conditions

The choice of catalyst, base, and solvent significantly influences the outcome of the Suzuki coupling. The following table summarizes various conditions reported for the synthesis of aryl-substituted quinolines, providing a comparative framework for reaction optimization.

Arylboronic Acid PartnerCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)DME802High[15]
4-Methoxyphenylboronic acidPd(PPh₃)₂Cl₂ (5) / Sphos (15)K₂CO₃ (3)THF/H₂OReflux1298[16]
4-(Methylthio)phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)Toluene/EtOH/H₂O801282[17]
2-Thiopheneboronic acidPd(dppf)Cl₂ (5)K₂CO₃ (2)DME80485[15]
Pyrimidin-5-ylboronic acidPd(PPh₃)₂Cl₂ (1) / Sphos (3)K₂CO₃ (3)THF/H₂OReflux1285[16][18]
4-(Trifluoromethoxy)phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)Toluene/EtOH/H₂O801273[17][19]

Note: This table is illustrative, compiling data from reactions on similar bromoquinoline scaffolds to demonstrate the range of effective conditions.

Field Insights & Troubleshooting

  • Causality of Catalyst Choice: For sterically hindered arylboronic acids or electron-rich bromoquinolines, catalysts with bulky, electron-rich phosphine ligands like XPhos or SPhos can accelerate the reductive elimination step and prevent catalyst decomposition, leading to higher yields.[16][20] Pd(dppf)Cl₂ is often a reliable, all-purpose catalyst for a range of substrates.[15]

  • The Importance of Degassing: Palladium(0) catalysts are sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and the formation of palladium black. Meticulous degassing of solvents and maintaining an inert atmosphere are critical for reproducibility and high yields.

  • Managing Side Reactions:

    • Protodeboronation: The premature cleavage of the C-B bond of the boronic acid can be a significant issue, especially with heteroarylboronic acids. Using a milder base (e.g., K₂CO₃ instead of stronger bases like NaOH or KOtBu) and minimizing reaction time can mitigate this side reaction.[6]

    • Dehalogenation: The bromoquinoline can be reduced to the corresponding quinoline. This often occurs if there are sources of hydride in the reaction, sometimes from solvent degradation or certain additives. Ensuring pure, dry solvents can help minimize this.[6]

    • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often favored at higher temperatures or if the transmetalation step is slow. Adjusting the catalyst-to-ligand ratio or lowering the temperature may be beneficial.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly efficient and modular strategy for the synthesis of 2,8-diarylquinolines. By understanding the underlying catalytic cycle and carefully selecting the catalyst, base, and solvent system, researchers can access a diverse library of these valuable compounds. The protocols and insights provided herein serve as a comprehensive guide for professionals in drug discovery and chemical synthesis to harness the full potential of this powerful reaction.

References

Application Notes & Protocols: A Guide to Palladium-Catalyzed Synthesis of 8-Aryl-2-Phenylquinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 8-Aryl-2-Phenylquinoline Scaffold

The quinoline ring system is a privileged scaffold in drug discovery, appearing in a wide array of natural products and synthetic compounds with diverse biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1] The addition of an aryl group at the 8-position of a 2-phenylquinoline core introduces a biaryl motif, which is a key structural feature in many pharmaceuticals. This substitution can significantly modulate the compound's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile. Consequently, efficient and versatile methods for the synthesis of these complex structures are of paramount importance to the drug development pipeline. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and widely adopted method for forging the crucial carbon-carbon bond between the quinoline core and the C8-aryl substituent.[2][3]

The Engine of the Synthesis: Understanding the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides.[3][4] The reaction is prized for its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[5][6] The catalytic cycle, which is central to understanding and optimizing the synthesis of 8-aryl-2-phenylquinolines, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

  • Oxidative Addition: The cycle begins with the oxidative addition of the 8-halo-2-phenylquinoline to a low-valent palladium(0) complex. This step, often the rate-determining step, involves the insertion of the palladium into the carbon-halogen bond, forming a palladium(II) intermediate.[7][8] The reactivity of the halide follows the general trend I > Br > Cl.[7]

  • Transmetalation: In this step, the aryl group from the organoboron reagent (typically an arylboronic acid) is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic ligands from the palladium(II) complex, forming the desired 8-aryl-2-phenylquinoline product and regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[3][8]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAd Oxidative Addition Pd0->OxAd Ar-X PdII_ArylHalide Ar-Pd(II)-X (L_n) OxAd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation Ar'-B(OH)₂ Base PdII_Diaryl Ar-Pd(II)-Ar' (L_n) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Validated Step-by-Step Guide

This protocol provides a reliable method for the synthesis of 8-aryl-2-phenylquinolines via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents
  • Substrates: 8-Bromo-2-phenylquinoline (or 8-iodo-2-phenylquinoline for higher reactivity), substituted arylboronic acids.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand.

  • Ligand (if using Pd(OAc)₂): A bulky, electron-rich phosphine ligand such as SPhos or XPhos is often beneficial, particularly for challenging couplings.[9]

  • Base: An inorganic base such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or sodium carbonate (Na₂CO₃).

  • Solvent: A degassed mixture of an organic solvent and water, for example, 1,4-dioxane/water, toluene/water, or THF/water.[10]

  • Inert Gas: Argon or Nitrogen.

Equipment
  • Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Inert gas line (Argon or Nitrogen).

  • Heating mantle or oil bath with a temperature controller.

  • Standard laboratory glassware for workup and purification.

  • Rotary evaporator.

  • Column chromatography setup.

Reaction Setup and Procedure

Experimental_Workflow start Start reagents Combine Reactants: 8-halo-2-phenylquinoline, arylboronic acid, base, and catalyst/ligand in flask. start->reagents degas Degas the solvent and purge flask with inert gas (3x). reagents->degas add_solvent Add degassed solvent to the reaction flask. degas->add_solvent heat Heat the reaction mixture to the specified temperature with vigorous stirring. add_solvent->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Perform aqueous workup: Quench, extract with organic solvent, and dry. monitor->workup purify Purify the crude product by column chromatography. workup->purify characterize Characterize the final product (NMR, MS, etc.). purify->characterize end End characterize->end

Caption: A typical experimental workflow for the synthesis of 8-aryl-2-phenylquinolines.

Step-by-Step Protocol:

  • Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst. If using Pd(PPh₃)₄, typically 1-5 mol% is sufficient. If using a Pd(II) source like Pd(OAc)₂, also add the phosphine ligand in a 1:1 or 1:2 Pd:ligand ratio.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times. This is crucial to prevent oxidation of the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Substrate Scope and Optimization

The success of the Suzuki-Miyaura coupling for the synthesis of 8-aryl-2-phenylquinolines is highly dependent on the choice of reactants, catalyst, ligand, base, and solvent.

Parameter Recommendation Rationale
Halide 8-Iodo-2-phenylquinoline > this compoundThe C-I bond is weaker and more reactive in the oxidative addition step.[7]
Boronic Acid Electron-rich and sterically unhindered arylboronic acidsThese generally lead to higher yields and faster reaction times. Electron-deficient or sterically hindered boronic acids may require more forcing conditions or specialized ligands.
Catalyst Pd(PPh₃)₄ or Pd(OAc)₂/LigandPd(PPh₃)₄ is a reliable choice. For challenging substrates, a catalyst system generated in situ from Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos or XPhos can be more effective.
Base K₂CO₃, K₃PO₄, Na₂CO₃The choice of base can significantly impact the reaction outcome. K₃PO₄ is often a good choice for less reactive substrates.[6]
Solvent Dioxane/H₂O, Toluene/H₂O, THF/H₂OThe presence of water is often crucial for the transmetalation step.[10][11] Anhydrous conditions can be employed with certain bases and boronic esters.[12]

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalystEnsure proper degassing to prevent catalyst oxidation. Use a fresh batch of catalyst. Consider a more active catalyst system (e.g., Pd(OAc)₂ with a Buchwald ligand).
Poorly reactive halideSwitch from 8-bromo to 8-iodo-2-phenylquinoline.
Inefficient transmetalationTry a different base (e.g., K₃PO₄). Ensure adequate water is present in the solvent mixture.
Homocoupling of Boronic Acid Presence of oxygenThoroughly degas the reaction mixture and maintain a positive pressure of inert gas.[3]
Protodeboronation Unstable boronic acidUse the boronic acid as soon as it is obtained or consider using a more stable boronate ester (e.g., a pinacol ester).[6][13]
Difficulty with Heteroaryl Boronic Acids Catalyst inhibition or instabilityThe Lewis basic nitrogen atoms in some heteroaryl boronic acids can coordinate to the palladium catalyst, leading to deactivation.[13] Specialized ligands or reaction conditions may be required.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the synthesis of 8-aryl-2-phenylquinolines. By understanding the underlying catalytic cycle and carefully selecting the reaction parameters, researchers can efficiently access a wide range of these valuable compounds. This guide provides a solid foundation for both experienced chemists and those new to the field to successfully implement this powerful synthetic transformation in their research and development endeavors.

References

Application Notes & Protocols: 8-Bromo-2-phenylquinoline as a Versatile Ligand in Modern Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the 8-Bromo-2-phenylquinoline Scaffold

The quinoline framework is a privileged heterocyclic motif, prominently featured in pharmaceuticals, functional materials, and, critically, in the architecture of high-performance ligands for transition metal catalysis.[1] Within this class, this compound emerges as a ligand of significant strategic value. Its design incorporates three key features that a catalyst developer can exploit:

  • The Quinoline Nitrogen : A Lewis basic nitrogen atom embedded within an aromatic system, serving as a robust coordination site for a variety of transition metals (e.g., Pd, Rh, Ir, Cu). This nitrogen is also a potent directing group for regioselective C-H activation reactions.[2][3]

  • The 2-Phenyl Substituent : This bulky group appended to the C2 position exerts significant steric influence on the coordination sphere of the metal center. This steric hindrance is not merely an obstruction but a critical tool to control catalyst stability, influence the rate of reductive elimination, and dictate selectivity in cross-coupling reactions.

  • The 8-Bromo Substituent : A versatile functional handle. The bromine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the post-synthesis modification of the ligand itself. This enables the creation of a library of derivatives for catalyst optimization, where the electronic and steric properties can be fine-tuned for a specific application.

This guide provides an in-depth exploration of this compound, covering its synthesis, its application in key catalytic transformations, and protocols for its use and modification.

Part 1: Synthesis of the Ligand

The synthesis of 2-substituted quinolines is classically achieved through cyclocondensation reactions. The Doebner-von Miller reaction, or variations thereof, provides a reliable route. Here, we present a protocol adapted from established methodologies for related quinoline structures.[4][5]

Workflow for Synthesis of this compound

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Charge flask with 2-bromoaniline and HCl B Add benzaldehyde and pyruvic acid A->B C Heat mixture to reflux (e.g., in ethanol) for 4-6h B->C D Monitor reaction by TLC C->D E Cool and neutralize with aq. NaOH D->E F Extract with organic solvent (e.g., Dichloromethane) E->F G Dry, filter, and concentrate F->G H Purify by column chromatography G->H

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis via a modified Doebner-von Miller reaction.

Materials:

  • 2-Bromoaniline

  • Benzaldehyde

  • Pyruvic acid

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (pellets)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup : In a 250 mL round-bottom flask, dissolve 2-bromoaniline (10.0 g, 58.1 mmol) in ethanol (100 mL). Cautiously add concentrated HCl (5 mL) while stirring.

  • Reagent Addition : To the stirred solution, add freshly distilled benzaldehyde (6.16 g, 58.1 mmol) followed by the dropwise addition of pyruvic acid (4.10 g, 58.1 mmol).

  • Reflux : Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) using a heating mantle. Maintain reflux for 4-6 hours.

    • Scientist's Note : The reaction involves an acid-catalyzed condensation and cyclization. Refluxing in ethanol provides the necessary thermal energy while being a relatively benign solvent. Progress should be monitored by TLC (e.g., 4:1 Hexanes:EtOAc), observing the consumption of the aniline starting material.

  • Work-up : After cooling to room temperature, slowly pour the reaction mixture over crushed ice (200 g) in a large beaker. Carefully neutralize the mixture by adding a 2M solution of NaOH until the pH is ~8-9. A precipitate will form.

  • Extraction : Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL). Combine the organic layers.

  • Drying and Concentration : Dry the combined organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification : Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 95:5).

  • Characterization : Combine the pure fractions, evaporate the solvent, and dry the resulting solid under vacuum. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity. The expected product is a white to pale yellow solid.

Part 2: Application in Palladium-Catalyzed Cross-Coupling

The this compound ligand is particularly effective in palladium-catalyzed reactions, where the quinoline nitrogen can coordinate to the palladium center, forming a stable pre-catalyst complex. The steric bulk of the 2-phenyl group can promote the reductive elimination step, often leading to higher turnover numbers.

Application Focus: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[6] A palladium complex with this compound can serve as an effective catalyst for coupling aryl halides with arylboronic acids.

General Reaction Scheme: Ar¹-X + Ar²-B(OH)₂ ---[Pd Catalyst, Ligand, Base]---> Ar¹-Ar²

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L₂ OA_Complex Ar¹-Pd(II)L₂-X Pd0->OA_Complex Oxidative Addition (Ar¹-X) Trans_Complex Ar¹-Pd(II)L₂-Ar² OA_Complex->Trans_Complex Transmetalation (Ar²-B(OH)₂, Base) Trans_Complex->Pd0 Reductive Elimination product Ar¹-Ar² Trans_Complex->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.[6][7][8]

Protocol 2: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

This protocol details a representative Suzuki coupling reaction.

Materials:

  • This compound (Ligand)

  • Palladium(II) acetate [Pd(OAc)₂]

  • 4-Bromoanisole

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃), finely ground

  • Toluene (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine solution

Equipment:

  • Schlenk flask or microwave vial

  • Inert gas line (Argon or Nitrogen)

  • Magnetic stir plate with heating

  • Syringes and needles

Procedure:

  • Catalyst Preparation : In a Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and this compound (5.7 mg, 0.02 mmol, 2 mol%).

    • Scientist's Note : A ligand-to-metal ratio of 2:1 is common, but this can be optimized. The ligand stabilizes the Pd(0) active species, which is formed in situ from the Pd(II) precursor.

  • Reagent Addition : To the flask, add 4-bromoanisole (187 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), and potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv).

  • Solvent Addition : Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene (4 mL) and deionized water (1 mL) via syringe. The biphasic system is common for Suzuki reactions.

  • Reaction : Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours.

  • Monitoring : Monitor the reaction by TLC or GC-MS to confirm the consumption of 4-bromoanisole.

  • Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel, separate the layers, and wash the organic layer with brine (15 mL).

  • Purification : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography (Hexanes/Ethyl Acetate) to yield 4-methoxybiphenyl.

Substrate (Ar-X)Boronic AcidCatalyst Loading (mol%)BaseTemp (°C)Yield (%)
4-BromoanisolePhenylboronic acid1K₂CO₃90>95
1-Bromonaphthalene4-Tolylboronic acid1Cs₂CO₃100>92
2-ChloropyridinePhenylboronic acid2K₃PO₄110>85
Caption: Illustrative data for Suzuki couplings using a Pd/quinoline ligand system.

Part 3: Application in C-H Activation

The directing-group ability of the quinoline nitrogen makes this compound an excellent ligand for regioselective C-H functionalization.[1] The nitrogen atom coordinates to the metal center, positioning it to selectively activate a C-H bond, typically at the ortho-position of the 2-phenyl ring.

Application Focus: Palladium-Catalyzed C-H Arylation

This transformation allows for the direct coupling of a C-H bond with an aryl halide, offering a highly atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates.

Mechanism for Directed C-H Activation

A Ligand coordinates to Pd(II) catalyst B Concerted Metalation- Deprotonation (CMD) A->B C Formation of Palladacycle Intermediate B->C D Oxidative Addition of Aryl Halide C->D E Reductive Elimination D->E F Product Release & Catalyst Regeneration E->F

Caption: Key steps in quinoline-directed C-H activation.[9]

Protocol 3: Directed C-H Arylation of the 2-Phenyl Group

This protocol describes the arylation of the ligand itself, where the 2-phenylquinoline core acts as both ligand and substrate.

Materials:

  • This compound

  • 4-Iodotoluene

  • Palladium(II) acetate [Pd(OAc)₂]

  • Silver acetate (AgOAc) as oxidant

  • Trifluoroacetic acid (TFA) as additive

  • 1,2-Dichloroethane (DCE) as solvent

Equipment:

  • Screw-cap reaction tube

  • Heating block or oil bath

  • Magnetic stirrer

Procedure:

  • Reaction Setup : To a screw-cap reaction tube, add this compound (57 mg, 0.2 mmol), 4-iodotoluene (87 mg, 0.4 mmol, 2.0 equiv), Pd(OAc)₂ (2.2 mg, 0.01 mmol, 5 mol%), and AgOAc (84 mg, 0.5 mmol, 2.5 equiv).

    • Scientist's Note : The silver salt often acts as both a halide scavenger and an oxidant to maintain the Pd(II) catalytic state. TFA can facilitate the C-H activation step.

  • Solvent and Additive : Add 1,2-dichloroethane (2 mL) and trifluoroacetic acid (15 µL, 0.2 mmol, 1.0 equiv).

  • Reaction : Seal the tube and place it in a pre-heated block at 120 °C. Stir for 24 hours.

  • Work-up : Cool the reaction to room temperature. Filter the mixture through a pad of Celite, washing with DCM.

  • Purification : Concentrate the filtrate and purify the residue by column chromatography on silica gel to isolate the ortho-arylated product, 8-bromo-2-(2-(p-tolyl)phenyl)quinoline.

Part 4: Ligand Modification via the 8-Bromo Group

The true versatility of this compound lies in its potential for derivatization. The C8-Br bond can be readily functionalized to install new groups that modulate the ligand's electronic and steric properties, enabling rational catalyst design.

Protocol 4: Suzuki Coupling at the C8 Position

This protocol demonstrates how to modify the ligand itself to generate a new, potentially superior ligand for a different catalytic process.

Procedure:

  • Setup : Follow the general procedure outlined in Protocol 2 .

  • Reagents : Use this compound (284 mg, 1.0 mmol) as the aryl halide. Use a desired boronic acid, for example, 4-(diphenylphosphino)phenylboronic acid (337 mg, 1.1 mmol), to install a phosphine group.

  • Catalyst : Use a standard Suzuki catalyst system, such as Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%) with Na₂CO₃ as the base in a Toluene/Ethanol/Water solvent mixture.

  • Reaction & Purification : Heat the reaction at 90 °C overnight. After workup, purify by column chromatography to yield 2-phenyl-8-(4-(diphenylphosphino)phenyl)quinoline. This new molecule is a bidentate N,P-ligand, which will have drastically different coordination properties and catalytic activity compared to the parent ligand.

Conclusion and Outlook

This compound is more than a simple ligand; it is a versatile platform for catalyst development. Its inherent structural features provide a foundation for applications in robust cross-coupling reactions and advanced C-H functionalization. The strategic placement of the bromine atom provides an invaluable entry point for systematic ligand modification, allowing researchers to move beyond screening and toward rational, performance-driven catalyst design. Future work will likely see this scaffold incorporated into more complex catalytic systems, including asymmetric catalysis and photocatalysis, where the quinoline core's photophysical properties can be further exploited.[10][11][12]

References

Applications of 8-Bromo-2-phenylquinoline in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Medicinal Chemistry Applications of 8-Bromo-2-phenylquinoline

Authored by: A Senior Application Scientist

The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide variety of biological targets.[1][2] Within this class, the 2-phenylquinoline motif stands out as a key pharmacophore, with derivatives demonstrating a remarkable breadth of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4][5] This guide focuses on this compound, a versatile synthetic intermediate whose true potential lies in the strategic placement of its bromine atom. This halogen serves as a highly functional synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the systematic development of novel therapeutic agents.[6]

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing detailed application notes, illustrative data, and robust experimental protocols to leverage the potential of this compound in medicinal chemistry.

Core Therapeutic Applications

The 2-phenylquinoline core has been successfully exploited to develop compounds with significant activity in several key therapeutic areas. The 8-bromo substituent provides a direct route to diversify the scaffold and perform extensive structure-activity relationship (SAR) studies.

Antiviral Activity: A Frontier in Coronavirus Research

Recent global health challenges have spurred the search for novel antiviral agents. The 2-phenylquinoline scaffold has emerged as a promising starting point for the development of broad-spectrum anti-coronavirus compounds.[5][7] Research has identified 2-phenylquinoline derivatives that inhibit the replication of multiple human coronaviruses, including SARS-CoV-2.[7]

One potential mechanism of action involves the inhibition of highly conserved viral enzymes, such as the SARS-CoV-2 helicase (nsp13), which is essential for viral replication.[5][7] The ability to modify the 8-position of the quinoline ring allows for the optimization of interactions with such viral targets.

Table 1: Antiviral Activity of Representative 2-Phenylquinoline (2-PhQ) Derivatives [7]

Compound Target Virus EC₅₀ (µM) CC₅₀ (µM) Selectivity Index (SI)
PQQ4O (1a) SARS-CoV-2 6 18 3
Compound 8k SARS-CoV-2 0.8 >100 >125
Compound 8k HCoV-229E 0.2 23.5 117.5
Compound 7a HCoV-OC43 0.6 >100 >166.7

| Chloroquine | HCoV-229E | 1.3 | >100 | >76.9 |

EC₅₀: Half-maximal effective concentration. CC₅₀: Half-maximal cytotoxic concentration.

Anticancer Activity: Targeting Cellular Proliferation

Quinoline derivatives are well-established as anticancer agents, acting through various mechanisms such as the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.[1][2][8] Brominated quinolines, in particular, have demonstrated potent antiproliferative activity against a range of human cancer cell lines.[9][10][11]

The proposed mechanisms often involve the inhibition of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) or interference with topoisomerase enzymes crucial for DNA replication.[8][9][11] The 8-bromo position on the 2-phenylquinoline scaffold is an ideal site for introducing substituents that can enhance binding affinity and selectivity for the ATP-binding pocket of kinases or other enzyme active sites.

Table 2: Antiproliferative Activity of Brominated 8-Hydroxyquinoline Derivatives [9][11]

Compound C6 (Rat Brain Tumor) IC₅₀ (µg/mL) HeLa (Human Cervix Carcinoma) IC₅₀ (µg/mL) HT29 (Human Colon Carcinoma) IC₅₀ (µg/mL)
5,7-Dibromo-8-hydroxyquinoline 6.7 8.2 9.5
5-Bromo-8-hydroxyquinoline 15.3 18.1 20.4

| 7-Bromo-8-hydroxyquinoline | 20.1 | 22.5 | 25.6 |

IC₅₀: Half-maximal inhibitory concentration.

Anti-inflammatory Activity: COX-2 Inhibition

Chronic inflammation is a key factor in numerous diseases. Certain 2-phenylquinoline derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[4][12] This makes them attractive candidates for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially fewer side effects than non-selective inhibitors.[4]

Table 3: COX-2 Inhibition by 2-(4-phenylquinoline-2-yl)phenol Derivatives [4]

Compound COX-2 Inhibition IC₅₀ (µM)
Compound 4h 0.026

| Compound 4j | 0.102 |

Experimental Protocols and Synthetic Strategy

The strategic value of this compound is realized through its synthetic versatility. The following protocols provide a framework for its synthesis and subsequent diversification.

Workflow for Synthesis and Diversification

The overall strategy involves first synthesizing the core this compound scaffold, followed by its diversification using palladium-catalyzed cross-coupling reactions to generate a library of novel analogues for biological screening.

G cluster_0 PART 1: Scaffold Synthesis cluster_1 PART 2: Diversification cluster_2 PART 3: Biological Evaluation A 2-Bromoaniline + α,β-Unsaturated Aldehyde B This compound (Core Scaffold) A->B Doebner-von Miller Reaction D Library of 8-Aryl-2-phenylquinoline Derivatives B->D Suzuki-Miyaura Cross-Coupling C Aryl/Heteroaryl Boronic Acids C->D E Screening Assays (Anticancer, Antiviral, etc.) D->E F Lead Compound Identification E->F

Caption: General workflow for drug discovery using this compound.

Protocol 1: Synthesis of 8-Aryl-2-phenylquinolines via Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which is a robust and versatile method for forming C-C bonds.[13][14][15]

Objective: To synthesize 8-aryl substituted 2-phenylquinolines from this compound for SAR studies.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst, e.g., Pd(dppf)Cl₂ (3-5 mol%) or Pd₂(dba)₃ (2.5 mol%)

  • Base, e.g., K₂CO₃ (3.0 eq), K₃PO₄ (3.0 eq), or Cs₂CO₃ (2.5 eq)

  • Anhydrous, degassed solvent, e.g., 1,4-Dioxane/H₂O (4:1) or THF/H₂O (3:1)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

    • Expert Insight: The choice of base is critical and substrate-dependent. K₂CO₃ is a good starting point, but stronger bases like K₃PO₄ may be needed for less reactive boronic acids.[16]

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

    • Causality: Palladium(0) catalysts are sensitive to oxygen and can be deactivated through oxidation. Maintaining an inert atmosphere is crucial for catalytic activity.[17]

  • Solvent and Catalyst Addition: Add the degassed solvent mixture via syringe. Bubble inert gas through the resulting suspension for 10-15 minutes. Subsequently, add the palladium catalyst in one portion under a positive pressure of inert gas.

  • Reaction: Place the sealed flask in a preheated oil bath (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 8-aryl-2-phenylquinoline product.[13][14]

Postulated Mechanism of Action: Kinase Inhibition

Many quinoline-based therapeutics exert their effects by inhibiting protein kinases.[8][18] The diagram below illustrates a plausible mechanism where a 2-phenylquinoline derivative acts as an ATP-competitive inhibitor of a Receptor Tyrosine Kinase (RTK), such as EGFR, blocking downstream signaling pathways that lead to cell proliferation.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) Phosphorylation Autophosphorylation RTK->Phosphorylation ATP ATP ATP->RTK Binds to active site Inhibitor 8-Aryl-2-phenylquinoline Derivative Inhibitor->RTK Competitively binds Block Inhibition Inhibitor->Block Downstream Downstream Signaling (e.g., Ras/MAPK) Phosphorylation->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Block->Phosphorylation

Caption: Postulated inhibition of an RTK signaling pathway by a 2-phenylquinoline derivative.

Conclusion

This compound is a highly valuable and versatile scaffold for modern medicinal chemistry. Its proven utility in generating derivatives with potent antiviral, anticancer, and anti-inflammatory activities underscores its importance.[3][4][7] The synthetic accessibility and the reactivity of the 8-bromo position allow for extensive chemical exploration, making it an ideal starting point for drug discovery programs aimed at identifying next-generation therapeutic agents. The protocols and data presented in this guide offer a solid foundation for researchers to unlock the full potential of this promising molecular framework.

References

Application Notes & Protocols: Synthesis and Evaluation of 8-Bromo-2-phenylquinoline Derivatives for Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their wide array of pharmacological activities, including potent anticancer properties.[1][2] The versatile quinoline scaffold, consisting of a fused benzene and pyridine ring system, provides an excellent framework for the design of novel therapeutic agents.[2] The introduction of a bromine atom at the 8-position and a phenyl group at the 2-position of the quinoline core can significantly influence the molecule's biological activity. Halogenation can enhance lipophilicity, potentially improving cell membrane permeability, while the phenyl group can engage in crucial π-π stacking interactions with biological targets.[2]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the synthesis, purification, and biological evaluation of 8-bromo-2-phenylquinoline derivatives as potential anticancer agents. We will explore the strategic rationale behind the synthetic methodology, provide a detailed step-by-step protocol, and outline standard assays for assessing their cytotoxic effects and their ability to induce apoptosis in cancer cells.

Part 1: Synthesis of the this compound Scaffold

The synthesis of the core this compound structure is efficiently accomplished using the Doebner-von Miller reaction. This well-established method involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[3][4]

Strategic Rationale for the Doebner-von Miller Reaction

The success of the synthesis hinges on the judicious selection of starting materials:

  • Aniline Component: 2-Bromoaniline is the chosen starting material to ensure the bromine atom is incorporated at the desired 8-position of the final quinoline ring.

  • α,β-Unsaturated Carbonyl Component: Cinnamaldehyde is an ideal precursor for the α,β-unsaturated aldehyde required for this reaction.

  • Catalyst: The reaction can be catalyzed by Lewis acids or Brønsted acids.[3]

Reaction Mechanism Overview

The Doebner-von Miller reaction proceeds through a series of steps, which can be broadly summarized as:

  • Nucleophilic Conjugate Addition: The reaction initiates with the nucleophilic addition of the aniline to the α,β-unsaturated carbonyl compound.

  • Cyclization: The intermediate then undergoes an intramolecular cyclization.

  • Dehydration and Aromatization: Subsequent dehydration and oxidation lead to the formation of the stable aromatic quinoline ring system.

A proposed fragmentation-recombination mechanism has also been studied using carbon isotope scrambling experiments.[3][5]

Detailed Experimental Protocol

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • 2-Bromoaniline

  • Cinnamaldehyde

  • Hydrochloric Acid (concentrated)

  • Oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

  • Sodium hydroxide solution

  • Organic solvent for extraction (e.g., dichloromethane)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • In a round-bottom flask, dissolve 2-bromoaniline in hydrochloric acid.

  • To this acidic solution, add cinnamaldehyde.

  • Introduce the oxidizing agent to the reaction mixture.

  • Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture and neutralize it with a sodium hydroxide solution.

  • Extract the product into an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_purification Purification cluster_product Final Product ReactantA 2-Bromoaniline Reaction Doebner-von Miller Reaction (Reflux) ReactantA->Reaction ReactantB Cinnamaldehyde ReactantB->Reaction Catalyst Acid Catalyst (e.g., HCl) Catalyst->Reaction Neutralization Neutralization Reaction->Neutralization Extraction Solvent Extraction Neutralization->Extraction Drying Drying & Concentration Extraction->Drying Chromatography Column Chromatography Drying->Chromatography Product This compound Chromatography->Product

Caption: Synthetic workflow for this compound.

Part 2: Biological Evaluation in Cancer Research

Following the successful synthesis and purification of this compound and its derivatives, their potential as anticancer agents is assessed through a series of biological assays.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate the cytotoxic potential of novel compounds by measuring the metabolic activity of cells.[6][7][8]

Principle:

In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[9]

Protocol:

  • Cell Culture: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.[10]

  • Compound Incubation: Treat the cells with various concentrations of the synthesized quinoline derivatives for a defined period (typically 24-72 hours).[9]

  • MTT Reagent Addition: After the treatment period, add the MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.[9]

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[11]

  • Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[11]

  • Data Interpretation: The results are typically expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[6]

Data Presentation: Illustrative Cytotoxicity of Quinoline Derivatives
Compound IDR5-SubstituentR7-SubstituentCell LineIC50 (µg/mL)
1 HHC6>50
2 BrBrC612.3
3 HBrC625.6
4 HCNC613.2
5 CNCNC66.7

Note: This table presents illustrative data for substituted 8-hydroxyquinolines to demonstrate structure-activity relationships and is for demonstration purposes only.[12][13] The data indicates that the introduction of bromo and cyano groups can significantly enhance the antiproliferative activity of the quinoline scaffold.[13]

Investigating the Mechanism of Cell Death: Apoptosis Assays

A key objective in cancer therapy is to induce apoptosis, or programmed cell death, in cancer cells.[14] Various assays are available to determine if a compound's cytotoxic effect is mediated through the induction of apoptosis.[14][15]

Annexin V/Propidium Iodide (PI) Staining:

This flow cytometry-based assay is a standard method for detecting apoptosis.[15]

  • Annexin V: This protein has a high affinity for phosphatidylserine, which is translocated to the outer cell membrane during the early stages of apoptosis.[16]

  • Propidium Iodide (PI): PI is a fluorescent dye that can only enter cells with compromised cell membranes, a characteristic of late-stage apoptotic or necrotic cells.[15]

By using both Annexin V and PI, it is possible to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[17]

Visualization of Apoptosis Assay Workflow

ApoptosisWorkflow cluster_cell_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis SeedCells Seed Cancer Cells TreatCells Treat with Quinoline Derivative SeedCells->TreatCells HarvestCells Harvest Cells TreatCells->HarvestCells StainAnnexinPI Stain with Annexin V-FITC & PI HarvestCells->StainAnnexinPI FlowCytometry Flow Cytometry Analysis StainAnnexinPI->FlowCytometry DataQuantification Quantify Cell Populations FlowCytometry->DataQuantification

Caption: Workflow for Annexin V/PI apoptosis assay.

Potential Signaling Pathways

The anticancer activity of quinoline derivatives can be attributed to their interaction with various cellular signaling pathways that control cell proliferation, survival, and apoptosis.[1] Some brominated quinoline derivatives have been shown to induce apoptosis and inhibit topoisomerase I, an enzyme essential for DNA replication.[12][18]

Visualization of a Potential Signaling Pathway

SignalingPathway cluster_pathway Simplified Apoptosis Induction Pathway Quinoline This compound Derivative Mitochondria Mitochondria Quinoline->Mitochondria induces stress Caspase9 Caspase-9 Mitochondria->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential mitochondrial-mediated apoptosis pathway.

Conclusion

The this compound scaffold holds significant promise for the development of novel anticancer therapeutics. The synthetic methodologies outlined in this guide are well-established and adaptable for creating a diverse library of derivatives. The subsequent biological evaluation protocols provide a robust framework for identifying lead compounds and elucidating their mechanisms of action. Further exploration of this class of compounds is warranted to fully realize their therapeutic potential in the field of oncology.

References

Application Notes and Protocols for the Functionalization of the 8-Bromo Position on 2-Phenylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of 2-Phenylquinolines and C-8 Functionalization

The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals and functional materials. Its rigid, planar structure and the presence of a nitrogen atom provide a unique electronic and steric environment, making it an ideal platform for the design of biologically active molecules and advanced materials. The 2-phenylquinoline framework, in particular, has garnered significant attention due to its prevalence in compounds exhibiting a wide range of therapeutic properties, including anticancer, antiviral, and antimalarial activities.

The strategic functionalization of the quinoline core is paramount in modulating the physicochemical and pharmacological properties of these molecules. The 8-bromo position on 2-phenylquinoline serves as a versatile synthetic handle, offering a gateway to a diverse array of structural modifications. The carbon-bromine bond at this position is amenable to a variety of powerful cross-coupling reactions, allowing for the precise and efficient introduction of new carbon-carbon and carbon-heteroatom bonds. This late-stage functionalization capability is a cornerstone of modern medicinal chemistry, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies and the optimization of lead compounds.

This comprehensive guide provides detailed application notes and step-by-step protocols for the most effective methods to functionalize the 8-bromo position of 2-phenylquinoline. We will delve into the mechanistic underpinnings of these reactions, offering insights into the rationale behind experimental choices to empower researchers to not only replicate these procedures but also to adapt and innovate upon them.

Core Functionalization Strategies: A Mechanistic Overview

The transformation of the 8-bromo-2-phenylquinoline is predominantly achieved through transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed processes, in particular, have revolutionized the synthesis of complex aromatic systems. The general catalytic cycle for these reactions, while varying in specific details, typically involves three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or amine coordination/deprotonation (for amination), and reductive elimination.

Palladium_Cross_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdBr Ar-Pd(II)L2-Br OxAdd->ArPdBr Transmetalation Transmetalation / Amine Coordination ArPdBr->Transmetalation ArPdNu Ar-Pd(II)L2-Nu Transmetalation->ArPdNu ArPdNu->Pd0 RedElim Reductive Elimination ArPdNu->RedElim Product Ar-Nu RedElim->Product ArBr This compound ArBr->OxAdd NuM Nucleophile (e.g., R-B(OH)2, R-C≡CH, R2NH) NuM->Transmetalation Sonogashira_Mechanism Pd_Cycle Palladium Cycle Cu_Cycle Copper Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArPdBr Ar-Pd(II)L2-Br OxAdd->ArPdBr Transmetalation Transmetalation ArPdBr->Transmetalation ArPdC≡CR Ar-Pd(II)L2-C≡CR Transmetalation->ArPdC≡CR ArPdC≡CR->Pd0 RedElim Reductive Elimination ArPdC≡CR->RedElim Product Ar-C≡CR RedElim->Product ArBr This compound ArBr->OxAdd Alkyne H-C≡CR CuC≡CR Cu-C≡CR Alkyne->CuC≡CR Base Base Base->CuC≡CR CuI CuI CuI->CuC≡CR CuC≡CR->Transmetalation

Application Note: A Robust Experimental Protocol for the Sonogashira Coupling of 8-Bromo-2-phenylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has found widespread application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][4][5] This application note provides a detailed, field-proven protocol for the Sonogashira coupling of 8-Bromo-2-phenylquinoline, a sterically hindered and electron-rich heteroaromatic halide, with a terminal alkyne. The protocol is designed to be a self-validating system, with explanations for key experimental choices to ensure reproducibility and success.

The Significance of the Sonogashira Coupling

The Sonogashira reaction's utility stems from its ability to construct conjugated enynes and arylalkynes under relatively mild conditions.[1] The reaction was first reported in 1975 by Kenkichi Sonogashira, who demonstrated that the use of a copper(I) co-catalyst significantly accelerates the reaction rate, allowing for milder reaction conditions compared to earlier palladium-catalyzed alkynylation methods.[1] The general reactivity trend for the halide component is I > OTf > Br > Cl, making aryl bromides a common and cost-effective choice for many applications.[6]

Mechanistic Overview: A Dual Catalytic Cycle

The mechanism of the copper-co-catalyzed Sonogashira coupling is understood to proceed via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][7]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (this compound) to form a Pd(II) complex.[1][7]

  • Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate.[1][7] This step is crucial as it increases the acidity of the alkyne's terminal proton.[7]

  • Transmetalation: The copper acetylide then transfers the acetylide group to the Pd(II) complex in a step known as transmetalation, which is often the rate-determining step.[7][8]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.[1][7]

Experimental Protocol: Sonogashira Coupling of this compound

This protocol is optimized for the coupling of this compound with a generic terminal alkyne (R-C≡CH). Researchers should adapt the purification strategy based on the specific properties of their alkyne and final product.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially available
Terminal Alkyne (R-C≡CH)≥98%Commercially available
PdCl₂(PPh₃)₂≥98%Commercially availableMore stable than Pd(PPh₃)₄[6][7]
Copper(I) Iodide (CuI)≥99%Commercially availableUse a fresh bottle, as it can degrade.[6]
Triphenylphosphine (PPh₃)≥99%Commercially available
Triethylamine (TEA)Anhydrous, ≥99.5%Commercially availableMust be dry and degassed.[6]
TolueneAnhydrous, ≥99.8%Commercially availableMust be dry and degassed.
Dichloromethane (DCM)ACS GradeCommercially availableFor workup and chromatography.
HexanesACS GradeCommercially availableFor chromatography.
Saturated aq. NH₄ClPrepared in-house
Saturated aq. NaCl (Brine)Prepared in-house
Anhydrous MgSO₄ or Na₂SO₄Commercially available
Argon or Nitrogen GasHigh purityFor inert atmosphere.
TLC platesSilica gel 60 F₂₅₄Commercially available
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Inert gas (Ar or N₂) supply with a manifold

  • Syringes and needles for liquid transfers

  • Rotary evaporator

  • Flash chromatography setup

  • Standard laboratory glassware

Step-by-Step Procedure

1. Reaction Setup and Degassing (Critical Step):

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), CuI (0.06 equiv), and PPh₃ (0.06 equiv).

  • Seal the flask with a rubber septum and connect it to a Schlenk line.

  • Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. The exclusion of oxygen is critical to prevent the formation of palladium black (decomposed catalyst) and the oxidative homocoupling of the alkyne (Glaser coupling).[6][9]

  • Add anhydrous, degassed toluene (5 mL per 1 mmol of this compound) via syringe.

  • Add anhydrous, degassed triethylamine (3.0 equiv) via syringe. The amine base is essential to neutralize the hydrogen halide byproduct of the reaction.[1][3]

2. Addition of the Terminal Alkyne:

  • Add the terminal alkyne (1.2 equiv) dropwise via syringe to the stirred reaction mixture at room temperature.

3. Reaction Monitoring:

  • Heat the reaction mixture to 80 °C. For aryl bromides, heating is often required to facilitate the oxidative addition step, which can be rate-limiting.[6][10]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system is typically a mixture of hexanes and ethyl acetate. The disappearance of the starting material (this compound) and the appearance of a new, less polar spot corresponding to the product will indicate the reaction's progression.

4. Reaction Workup:

  • Once the reaction is complete (as determined by TLC, typically 12-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with dichloromethane (DCM).

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and other insoluble materials. Wash the Celite pad with additional DCM.

  • Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl solution to quench the reaction and remove the triethylamine hydrobromide salt.

  • Wash the organic layer with saturated aqueous NaCl (brine).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

5. Purification:

  • Purify the crude product by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but a gradient of hexanes and ethyl acetate is a good starting point.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final coupled product.

Visualization of the Experimental Workflow

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents 1. Combine Reactants: This compound PdCl₂(PPh₃)₂ CuI, PPh₃ inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent 3. Add Degassed Solvents: Toluene & Triethylamine inert->solvent alkyne 4. Add Terminal Alkyne solvent->alkyne heat 5. Heat to 80 °C alkyne->heat monitor 6. Monitor by TLC heat->monitor cool 7. Cool to Room Temperature monitor->cool filter 8. Filter through Celite cool->filter extract 9. Aqueous Workup filter->extract purify 10. Flash Chromatography extract->purify product Final Product purify->product

Caption: A streamlined workflow for the Sonogashira coupling of this compound.

Expertise & Experience: Causality Behind Experimental Choices

As a Senior Application Scientist, it is crucial to move beyond a simple recitation of steps and delve into the reasoning that underpins a robust protocol.

  • Choice of Catalyst and Ligand: While Pd(PPh₃)₄ is a common choice, we recommend PdCl₂(PPh₃)₂ as it is generally more stable to air and moisture.[6] The addition of extra triphenylphosphine ligand helps to stabilize the Pd(0) species and prevent catalyst decomposition. For particularly challenging substrates, bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition.[7]

  • The Role of the Copper Co-catalyst: The copper(I) iodide is a critical component that significantly accelerates the reaction.[1] It facilitates the deprotonation of the terminal alkyne and forms a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[2][7] However, it's important to be aware that the presence of copper can promote the undesirable homocoupling of the alkyne.[1] In cases where this is a significant side reaction, a copper-free Sonogashira protocol may be necessary, although this often requires more specialized ligands and harsher reaction conditions.[1][6]

  • Solvent and Base Selection: The combination of toluene as a non-polar solvent and triethylamine as both a base and a solvent is a classic choice for Sonogashira couplings. Triethylamine must be anhydrous and degassed to prevent quenching of the catalyst and unwanted side reactions.[6] For substrates with poor solubility in toluene, other solvents such as DMF or THF can be used, but these may require more rigorous degassing.[10]

  • Reaction Temperature: The choice of 80 °C is a balance. It is high enough to promote the oxidative addition of the relatively unreactive aryl bromide[6][10] but not so high as to cause significant catalyst decomposition or unwanted side reactions. For more reactive aryl iodides, the reaction can often be performed at room temperature.[6]

Trustworthiness: A Self-Validating System

A reliable protocol should have built-in checks to validate its progress and troubleshoot potential issues.

  • Visual Cues: A successful Sonogashira reaction often exhibits a color change from a yellowish-orange to a darker, sometimes black, solution. However, the rapid formation of a black precipitate ("palladium black") can indicate catalyst decomposition and a failed reaction.[6][11]

  • TLC Monitoring: Regular monitoring by TLC is the most effective way to track the reaction's progress. The clear consumption of the starting material and the formation of a distinct product spot provide confidence in the reaction's success. If the reaction stalls, it may indicate catalyst deactivation, in which case the addition of a small amount of fresh catalyst could be considered.

  • Troubleshooting: If the reaction fails to proceed, consider the following:

    • Inactive Catalyst: Ensure the palladium catalyst and copper co-catalyst are fresh and have been stored properly.[6]

    • Impure Reagents: Impurities in the starting materials or solvents can poison the catalyst.[6]

    • Insufficient Degassing: Oxygen can lead to catalyst decomposition and alkyne homocoupling.[6]

    • Low Reactivity of the Aryl Bromide: For particularly unreactive aryl bromides, a higher reaction temperature or a more active catalytic system (e.g., with a bulkier, more electron-rich phosphine ligand) may be necessary.[9][10]

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 8-Bromo-2-phenylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of these bonds, offering a significant improvement over classical methods that often require harsh conditions and exhibit limited substrate scope.[1][2] This reaction facilitates the coupling of amines with aryl halides or pseudohalides, enabling the synthesis of a diverse array of arylamines.[1][3]

The 2-phenylquinoline scaffold is a privileged structural motif found in numerous biologically active compounds and functional materials. The introduction of an amino group at the 8-position can profoundly influence the molecule's pharmacological and photophysical properties. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful Buchwald-Hartwig amination of 8-bromo-2-phenylquinoline. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and offer insights into troubleshooting and optimization strategies.

Mechanistic Overview: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[4][5] Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions.

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II) intermediate.[4][6]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a strong base, the amine is deprotonated to form an amido complex.[6]

  • Reductive Elimination: The final and irreversible step is the reductive elimination from the Pd(II)-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][6]

A potential side reaction is β-hydride elimination, which can lead to the formation of hydrodehalogenated arene and an imine.[1] The choice of a suitable ligand is critical to promote the desired reductive elimination over this competing pathway.

Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X Amido Amido Complex OxAdd->Amido Amine, Base Amido->Pd0 Reductive Elimination Product Ar-NRR' Amido->Product Product_out 8-(Amino)-2-phenylquinoline ArX This compound Amine R'R''NH Base Base

Figure 1. Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Amination of this compound

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. Optimization of the specific ligand, base, solvent, and temperature may be necessary for different amine coupling partners.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially Available
Amine≥98%Commercially AvailableEnsure dryness, distill if necessary.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially AvailablePre-catalyst, reduced in situ to Pd(0).[7]
XPhos≥98%Commercially AvailableA bulky, electron-rich phosphine ligand.[8][9]
Sodium tert-butoxide (NaOt-Bu)≥97%Commercially AvailableStrong, non-nucleophilic base. Handle under inert atmosphere.
TolueneAnhydrousCommercially AvailableDegas prior to use.
Argon or NitrogenHigh PurityFor maintaining an inert atmosphere.

Reaction Setup and Procedure

Experimental_Workflow start Start reagents Weigh Reagents: This compound Amine, Pd(OAc)₂, XPhos, NaOtBu start->reagents vial Add Solids to Oven-Dried Vial reagents->vial inert Seal, Evacuate, and Backfill with Inert Gas (3x) vial->inert solvent Add Anhydrous, Degassed Toluene inert->solvent reaction Heat to 100-110 °C with Vigorous Stirring solvent->reaction monitoring Monitor Reaction by TLC or GC-MS reaction->monitoring workup Cool, Quench with Water, and Extract with Ethyl Acetate monitoring->workup Upon Completion purification Dry Organic Layer, Concentrate, and Purify by Column Chromatography workup->purification end Characterize Product purification->end

Figure 2. Step-by-step experimental workflow for the amination reaction.

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: An oven-dried Schlenk tube or a vial with a PTFE-lined cap equipped with a magnetic stir bar is used.

  • Addition of Solids: Under an inert atmosphere (e.g., in a glovebox), add this compound (1.0 equiv), the amine (1.2-1.5 equiv), palladium(II) acetate (1-5 mol%), XPhos (1.1-1.2 times the moles of Pd), and sodium tert-butoxide (1.4-2.0 equiv).

  • Inert Atmosphere: Seal the reaction vessel, remove it from the glovebox (if used), and connect it to a Schlenk line. Evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the this compound.

  • Reaction: Immerse the reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully quench the reaction with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Key Considerations and Troubleshooting

The success of the Buchwald-Hartwig amination is highly dependent on several factors. Careful consideration of these parameters can significantly improve reaction outcomes.

Choice of Ligand

The phosphine ligand is arguably the most critical component of the catalyst system.[9] It stabilizes the palladium center, influences its reactivity, and promotes the desired reductive elimination. For heteroaromatic substrates like quinolines, bulky and electron-rich dialkylbiaryl phosphine ligands such as XPhos, SPhos, or RuPhos are often effective.[8][10]

Selection of Base

A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[6] Sodium tert-butoxide is a common choice. Other bases like potassium tert-butoxide, lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate can also be employed, and their choice can sometimes influence the reaction's success.[6]

Solvent and Temperature

Aprotic, non-polar solvents like toluene, dioxane, or THF are typically used.[6][11] It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation. The reaction temperature generally ranges from 80 to 120 °C.[6]

Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst, poor quality reagents, insufficient temperature.Use a fresh batch of palladium precursor and ligand. Ensure reagents and solvent are anhydrous and the system is under a strict inert atmosphere. Screen different ligands and bases. Increase the reaction temperature.
Formation of Side Products Hydrodehalogenation (loss of bromine), homocoupling of the amine or aryl halide.This can be due to β-hydride elimination.[1] Try a different ligand that favors reductive elimination. Ensure the base is not excessively strong for the substrate.
Difficulty in Purification Co-elution of product with ligand or ligand oxide.Use a different ligand that is more easily separated. Consider using a pre-formed palladium-ligand complex to minimize excess free ligand.

Conclusion

The Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of 8-amino-2-phenylquinoline derivatives. By carefully selecting the appropriate catalyst system, base, and reaction conditions, researchers can achieve high yields of the desired products. This application note provides a solid foundation for the successful implementation of this important transformation in a research and development setting. Further optimization may be required for specific amine substrates, but the principles and protocols outlined herein offer a reliable starting point.

References

Application Notes & Protocols: 8-Bromo-2-phenylquinoline as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

8-Bromo-2-phenylquinoline has emerged as a pivotal structural motif and a versatile chemical intermediate in the advancement of materials science and medicinal chemistry. Its unique electronic properties and the strategic placement of a reactive bromine handle make it an ideal precursor for a new generation of high-performance Organic Light-Emitting Diode (OLED) phosphorescent emitters and a valuable scaffold for the synthesis of complex pharmaceutical agents. This document provides an in-depth guide for researchers, chemists, and drug development professionals, detailing the core characteristics, key applications, and field-proven protocols involving this compound. We will explore its role in the synthesis of iridium(III) complexes for OLEDs and its utility in palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery.

Core Characteristics of this compound

The utility of this compound stems from its distinct physicochemical properties. The phenyl group at the 2-position and the bromo-substituent at the 8-position of the quinoline core create a molecule with specific steric and electronic characteristics. The bromine atom serves as a highly effective synthetic handle for derivatization, primarily through transition-metal-catalyzed cross-coupling reactions.

Physicochemical Data

A summary of the key properties of this compound is presented below for easy reference.

PropertyValueReference
Chemical Name This compound[1]
CAS Number 871507-80-1[1][2]
Molecular Formula C₁₅H₁₀BrN[1][2]
Molecular Weight 284.15 g/mol [1][2]
Appearance Solid (form may vary)
Storage Sealed in a dry environment at room temperature.[2]
Structural and Reactivity Overview

The structure of this compound is foundational to its application. The nitrogen atom in the quinoline ring acts as a coordination site for metals, which is crucial for its use in organometallic complexes like those in OLEDs. The C-Br bond at the 8-position is the primary site for synthetic modification via cross-coupling chemistry.

Caption: Structure of this compound highlighting key reactive sites.

Application in Organic Electronics: Synthesis of Phosphorescent OLEDs

The development of highly efficient phosphorescent OLEDs (PhOLEDs) is a major goal in display and lighting technology.[3] Cyclometalated iridium(III) complexes are benchmark emitters, and the ligand design is critical for tuning the emission color, quantum efficiency, and operational stability of the device. This compound is an excellent precursor for ancillary ligands in these complexes.

Synthetic Rationale

The typical workflow involves using this compound as a starting material to synthesize a more complex ligand through a cross-coupling reaction. This new ligand is then reacted with an iridium source to form the final phosphorescent complex. The phenylquinoline core provides thermal stability and desirable electronic properties, while the substituent introduced at the 8-position allows for fine-tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which directly impacts the emission color.[3]

oled_workflow Start This compound Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki Reaction with Carbazole Boronic Acid) Start->Coupling Ligand Functionalized 2-Phenylquinoline Ligand Coupling->Ligand Dimer Iridium Chloride Bridged Dimer Formation (Reaction with IrCl₃·nH₂O) Ligand->Dimer Complexation Reaction with Ancillary Ligand (e.g., picolinic acid) Dimer->Complexation Final_Complex Final Heteroleptic Ir(III) Complex Complexation->Final_Complex Device Solution Processing & Device Fabrication Final_Complex->Device

Caption: General workflow for synthesizing an Ir(III) complex from this compound.
Protocol: Synthesis of a Phenylquinoline-Based Iridium(III) Complex

This protocol describes a generalized, two-step synthesis of a heteroleptic Ir(III) complex. Step 1 involves a Suzuki coupling to create the main ligand, and Step 2 involves the complexation with iridium.

Materials:

  • This compound

  • Arylboronic acid (e.g., 9-phenyl-9H-carbazole-3-boronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene, Water (degassed)

  • Iridium(III) chloride hydrate (IrCl₃·nH₂O)

  • 2-Ethoxyethanol

  • Picolinic acid N-oxide (pic-N-O) or other ancillary ligand

  • Argon or Nitrogen atmosphere

Step 1: Suzuki Coupling for Ligand Synthesis (Illustrative) [4][5] Causality: The Suzuki-Miyaura reaction is chosen for its high functional group tolerance and robust C-C bond formation, essential for creating complex organic ligands from the aryl bromide precursor.[4] The Pd(OAc)₂/SPhos catalyst system is highly efficient for coupling with heteroaryl halides.

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), K₃PO₄ (3.0 eq), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

  • Solvent Addition: Add degassed toluene and water (typically in a 10:1 ratio) to the flask via syringe.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and stir vigorously for 12-24 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the functionalized 2-phenylquinoline ligand.

Step 2: Iridium Complex Formation [3] Causality: The reaction first forms a chloride-bridged iridium dimer, which is then cleaved by the ancillary ligand (e.g., picolinic acid) to form the final, stable, monomeric heteroleptic complex. This two-stage process ensures high yields and purity of the target phosphorescent emitter.

  • Dimer Formation: In a round-bottom flask, suspend the synthesized ligand (2.5 eq) and IrCl₃·nH₂O (1.0 eq) in a mixture of 2-ethoxyethanol and water (3:1 ratio).

  • Reaction: Reflux the mixture under an inert atmosphere for 24 hours. The formation of the chloride-bridged dimer is often indicated by a color change and precipitation.

  • Isolation: Cool the reaction, filter the precipitate, and wash with methanol and hexane to obtain the crude dimer.

  • Final Complexation: Add the crude dimer and the ancillary ligand (2.5 eq) to a flask with 2-ethoxyethanol.

  • Reaction: Reflux the mixture for 12-18 hours.

  • Purification: After cooling, the final Ir(III) complex often precipitates. It can be collected by filtration and purified further by column chromatography or recrystallization to achieve the high purity required for OLED device fabrication.[3]

Application in Medicinal Chemistry: A Scaffold for Drug Discovery

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with activities ranging from anticancer to antimicrobial.[6][7] this compound provides a robust starting point for creating libraries of novel compounds for high-throughput screening. The bromine atom is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[4][8]

drug_dev cluster_reactions Key Cross-Coupling Reactions Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Aryl_Deriv 8-Aryl-2-phenylquinolines (Potential Kinase Inhibitors, etc.) Suzuki->Aryl_Deriv Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Amino_Deriv 8-Amino-2-phenylquinolines (Potential Antimicrobials, etc.) Buchwald->Amino_Deriv Start This compound Start->Suzuki Start->Buchwald Aryl_Boronic Aryl/Heteroaryl Boronic Acids Aryl_Boronic->Suzuki Amines Primary/Secondary Amines Amines->Buchwald

Caption: Derivatization of this compound for drug discovery.
Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for C-C bond formation at the 8-position of the quinoline ring.

Materials:

  • This compound

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., Dioxane, Toluene, or DMF, often with water)

  • Inert atmosphere (Argon or Nitrogen)

Causality: The choice of catalyst, base, and solvent is critical and substrate-dependent. Pd(PPh₃)₄ is a classic, reliable catalyst. The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step in the catalytic cycle.[5][9] A mixture of an organic solvent and water often accelerates the reaction.

  • Reaction Setup: To a reaction vessel, add this compound (1.0 eq), the boronic acid (1.1-1.5 eq), base (2.0-3.0 eq), and the palladium catalyst (1-5 mol%).

  • Inerting: Seal the vessel and purge thoroughly with an inert gas.

  • Solvent Addition: Add degassed solvent(s) via syringe.

  • Reaction: Heat the mixture with stirring to the desired temperature (typically 80-120 °C) for 2-24 hours. Monitor completion by TLC or LC-MS.

  • Work-up: Cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water or saturated NaHCO₃ solution, followed by brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography or recrystallization to obtain the 8-aryl-2-phenylquinoline derivative.

Protocol: Buchwald-Hartwig Amination

This protocol details a general procedure for C-N bond formation, allowing the introduction of a wide range of amine functionalities.

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst)

  • Phosphine ligand (e.g., XPhos, RuPhos, or BINAP)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, LiHMDS, or K₃PO₄)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Causality: The Buchwald-Hartwig amination requires a palladium catalyst and a specialized phosphine ligand.[8][10] The ligand's steric bulk and electronic properties are crucial for promoting the reductive elimination step and preventing side reactions like beta-hydride elimination.[11] A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center.[12]

  • Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium precatalyst (1-5 mol%), the phosphine ligand (1.2-1.5 eq relative to Pd), and the base (1.4-2.0 eq) to an oven-dried reaction vessel.

  • Reagent Addition: Add this compound (1.0 eq) and the amine (1.1-1.3 eq).

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Seal the vessel and heat with stirring to the target temperature (typically 80-110 °C) for 4-24 hours. Monitor by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction carefully (e.g., with saturated NH₄Cl if a strong base was used). Dilute with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the desired 8-amino-2-phenylquinoline derivative.

Safety and Handling

Working with this compound and its derivatives requires adherence to standard laboratory safety practices.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[13][14]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[15] Avoid contact with skin, eyes, and clothing.[13]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2][15]

  • Hazards: The compound may cause skin and serious eye irritation.[16][17] It may also be harmful if swallowed or inhaled.[15]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]

Conclusion

This compound is a high-value chemical intermediate whose strategic design allows for facile entry into two of the most dynamic areas of modern chemistry. Its application as a precursor for sophisticated ligands enables the development of next-generation phosphorescent emitters for OLED technology. Simultaneously, its role as a versatile scaffold in medicinal chemistry, particularly through robust palladium-catalyzed coupling reactions, provides an efficient pathway to novel molecular entities for drug discovery programs. The protocols and insights provided herein serve as a comprehensive guide for researchers looking to leverage the significant potential of this powerful building block.

References

The Strategic Utility of 8-Bromo-2-phenylquinoline in the Synthesis of Advanced OLED Materials: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of more efficient and durable Organic Light-Emitting Diodes (OLEDs) has led researchers to explore a vast chemical space for novel materials. Within this landscape, quinoline derivatives have emerged as a privileged scaffold due to their inherent electronic properties, high thermal stability, and tunable photophysical characteristics.[1][2] Among these, 8-bromo-2-phenylquinoline stands out as a particularly versatile and powerful building block for the synthesis of a new generation of high-performance OLED materials. Its strategic placement of a reactive bromine atom at the 8-position, coupled with the stable 2-phenylquinoline core, provides an ideal platform for the introduction of diverse functional moieties through modern cross-coupling methodologies. This allows for the precise tuning of molecular properties to create materials tailored for specific roles within an OLED device, including as emissive dopants, host materials, and charge-transporting layers.[1]

This technical guide provides an in-depth exploration of the application of this compound in the synthesis of OLED materials. We will delve into the key synthetic transformations, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, that unlock the potential of this versatile intermediate. This document is intended to serve as a comprehensive resource for researchers and scientists in the fields of materials science, organic chemistry, and drug development, offering not only detailed experimental protocols but also the scientific rationale behind these synthetic strategies.

The 2-Phenylquinoline Core: A Foundation for Robust OLED Materials

The 2-phenylquinoline moiety itself imparts several desirable characteristics to OLED materials. Its rigid and planar structure can facilitate strong intermolecular π-π stacking, which is beneficial for charge transport.[1] Furthermore, the electron-deficient nature of the quinoline ring system can be balanced by the electron-donating or -withdrawing nature of substituents on the phenyl ring and at other positions of the quinoline core, allowing for fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This modulation is critical for achieving efficient charge injection, transport, and recombination within the emissive layer of an OLED.[2]

The true synthetic power of this compound, however, lies in the reactivity of the C8-Br bond. This site is amenable to palladium-catalyzed cross-coupling reactions, which are renowned for their broad substrate scope, functional group tolerance, and high efficiency. This allows for the modular construction of complex organic molecules with precisely tailored optoelectronic properties.

Synthetic Pathways to Functionalized 2-Phenylquinoline Derivatives

Two of the most powerful and widely employed cross-coupling reactions for the functionalization of this compound are the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: Crafting Novel Emissive and Host Materials

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organohalide and an organoboron compound. In the context of OLED materials, this reaction is instrumental in synthesizing novel emissive materials with tunable emission colors and high quantum yields, as well as robust host materials. By coupling this compound with various arylboronic acids or esters, a diverse library of 8-aryl-2-phenylquinolines can be generated. The electronic nature of the appended aryl group directly influences the photophysical properties of the resulting molecule.

A highly efficient one-pot borylation and subsequent Suzuki-Miyaura coupling has been developed for the synthesis of 8-arylquinolines.[3] This methodology offers a streamlined approach to accessing these valuable compounds.

Illustrative Reaction Scheme: Suzuki-Miyaura Coupling

Suzuki_Coupling cluster_conditions Reaction Conditions reagents This compound + Arylboronic Acid catalyst Pd Catalyst Base reagents->catalyst product 8-Aryl-2-phenylquinoline catalyst->product

General reaction scheme for the Suzuki-Miyaura coupling of this compound.

Detailed Protocol: One-Pot Borylation/Suzuki-Miyaura Coupling of this compound

This protocol is adapted from a general procedure for the synthesis of 8-arylquinolines.[3]

Materials:

  • This compound

  • Bis(pinacolato)diboron (B₂pin₂)

  • Aryl halide (Ar-X)

  • [1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dtbpf)Cl₂)

  • Potassium acetate (KOAc)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), and potassium acetate (1.5 mmol).

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Add Pd(dtbpf)Cl₂ (0.03 mmol) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring the formation of the boronate ester by TLC or GC-MS.

  • After completion of the borylation step, cool the reaction mixture to room temperature.

  • To the same Schlenk tube, add the aryl halide (1.2 mmol), potassium carbonate (3.0 mmol), and degassed water (1 mL).

  • Degas the reaction mixture by bubbling with argon for 10 minutes.

  • Add a second portion of Pd(dtbpf)Cl₂ (0.03 mmol).

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 8-aryl-2-phenylquinoline.

Expected Outcomes and Causality:

The use of a bulky and electron-rich phosphine ligand like dtbpf is crucial for both the borylation and the subsequent Suzuki-Miyaura coupling step, as it promotes the oxidative addition of the palladium catalyst to the aryl halides and facilitates the reductive elimination to form the final product. The two-base system (KOAc for borylation and K₂CO₃ for the Suzuki coupling) is optimized for the distinct requirements of each catalytic cycle. This one-pot procedure offers significant advantages in terms of efficiency and atom economy by avoiding the isolation of the intermediate boronate ester.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of Quinoline-8-yl Halides

EntryAryl Halide PartnerProductYield (%)Reference
14-Bromoanisole8-(4-Methoxyphenyl)-quinoline95[3]
24-Bromotoluene8-(4-Methylphenyl)-quinoline98[3]
31-Bromo-4-(trifluoromethyl)benzene8-(4-(Trifluoromethyl)phenyl)-quinoline85[3]

Note: The yields are based on the one-pot borylation/Suzuki coupling of 8-bromoquinoline as reported in the reference. Similar high yields are anticipated for this compound.

Buchwald-Hartwig Amination: Engineering Hole-Transport and Emissive Materials

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction is particularly valuable in OLED material synthesis for creating hole-transporting materials (HTMs) and for introducing amine functionalities into emissive molecules. By coupling this compound with various primary or secondary amines, a wide range of 8-(amino)-2-phenylquinoline derivatives can be synthesized. The nature of the amine component significantly influences the HOMO energy level, charge mobility, and thermal stability of the resulting material.

A patent for catalysts based on 2-aryl-8-anilinoquinoline ligands provides a detailed protocol for the Buchwald-Hartwig amination of a closely related substrate, 8-bromo-2-(1-naphthyl)quinoline.[4]

Illustrative Reaction Scheme: Buchwald-Hartwig Amination

Buchwald_Hartwig cluster_conditions Reaction Conditions reagents This compound + Amine catalyst Pd Catalyst Ligand Base reagents->catalyst product 8-(Amino)-2-phenylquinoline catalyst->product

General reaction scheme for the Buchwald-Hartwig amination of this compound.

Detailed Protocol: Buchwald-Hartwig Amination of this compound

This protocol is adapted from a procedure for the amination of 8-bromo-2-(1-naphthyl)quinoline.[4]

Materials:

  • This compound

  • Amine (e.g., 2,6-diisopropylaniline)

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

  • (N-[2'-(dicyclohexylphosphino)[1,1'-biphenyl]-2-yl]-N,N-dimethylamine (DavePhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd(dba)₂ (0.02 mmol), and DavePhos (0.04 mmol).

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add anhydrous toluene (10 mL) via syringe.

  • Heat the reaction mixture to 105 °C in an oil bath and stir for 8-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with benzene or toluene (3 x 20 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 8-(amino)-2-phenylquinoline derivative.

Expected Outcomes and Causality:

The combination of a palladium(0) source like Pd(dba)₂ and a bulky, electron-rich phosphine ligand such as DavePhos is highly effective for the Buchwald-Hartwig amination. The ligand facilitates the oxidative addition of the aryl bromide and prevents catalyst decomposition. The strong, non-nucleophilic base, sodium tert-butoxide, is essential for deprotonating the amine and generating the active amido species for the catalytic cycle. The use of an inert atmosphere is critical to prevent oxidation of the palladium catalyst.

Table 2: Representative Buchwald-Hartwig Amination of 8-Bromo-2-arylquinolines

EntryAmine PartnerProductYield (%)Reference
12,6-Diisopropylaniline8-(2,6-Diisopropylanilino)-2-(1-naphthyl)quinoline66[4]
22-Methyl-1-naphthalenamine8-(2-Methyl-1-naphthylamino)-2-(1-naphthyl)quinoline78[4]

Note: The yields are based on the amination of 8-bromo-2-(1-naphthyl)quinoline as reported in the reference. Similar yields are expected for the analogous reactions with this compound.

Application in OLED Devices

The functionalized 2-phenylquinoline derivatives synthesized from this compound can be incorporated into various layers of an OLED device to enhance its performance.

Workflow for OLED Device Fabrication

OLED_Fabrication cluster_device OLED Device Structure cluster_synthesis Material Synthesis Cathode Cathode (e.g., Al) ETL Electron Transport Layer (ETL) ETL->Cathode EML Emissive Layer (EML) (Host + Dopant) EML->ETL HTL Hole Transport Layer (HTL) HTL->EML HIL Hole Injection Layer (HIL) HIL->HTL Anode Anode (e.g., ITO) Anode->HIL Substrate Substrate (Glass) Substrate->Anode Start This compound Suzuki Suzuki Coupling Start->Suzuki Buchwald Buchwald-Hartwig Amination Start->Buchwald EML_Material Emissive/Host Material Suzuki->EML_Material HTL_Material Hole Transport Material Buchwald->HTL_Material EML_Material->EML HTL_Material->HTL

Integration of synthesized materials into an OLED device.

  • Emissive Layer (EML): 8-Aryl-2-phenylquinolines with appropriate substituents can function as highly efficient fluorescent or phosphorescent emitters. Their emission color can be precisely tuned by varying the aryl group introduced via the Suzuki coupling. They can also serve as host materials for other emissive dopants.

  • Hole Transport Layer (HTL): 8-(Diaryl-amino)-2-phenylquinolines, synthesized via the Buchwald-Hartwig amination, often exhibit excellent hole-transporting properties due to the presence of the triarylamine moiety, which is a well-known hole-transporting unit. These materials facilitate the efficient transport of holes from the anode to the emissive layer.

The performance of an OLED is highly dependent on the synergistic interplay between the different material layers. The ability to fine-tune the electronic and photophysical properties of materials derived from this compound makes it an invaluable tool for optimizing device efficiency, color purity, and operational lifetime.

Conclusion

This compound is a strategic and versatile building block for the synthesis of advanced OLED materials. The amenability of its C8-Br bond to powerful cross-coupling reactions like the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination allows for the creation of a vast array of functionalized 2-phenylquinoline derivatives with tailored optoelectronic properties. The detailed protocols and scientific rationale provided in this guide are intended to empower researchers to harness the full potential of this remarkable intermediate in the design and synthesis of next-generation OLED materials, ultimately contributing to the advancement of organic electronics.

References

Application Note: A Detailed Protocol for Monitoring 8-Bromo-2-phenylquinoline Reactions by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for monitoring chemical reactions involving 8-bromo-2-phenylquinoline using thin-layer chromatography (TLC). As a critical tool in synthetic chemistry, TLC offers a rapid, cost-effective, and reliable method for tracking the consumption of starting materials and the formation of products. This guide moves beyond a simple recitation of steps, delving into the rationale behind experimental choices to empower researchers to adapt and troubleshoot effectively. The protocols herein are designed to be self-validating, ensuring trustworthy and reproducible results. Particular emphasis is placed on common transformations of this compound, such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which are pivotal in the synthesis of novel pharmaceutical agents and functional materials.

Introduction: The Strategic Importance of In-Process Reaction Monitoring

In the realm of synthetic organic chemistry, the ability to accurately monitor the progress of a reaction is paramount. It allows for the determination of reaction completion, the identification of potential side products, and the optimization of reaction conditions, thereby saving valuable time and resources. Thin-layer chromatography (TLC) is an indispensable technique for this purpose due to its simplicity, speed, and low cost.[1][2] For substrates like this compound, a versatile building block in medicinal chemistry, precise reaction monitoring is crucial to ensure the synthesis of the desired target molecule with high purity and yield.

This document will provide a detailed protocol for the effective use of TLC to monitor reactions involving this compound. We will explore the selection of appropriate stationary and mobile phases, sample preparation, visualization techniques, and the interpretation of results, all grounded in the principles of chromatographic theory.

Foundational Principles of TLC for Quinolines

Thin-layer chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel or alumina coated on a plate) and a liquid mobile phase that moves up the plate by capillary action.[3] The separation is driven by the polarity of the compounds. More polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.[4][5] Conversely, less polar compounds have a greater affinity for the mobile phase and travel further, exhibiting a higher Rf value.[6]

The structure of this compound, containing a basic nitrogen atom within the quinoline ring system, necessitates special considerations to achieve optimal separation and avoid common issues like spot tailing.

Experimental Protocols

Materials and Equipment
  • TLC Plates: Silica gel 60 F254 plates are the standard choice for their versatility and the presence of a fluorescent indicator that aids in visualization under UV light.[7]

  • Developing Chamber: A glass jar with a tight-fitting lid or a dedicated TLC tank.

  • Capillary Spotters: Glass microcapillaries for precise sample application.[8]

  • Mobile Phase Solvents: HPLC-grade solvents such as hexanes, ethyl acetate, dichloromethane, and methanol.

  • Visualization Reagents: UV lamp (254 nm and 365 nm), iodine chamber, and permanganate stain.

  • Reaction Aliquot: A small sample taken from the reaction mixture.

Step-by-Step Protocol for Monitoring a Reaction

This protocol is designed for a typical cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, where this compound is a reactant.

Step 1: Preparation of the Developing Chamber

  • Pour the chosen mobile phase into the developing chamber to a depth of approximately 0.5 cm.[9]

  • Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. This saturates the chamber atmosphere with solvent vapor, ensuring a uniform solvent front and reproducible results.[9]

  • Cover the chamber tightly and allow it to equilibrate for at least 5-10 minutes.

Step 2: Preparing the TLC Plate

  • Handle the TLC plate carefully by the edges to avoid contaminating the surface.[10]

  • Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the plate.[8][10] Never use a pen , as the ink can chromatograph and interfere with the results.[11]

  • Mark three small, evenly spaced points on the baseline for spotting the samples: "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction Mixture).[12]

Step 3: Spotting the TLC Plate

  • Dissolve a small amount of the starting material (this compound) in a volatile solvent (e.g., dichloromethane or ethyl acetate) to create a dilute solution (approximately 1%).[10]

  • Using a clean capillary spotter, touch the "SM" mark on the baseline to apply a small spot of the starting material solution. The ideal spot size is 1-2 mm in diameter.[4][8]

  • Take an aliquot from the reaction mixture using a clean capillary spotter.[13]

  • Spot the reaction mixture on the "Rxn" mark.

  • For the "Co" spot, first apply the starting material solution and then, after it has dried, carefully spot the reaction mixture directly on top of it. The co-spot is crucial for unambiguously identifying the starting material spot in the reaction mixture, especially if the Rf values of the starting material and product are similar.[12][13]

  • Ensure each spot is completely dry before placing the plate in the developing chamber.[4]

Step 4: Developing the TLC Plate

  • Carefully place the spotted TLC plate into the prepared chamber, ensuring the baseline is above the solvent level.[8][9]

  • Cover the chamber and allow the solvent to ascend the plate via capillary action.[10] Do not disturb the chamber during development.

  • Allow the development to proceed until the solvent front is about 0.5-1 cm from the top of the plate.[6][10]

  • Immediately remove the plate and, with a pencil, mark the position of the solvent front.[6][10]

Step 5: Visualization and Interpretation

  • Allow the plate to air dry completely to evaporate the mobile phase.

  • UV Visualization: View the plate under a UV lamp (254 nm).[7] Compounds that absorb UV light, such as this compound and many of its derivatives, will appear as dark spots against the fluorescent green background of the plate.[14] Circle the visible spots with a pencil.[7]

  • Staining (if necessary): If spots are not clearly visible under UV light or for additional confirmation, use a chemical stain.

    • Iodine Chamber: Place the dried plate in a chamber containing a few crystals of iodine. Aromatic compounds and other unsaturated molecules will form colored complexes with the iodine vapor, appearing as yellow-brown spots.[7][14] This method is generally non-destructive.

    • Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose stain for compounds that can be oxidized, such as alkenes, alkynes, and alcohols.[15] Prepare the stain by dissolving 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. Dip the plate in the stain and gently heat with a heat gun. Oxidizable compounds will appear as yellow or brown spots on a purple background.[8]

  • Analysis:

    • The "SM" lane shows the position of the starting material.

    • In the "Rxn" lane, the disappearance of the starting material spot and the appearance of a new spot (the product) indicates the reaction is progressing.

    • The "Co" lane should show a single spot at the starting material's Rf if the reaction has not started, or two distinct spots (or an elongated one) if the product has a different Rf and is present in the reaction mixture.[13]

    • The reaction is considered complete when the starting material spot is no longer visible in the "Rxn" lane.[13]

Step 6: Calculating the Retention Factor (Rf)

The Rf value is a ratio that quantifies the movement of a compound on a TLC plate.[5] It is calculated using the following formula:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[5][16]

The Rf value is a constant for a given compound under specific conditions (stationary phase, mobile phase, and temperature).[4][10] It is useful for comparing and identifying compounds.[5]

Causality Behind Experimental Choices

Selecting the Mobile Phase

The choice of the mobile phase (eluent) is the most critical parameter in TLC.[17] The goal is to find a solvent system that provides good separation between the starting material and the product, with Rf values ideally between 0.2 and 0.8.[6]

  • Starting Point: For quinoline derivatives, a good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[9] A common initial ratio to try is 4:1 hexanes:ethyl acetate.

  • Adjusting Polarity:

    • If all spots remain at the baseline (Rf ≈ 0), the mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., move from 4:1 to 2:1 hexanes:ethyl acetate).[6][9]

    • If all spots are near the solvent front (Rf ≈ 1), the mobile phase is too polar. Decrease the proportion of the polar solvent.[6][9]

  • Addressing Tailing: The basic nitrogen in the quinoline ring can interact strongly with the acidic silica gel, causing the spots to "tail" or streak. To counteract this, add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the mobile phase.[9][18] This neutralizes the acidic sites on the silica gel, resulting in sharper, more defined spots.

Typical Mobile Phase Systems for this compound and Derivatives Ratio (v/v) Notes
Hexanes : Ethyl Acetate9:1 to 1:1A good starting point for many reactions. Adjust ratio to optimize separation.
Dichloromethane : Methanol99:1 to 95:5Useful for more polar products.
Toluene : Ethyl Acetate9:1 to 4:1An alternative non-polar/polar system.
Add Triethylamine~0.5-1%Add to any of the above systems to prevent tailing of basic compounds.[9][18]
Visualization Techniques

The choice of visualization method depends on the chemical nature of the compounds being analyzed.

  • UV Light (254 nm): this compound and many of its aromatic derivatives are UV-active due to their conjugated π-systems.[7][14] This is a non-destructive and highly effective primary visualization method.

  • Iodine: This is a good general stain for many organic compounds, particularly those with aromatic rings or sites of unsaturation.[15]

  • Potassium Permanganate: This stain is particularly useful if the reaction involves changes to an oxidizable functional group (e.g., conversion of an alcohol to a ketone).

Application to Specific Reaction Types

Suzuki-Miyaura Coupling

In a typical Suzuki-Miyaura coupling, this compound is reacted with a boronic acid or ester in the presence of a palladium catalyst and a base.[19][20]

  • Expected TLC Profile: The product will be less polar than the boronic acid starting material but may have a similar polarity to the this compound. The boronic acid often remains at or near the baseline. The key is to see the spot corresponding to this compound disappear and a new spot for the coupled product appear.

Suzuki_Coupling_TLC cluster_TLC TLC Plate cluster_Analysis Reaction Monitoring SM Starting Material (this compound) Product Coupled Product Rxn_Start Reaction at t=0 Rxn_Progress Reaction in Progress Rxn_End Reaction Complete Start Start of Reaction Start->Rxn_Start Spot SM Progress Mid-Reaction Progress->Rxn_Progress Spot SM and Product End End of Reaction End->Rxn_End Product spot only

Caption: Idealized TLC progression for a Suzuki coupling reaction.

Buchwald-Hartwig Amination

This reaction involves coupling this compound with an amine in the presence of a palladium catalyst and a base.[21]

  • Expected TLC Profile: The polarity of the amine starting material can vary significantly. The product, an amino-substituted quinoline, will have a different polarity from both starting materials. It is crucial to monitor the disappearance of both the this compound and the amine.[22][23] If the amine is not UV-active, a stain like ninhydrin (for primary or secondary amines) or permanganate may be necessary for its visualization.[22][24]

Buchwald_Hartwig_Workflow Prep Prepare TLC Plate (Baseline, Lanes) Spot SM (Quinoline) Co-spot Amine Reaction Prep->Spot Develop Develop in Saturated Chamber Spot->Develop Visualize Visualize (UV, Stain) Develop->Visualize Analyze Analyze Rf (SM disappearance, Product appearance) Visualize->Analyze

Caption: General workflow for monitoring a Buchwald-Hartwig amination by TLC.

Troubleshooting Common TLC Problems

Problem Possible Cause(s) Solution(s)
Spots are streaking or tailing [10][11]Sample is too concentrated.Dilute the sample before spotting.[10]
Compound is acidic/basic (e.g., quinoline nitrogen).Add a modifier to the mobile phase (e.g., 0.5-1% triethylamine for basic compounds).[18]
Spots are not moving from the baseline (Rf ≈ 0) [9]Mobile phase is not polar enough.Increase the polarity of the mobile phase by increasing the proportion of the polar solvent.[9][18]
Spots are at the solvent front (Rf ≈ 1) [9]Mobile phase is too polar.Decrease the polarity of the mobile phase.[9][18]
No spots are visible [11]Sample is too dilute.Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[11][18]
Compound is not UV-active.Use a chemical stain for visualization.[18]
Poor separation of spots Mobile phase polarity is not optimal.Systematically vary the solvent ratio or try a different solvent system.

Conclusion

Thin-layer chromatography is a powerful and accessible tool for monitoring reactions involving this compound. By understanding the principles of chromatography and the specific chemical properties of the compounds involved, researchers can develop robust and reliable TLC methods. This application note provides a comprehensive framework for achieving this, from the initial selection of materials to the final interpretation of the chromatogram. Adherence to these protocols and troubleshooting guidelines will enable scientists to confidently track the progress of their syntheses, leading to more efficient and successful research outcomes.

References

Troubleshooting & Optimization

Purification of crude 8-Bromo-2-phenylquinoline by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions for the purification of crude 8-Bromo-2-phenylquinoline using column chromatography. Our focus is on delivering field-proven insights and explaining the causality behind experimental choices to ensure successful, reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the expected polarity of this compound and what is a good starting point for a TLC solvent system?

A1: this compound is a moderately polar compound due to the presence of the nitrogen atom in the quinoline ring system and the phenyl substituent. A good starting point for Thin-Layer Chromatography (TLC) analysis is a non-polar/polar solvent mixture. We recommend beginning with a hexane and ethyl acetate system. Testing various ratios, such as 9:1, 4:1, and 2:1 (Hexane:EtOAc), will help you identify a system that provides a retention factor (Rf) value for the desired product of approximately 0.2-0.3, which is ideal for column separation.[1][2]

Q2: What is the recommended stationary phase for this purification?

A2: Standard silica gel (60 Å, 230-400 mesh) is the most common stationary phase for compounds of this polarity. However, quinoline derivatives can be sensitive to the acidic nature of silica, potentially leading to degradation or strong, irreversible binding.[1][3] If you observe significant streaking on the TLC plate or low recovery from the column, consider using deactivated silica gel or an alternative stationary phase like neutral alumina.[1][2]

Q3: How can I check if my compound is degrading on the silica gel?

A3: A two-dimensional (2D) TLC is an effective way to assess compound stability on silica.[2][4] Spot the crude material in one corner of a square TLC plate, run the plate in a suitable eluent, and then rotate the plate 90 degrees and run it again in the exact same solvent system. If the compound is stable, it will appear as a single spot on the diagonal. The appearance of new spots off the diagonal indicates that the compound is degrading on the stationary phase.[2]

Q4: Is this compound visible under a UV lamp for TLC visualization?

A4: Yes, due to its extended aromatic system (quinoline and phenyl rings), this compound is UV-active and should be easily visualized on a TLC plate with a fluorescent indicator (e.g., F254) using a UV lamp at 254 nm.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Issue 1: Low or No Recovery of the Product

Question: I ran my column, but my yield of this compound is extremely low. I see a persistent colored band at the top of the silica that won't elute. What is happening and how can I fix it?

Answer: This is a classic sign of product degradation or irreversible adsorption onto the acidic stationary phase. The basic nitrogen atom of the quinoline ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This interaction can be strong enough to prevent elution or, in some cases, catalyze decomposition, especially for bromo-aromatic compounds which can be labile.[2][5]

Troubleshooting Steps & Solutions:

  • Assess Stability: First, confirm instability using the 2D TLC method described in the FAQ section.[2][4]

  • Deactivate the Silica Gel: The most effective solution is to neutralize the acidic sites on the silica. This can be done by pre-treating the column. After packing the column, flush it with 2-3 column volumes of your chosen eluent system containing 1-2% triethylamine (TEA).[1] Then, run the column using the same eluent system without the added TEA. The TEA acts as a competing base, masking the active silanol sites and allowing your quinoline product to elute properly.[1]

  • Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a more inert stationary phase. Neutral or basic alumina can be excellent alternatives for purifying acid-sensitive or basic compounds.[1][2]

  • Check Your Fractions: It's possible the compound eluted but the fractions are too dilute to be detected by TLC. Try concentrating a few fractions in the expected elution range and re-spot them on a TLC plate.[4]

Issue 2: Poor Separation of Product from Impurities

Question: My TLC shows a good Rf value, but the column chromatography results in mixed fractions containing both my product and a close-running impurity. How can I improve the resolution?

Answer: Co-elution occurs when the solvent system is not selective enough to differentiate between compounds with similar polarities. Simply increasing or decreasing the polarity might not be enough; you may need to change the nature of the solvent to alter the interactions with the stationary phase.

Troubleshooting Steps & Solutions:

  • Fine-Tune the Eluent: If you are using a Hexane/Ethyl Acetate system, try slightly decreasing the proportion of the more polar ethyl acetate. This will cause all compounds to move more slowly, potentially increasing the separation between them.

  • Change Solvent Selectivity: If fine-tuning doesn't work, switch one of the solvents. For example, replace ethyl acetate with dichloromethane (DCM). A Hexane/DCM system offers different selectivity and may resolve the compounds. You can also try ternary mixtures, such as Hexane/DCM/EtOAc, but these are more complex to optimize.

  • Employ Gradient Elution: For complex mixtures, a gradient elution can be highly effective.[6][7] Start with a less polar solvent system (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity over the course of the separation (e.g., to 80:20 Hexane:EtOAc). This keeps the early-eluting non-polar impurities moving quickly while providing enough solvent strength later to elute your product away from more polar impurities.[6]

  • Ensure Proper Column Packing: Poor separation can result from a badly packed column. "Channeling," where solvent flows unevenly through the column, leads to broad bands and mixed fractions. Ensure your silica is packed uniformly without any air bubbles or cracks.[2][8]

Issue 3: Sample is Insoluble in the Elution Solvent

Question: My crude this compound is not soluble in the Hexane/EtOAc mixture I plan to use for the column. How can I load it onto the column without it precipitating?

Answer: This is a common issue, especially on a larger scale. Loading an insoluble sample dissolved in a strong solvent (like pure DCM or acetone) directly onto the column ("wet loading") will disrupt the equilibrium at the top of the column and lead to poor separation. The best solution is to use a dry-loading technique.[2][8]

Solution: Dry-Loading Protocol:

  • Dissolve your crude product in a minimal amount of a suitable solvent in which it is soluble (e.g., dichloromethane).

  • In a round-bottom flask, add a small amount of dry silica gel (approximately 5-10 times the mass of your crude sample).

  • Transfer the solution of your crude product to the flask containing the silica gel.

  • Carefully remove the solvent under reduced pressure using a rotary evaporator until you are left with a dry, free-flowing powder. This powder is your crude product adsorbed onto the silica.

  • Carefully layer this powder on top of your packed column. Add a thin layer of sand on top to prevent disturbance when adding the eluent.

  • Proceed with the chromatography as usual. This method introduces the sample in a concentrated band at the top of the column, leading to much better separation.[8]

Visualized Workflows

Diagram 1: General Column Chromatography Workflow

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Completion TLC 1. TLC Optimization (Aim for Rf ≈ 0.2-0.3) Slurry 2. Prepare Silica Slurry (in least polar eluent) TLC->Slurry Pack 3. Pack Column (Avoid air bubbles) Slurry->Pack Deactivate 4. Deactivate Silica (Optional) (Flush with 1% TEA in eluent) Pack->Deactivate Load 5. Load Sample (Dry-loading preferred) Deactivate->Load Elute 6. Elute with Solvent (Isocratic or Gradient) Load->Elute Collect 7. Collect Fractions Elute->Collect Analyze 8. Analyze Fractions by TLC Collect->Analyze Combine 9. Combine Pure Fractions Analyze->Combine Evaporate 10. Evaporate Solvent Combine->Evaporate Final Pure this compound Evaporate->Final G Start Problem: Low Product Recovery Check_Stability Perform 2D TLC to check stability Start->Check_Stability Degradation Degradation Confirmed Check_Stability->Degradation Spotting/streaking off-diagonal No_Degradation Compound is Stable Check_Stability->No_Degradation Spot on diagonal Sol_1 Solution A: Deactivate Silica with TEA Degradation->Sol_1 Sol_2 Solution B: Use Neutral Alumina Degradation->Sol_2 Sol_3 Solution C: Flush column with highly polar solvent (e.g., 10% MeOH/DCM) No_Degradation->Sol_3 Product may be strongly adsorbed Sol_4 Solution D: Concentrate fractions and re-analyze by TLC No_Degradation->Sol_4 Fractions may be too dilute

References

Technical Support Center: Recrystallization of 8-Bromo-2-phenylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 8-Bromo-2-phenylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful recrystallization of this compound. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Understanding the Molecule: this compound

This compound is a heterocyclic compound featuring a quinoline core substituted with a bromine atom at the 8-position and a phenyl group at the 2-position. The presence of the basic quinoline nitrogen and the bulky, nonpolar phenyl and bromo substituents influences its solubility profile, making solvent selection a critical parameter for effective purification.

Core Protocol: Recrystallization of this compound

This protocol is designed to yield high-purity crystalline this compound. The choice of a mixed solvent system, such as ethyl acetate and hexane, is often effective for compounds like this, where a single solvent may not provide the ideal solubility gradient between hot and cold conditions.

Experimental Workflow

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Crude this compound in Erlenmeyer Flask B Add minimal hot Ethyl Acetate to dissolve A->B Heat gently C Hot, saturated solution B->C D Filter through pre-heated funnel to remove insoluble impurities C->D E Clear, hot filtrate D->E F Allow to cool slowly to room temperature E->F G Cool further in an ice bath F->G H Add Hexane dropwise if no crystals form F->H Troubleshooting I Crystal slurry G->I H->I J Collect crystals by vacuum filtration I->J K Wash with cold solvent mixture J->K L Dry crystals under vacuum K->L M Pure this compound L->M

Caption: Workflow for the recrystallization of this compound.

Step-by-Step Methodology
  • Solvent Selection and Preparation:

    • Based on the purification of similar bromo-substituted quinolines, a mixed solvent system of ethyl acetate (a "good" solvent) and hexane (a "poor" solvent) is recommended.[1]

    • Prepare a heated solvent bath for your primary solvent, ethyl acetate.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a small amount of hot ethyl acetate, just enough to cover the solid.[2]

    • Gently heat the mixture while stirring until the solid dissolves completely. Add more hot ethyl acetate dropwise until a clear, saturated solution is obtained at near-boiling temperature. Causality: Using the minimum amount of hot solvent is crucial for maximizing product recovery.[3]

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper. This prevents premature crystallization in the funnel.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is essential for the formation of well-defined, pure crystals.[4]

    • Once the solution has reached room temperature, further cool it in an ice bath to maximize crystal precipitation.[2]

    • If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound.[4]

    • Alternatively, if the compound remains soluble, cautiously add hexane dropwise until the solution becomes slightly turbid, then gently warm until it is clear again and allow to cool slowly.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of a cold mixture of ethyl acetate and hexane to remove any adhering mother liquor.

    • Dry the purified crystals under vacuum to remove residual solvent.

Troubleshooting Guide

Issue Possible Cause Solution
No crystals form upon cooling. The solution is not saturated (too much solvent was added).[4]Gently heat the solution to evaporate some of the solvent, then allow it to cool again.
The solution is supersaturated.[4]Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[3]
The compound "oils out" instead of forming crystals. The compound is significantly impure, or the cooling process is too rapid.[4]Reheat the solution to dissolve the oil, add a small amount of additional "good" solvent (ethyl acetate), and allow it to cool more slowly.[5]
Low recovery of the crystalline product. Too much solvent was used, leaving a significant amount of the compound in the mother liquor.[3]Reduce the volume of the mother liquor by evaporation and cool again to obtain a second crop of crystals. Note that this second crop may be less pure.
The compound has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration. Consider a different solvent system where the compound has lower solubility at cold temperatures.[5]
The recrystallized product is still impure. The cooling process was too fast, trapping impurities within the crystal lattice.[3]Redissolve the crystals in fresh, hot solvent and allow the solution to cool more slowly.
The chosen solvent did not effectively differentiate between the desired compound and the impurities.Experiment with a different solvent or solvent mixture. For bromoquinolines, ethanol or benzene have also been reported as effective recrystallization solvents.[6]

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, a mixed solvent system like ethyl acetate/hexane is a good starting point.[1] Ethanol has also been used for similar bromo-quinoline derivatives.[7]

Q2: My compound is a basic heterocycle. Are there any special considerations?

Yes, basic heterocycles like quinolines can sometimes interact with the acidic silanol groups on silica gel during chromatography, leading to streaking.[5] While this is less of a concern for recrystallization, if you are purifying the crude product by chromatography first, consider adding a small amount of a basic modifier like triethylamine to your eluent.

Q3: How do I know if my recrystallized product is pure?

The purity of the recrystallized this compound can be assessed by several methods, including:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. The melting point of the related compound, 8-bromo-2-methylquinoline, is 66-70 °C, which can serve as a rough reference.[8]

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system suggests high purity.

  • Spectroscopic Methods: NMR and Mass Spectrometry can confirm the structure and purity of the final product.

Q4: What are some common impurities I might encounter?

Common impurities can include unreacted starting materials, over-brominated byproducts (e.g., dibromo-2-phenylquinoline), or isomeric products depending on the synthetic route.[6]

References

Technical Support Center: Optimizing Suzuki Coupling Conditions for 8-Bromo-2-phenylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of Suzuki coupling reactions involving 8-Bromo-2-phenylquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of this specific transformation. Here, we will move beyond standard protocols to delve into the nuances of this reaction, providing in-depth troubleshooting advice and evidence-based optimization strategies.

The quinoline scaffold is a significant pharmacophore in medicinal chemistry, and the C-C bond formation at the 8-position via Suzuki-Miyaura coupling is a key step in the synthesis of numerous biologically active molecules.[1] However, the steric hindrance around the bromine atom and the electronic properties of the quinoline ring can present unique challenges. This guide is structured in a question-and-answer format to directly address the common issues encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling of this compound is giving low to no yield. What are the most likely causes?

Several factors can contribute to a low or nonexistent yield in this specific Suzuki coupling. Let's break down the most common culprits:

  • Inactive Catalyst: The active Pd(0) species is the workhorse of the Suzuki reaction. If it fails to form from your Pd(II) precatalyst or decomposes, the reaction will stall.[2]

    • Troubleshooting:

      • Ensure your palladium source is of high quality and has been stored correctly.

      • Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄, which doesn't require in-situ reduction.

      • Make sure your reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen) to prevent oxidation of the Pd(0) catalyst.

  • Poor Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle. For a sterically hindered substrate like this compound, the right ligand is paramount.

    • Troubleshooting:

      • Bulky, electron-rich phosphine ligands are often necessary to promote both the oxidative addition and reductive elimination steps for hindered substrates.[2][3] Ligands like SPhos, XPhos, or other Buchwald-type ligands are excellent starting points.[4]

      • If you are using a standard ligand like PPh₃, it may not be sufficient to overcome the steric barrier.

  • Inadequate Base: The base is essential for activating the boronic acid, making it nucleophilic enough to transmetalate with the palladium complex.[5][6][7]

    • Troubleshooting:

      • Ensure your base is finely powdered and anhydrous. Clumps can lead to poor solubility and inconsistent results.

      • For challenging couplings, stronger inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) often outperform weaker bases like sodium carbonate (Na₂CO₃).[2][4]

  • Suboptimal Solvent System: The solvent must be able to dissolve both the organic substrates and the inorganic base to a sufficient extent.

    • Troubleshooting:

      • A mixture of an aprotic polar solvent (e.g., 1,4-dioxane, THF, or toluene) with a small amount of water is a common and effective choice.[4][8][9] The water helps to dissolve the inorganic base.

      • The choice of solvent can be more complex than just polarity and can influence reaction selectivity.[10][11][12] If one solvent system fails, screening others is a valid strategy.

Q2: I am observing significant amounts of a dehalogenated byproduct (2-phenylquinoline). How can I minimize this?

Dehalogenation, or the replacement of the bromine atom with a hydrogen, is a common side reaction in Suzuki couplings.[9] It typically occurs after the oxidative addition step.

  • Causality: This side reaction can be promoted by certain solvents or bases. For instance, amine bases or alcoholic solvents can sometimes act as hydride donors.[9]

  • Mitigation Strategies:

    • Re-evaluate your base and solvent: If you are using an amine base, switch to an inorganic base like K₃PO₄ or Cs₂CO₃. If using an alcohol as a solvent or co-solvent, consider switching to an aprotic solvent system like dioxane/water.

    • Optimize Reaction Temperature: Lowering the reaction temperature may disfavor the dehalogenation pathway relative to the desired coupling.

    • Use a More Active Catalyst: A more efficient catalyst can increase the rate of the desired transmetalation and reductive elimination steps, outcompeting the dehalogenation side reaction.

Q3: My boronic acid seems to be decomposing before the reaction is complete, leading to low yields. What is happening and how can I prevent it?

The decomposition of the boronic acid, known as protodeboronation, is a frequent issue where the C-B bond is cleaved and replaced with a C-H bond.[13]

  • Mechanism: This process is often catalyzed by residual palladium and can be exacerbated by the presence of water and certain bases. Some boronic acids, particularly heteroaromatic ones, are more prone to this side reaction.[9]

  • Prevention:

    • Use a slight excess of boronic acid: A common strategy is to use 1.2 to 1.5 equivalents of the boronic acid to compensate for some degradation.[4]

    • Consider boronic esters: Pinacol esters of boronic acids are often more stable and less susceptible to protodeboronation.

    • Control the amount of water: While some water can be beneficial, excess water can promote protodeboronation. If using an anhydrous solvent, ensure all reagents are dry. Conversely, for some systems with K₃PO₄, the addition of a small, controlled amount of water can be beneficial.[14]

    • Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature to reduce the opportunity for this side reaction to occur.

Q4: I am seeing homocoupling of my boronic acid. How do I suppress this side reaction?

Homocoupling results in the formation of a biaryl product from two molecules of the boronic acid.

  • Cause: This side reaction is often promoted by the presence of oxygen, which can interfere with the palladium catalyst. It can also be more prevalent with highly reactive organoboron compounds.[13]

  • Solutions:

    • Thorough Degassing: Ensure your reaction mixture is rigorously degassed before heating. This can be achieved by bubbling an inert gas through the solvent or by using freeze-pump-thaw cycles.

    • Maintain an Inert Atmosphere: Keep the reaction under a positive pressure of argon or nitrogen throughout the experiment.

    • Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling than others. If this is a persistent issue, screening different palladium sources and ligands may be necessary.

Experimental Protocols & Data

General Protocol for Suzuki Coupling of this compound

This protocol provides a robust starting point for your optimization experiments.

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the selected base (2.0-3.0 equiv.), and the palladium catalyst/ligand system.

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.[1][8]

  • Solvent Addition: Add the degassed solvent system via syringe. A common choice is a 4:1 to 2:1 mixture of an organic solvent (e.g., dioxane, THF) and deionized water.[1][2]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 70-110 °C) and stir for the specified time (monitor by TLC or LC-MS).[1][8][15]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]

Table 1: Illustrative Optimization of Reaction Conditions

The following table summarizes a hypothetical screening of conditions for the coupling of this compound with phenylboronic acid. Yields are illustrative and will be highly dependent on the specific boronic acid partner and precise experimental execution.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)Na₂CO₃ (2)Dioxane/H₂O (4:1)10024<10
2Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O (4:1)1102425
3Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O (4:1)1001885
4Pd(dppf)Cl₂ (3)-Cs₂CO₃ (2.5)THF/H₂O (3:1)802078
5Pd₂(dba)₃ (1)XPhos (2)K₃PO₄ (3)Dioxane/H₂O (4:1)901292

Data is compiled for illustrative purposes and does not represent a single experimental study.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is fundamental to troubleshooting. The following diagram illustrates the key steps.[8][16][17]

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle cluster_main cluster_inputs Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl R¹-Pd(II)L₂-R² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim Product R¹-R² PdII_Biaryl->Product RedElim->Pd0 ArylHalide R¹-X (this compound) ArylHalide->OxAdd Organoboron R²-B(OR)₂ + Base Organoboron->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow

When encountering issues, a systematic approach to problem-solving is crucial.

Troubleshooting_Workflow Troubleshooting Workflow Start Low/No Yield Check_Catalyst Verify Catalyst Activity & Inert Atmosphere Start->Check_Catalyst Check_Ligand Is the Ligand Appropriate? (Bulky, Electron-Rich) Check_Catalyst->Check_Ligand Check_Base Evaluate Base (Strength, Purity, Solubility) Check_Ligand->Check_Base Check_Solvent Optimize Solvent System Check_Base->Check_Solvent Check_Boronic Assess Boronic Acid Stability (Protodeboronation) Check_Solvent->Check_Boronic Side_Reactions Identify Side Products (Dehalogenation, Homocoupling) Check_Boronic->Side_Reactions Success Optimized Reaction Side_Reactions->Success

Caption: A systematic workflow for troubleshooting the Suzuki coupling.

References

Technical Support Center: Synthesis of 8-Bromo-2-phenylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

8-Bromo-2-phenylquinoline is a valuable heterocyclic scaffold in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, is often plagued by side reactions that can lead to low yields, complex product mixtures, and purification challenges. This guide provides in-depth troubleshooting advice and answers frequently asked questions to help researchers navigate the common pitfalls encountered during its synthesis. We will focus on two of the most prevalent synthetic strategies: the Friedländer synthesis and the Doebner-von Miller reaction.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific experimental problems in a question-and-answer format, providing insights into the underlying chemical principles and offering actionable solutions.

Scenario 1: The Friedländer Synthesis

The Friedländer synthesis is a powerful method for constructing quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as acetophenone.[1][2][3]

Question 1: My Friedländer synthesis of this compound is resulting in a very low yield. What are the likely causes and how can I improve it?

Answer: Low yields in the Friedländer synthesis for this specific target molecule are common and typically stem from a few key factors, primarily related to the electronic nature of the starting materials and reaction conditions.

  • Primary Cause: Electronic Deactivation by the Bromo Group The bromine atom at what will become the 8-position is strongly electron-withdrawing. This deactivates the aromatic ring, making the key intramolecular electrophilic cyclization step—often the rate-determining step—significantly slower than in syntheses with electron-donating groups.[4]

    Solutions:

    • Catalyst Optimization: Standard acid catalysts may be insufficient. A stronger Lewis acid can more effectively activate the carbonyl group for cyclization. However, overly harsh conditions can promote tar formation. A screening of catalysts is recommended.

    • Increase Thermal Energy: Raising the reaction temperature can provide the necessary activation energy for the cyclization to proceed. Consider switching to a higher-boiling solvent like toluene or xylene, or employing microwave irradiation for rapid, controlled heating.[5]

Catalyst Typical Conditions Considerations
p-Toluenesulfonic acid (p-TsOH)Toluene, refluxStandard, but may be too weak.
Trifluoroacetic acid (TFA)DCM or neat, 80-100°CStronger acid, can improve yields but may require careful temperature control.[1]
Zinc Chloride (ZnCl₂)120-140°CClassic Lewis acid, effective but can be hygroscopic.
Scandium(III) triflate (Sc(OTf)₃)Acetonitrile, 80°CHighly active Lewis acid, often gives good yields with low catalyst loading.
  • Secondary Cause: Aldol Self-Condensation Under either acidic or basic conditions, the ketone reactant (acetophenone) can undergo self-condensation to form products like dypnone. This parasitic reaction consumes starting material and complicates purification.

    Solutions:

    • Controlled Reagent Addition: Add the acetophenone slowly to the heated mixture of the 2-amino-3-bromobenzaldehyde and catalyst. This keeps the instantaneous concentration of the ketone low, favoring the desired bimolecular reaction over the self-condensation.

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the more valuable amino-aldehyde component to ensure the ketone is consumed efficiently.

Question 2: My final product is contaminated with a significant amount of an intermediate, and I'm observing tar formation. What's going wrong?

Answer: This issue points towards incomplete reaction and decomposition, often linked to reaction conditions.

  • Cause of Intermediate Contamination: Incomplete Cyclization/Dehydration The Friedländer mechanism involves an initial condensation to form an enamine or Schiff base, followed by cyclization and finally dehydration to yield the aromatic quinoline ring.[1][2] If the final dehydration step is inefficient, the corresponding dihydroquinoline or hydroxy-tetrahydroquinoline intermediate can accumulate.

    Solution: Ensure azeotropic removal of water using a Dean-Stark apparatus, especially when using solvents like toluene. If using a protic acid catalyst like H₂SO₄, ensure its concentration is sufficient to act as a dehydrating agent.

  • Cause of Tar/Polymeric Material: Decomposition High temperatures and strong, concentrated acids can cause starting materials and intermediates to decompose or polymerize.[4] This is particularly problematic with aromatic aldehydes.

    Solutions:

    • Temperature Management: Do not overheat the reaction. Find the minimum temperature required for a reasonable reaction rate (monitor by TLC or LC-MS).

    • Catalyst Loading: Use the lowest effective catalyst loading (typically 5-10 mol% for strong acids). Excessive acid is a common cause of tarring.

    • Purify Starting Materials: Ensure your 2-amino-3-bromobenzaldehyde is pure. Oxidized or polymeric impurities in the starting material can accelerate decomposition.

Friedlander_Synthesis_and_Side_Reactions cluster_reactants Reactants cluster_main Desired Friedländer Pathway cluster_side Side Reactions A 2-Amino-3-bromobenzaldehyde C Schiff Base / Enamine Intermediate A->C + Acetophenone (B) G Tar / Polymer A->G Decomposition (High Temp / Acid) B Acetophenone B->C F Self-Condensation Product (Dypnone) B->F Self-Condensation (Side Reaction) B->G Decomposition (High Temp / Acid) D Cyclized Intermediate (Rate-Limiting) C->D Intramolecular Cyclization C->G Decomposition (High Temp / Acid) E This compound (Product) D->E - H₂O (Dehydration) Doebner_von_Miller_Troubleshooting cluster_reactants Reactants cluster_main Doebner-von Miller Pathway cluster_side Common Issues Aniline 2-Bromoaniline Michael Michael Adduct Aniline->Michael Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Michael 1,4-Addition (Exothermic!) Tar Polymerization / Tar Carbonyl->Tar Acid-catalyzed Polymerization Cyclized Cyclized Intermediate Michael->Cyclized Cyclization Michael->Tar Decomposition Dihydro Dihydroquinoline Cyclized->Dihydro Dehydration Product This compound Dihydro->Product Oxidation (Crucial Step)

References

Technical Support Center: Suzuki Coupling of 8-Bromo-2-phenylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 8-bromo-2-phenylquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this specific transformation. The inherent steric and electronic properties of the this compound substrate present unique challenges that require careful optimization of the catalytic system. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate catalyst selection, optimize reaction conditions, and troubleshoot common issues.

Part 1: Frequently Asked Questions - Catalyst System Selection

This section addresses the fundamental choices you will make when setting up your reaction. The success of the coupling is critically dependent on the synergistic interplay between the palladium source, ligand, base, and solvent.

Q1: What are the primary challenges associated with the Suzuki coupling of this compound?

A1: The primary challenges stem from the substrate's unique structure. Firstly, the 2-phenyl group introduces significant steric hindrance around the C-8 position, which can impede the oxidative addition step at the palladium center.[1][2][3] Secondly, the quinoline nitrogen atom can act as a coordinating ligand to the palladium catalyst, potentially leading to catalyst inhibition or the formation of off-cycle, inactive species. Therefore, the chosen catalytic system must be robust enough to overcome both steric hindrance and potential catalyst poisoning.

Q2: Which palladium precursor (Pd source) is most suitable for this reaction?

A2: The choice of palladium precursor is flexible, as its primary role is to generate the active Pd(0) species in situ.[4] Common and effective choices include:

  • Palladium(II) Acetate (Pd(OAc)₂): A cost-effective and air-stable source that is readily reduced to Pd(0) by phosphine ligands or other components in the reaction mixture.[5][6]

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): This is already a Pd(0) source, often leading to faster initiation.[7][8][9] However, it can be less stable than Pd(II) precursors.

  • Pre-formed Catalysts: Palladacycles or pre-formed complexes like XPhos Pd G3/G4 can offer superior activity, stability, and reproducibility, especially for challenging substrates.[10]

For initial screening, Pd(OAc)₂ is a reliable and economical starting point. If reactivity is low, switching to Pd₂(dba)₃ or a next-generation pre-catalyst is a logical next step.

Q3: How do I select the optimal phosphine ligand for this sterically hindered substrate?

A3: Ligand selection is the most critical parameter for this transformation. Given the steric hindrance from the 2-phenyl group, bulky and electron-rich monophosphine ligands are strongly recommended.[1][3][4] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle while stabilizing the active monoligated palladium species.[11]

Ligand Class Examples Rationale & Key Features Typical Loading (mol%)
Buchwald-type Ligands SPhos, XPhos, RuPhosHighly electron-rich and sterically demanding. Excellent for coupling heteroaryl halides and hindered substrates.[5][6] Generally provide high turnover numbers (TONs).1.5 - 3.0 (relative to Pd)
Trialkylphosphines Tri-tert-butylphosphine (P(t-Bu)₃), Tricyclohexylphosphine (PCy₃)Strong electron donors that facilitate oxidative addition of less reactive aryl bromides.[7][12]1.5 - 3.0 (relative to Pd)
N-Heterocyclic Carbenes (NHCs) IPr, IMesOffer strong σ-donation and create a sterically hindered environment. They are often more thermally stable than phosphines.[7][11]1.5 - 3.0 (relative to Pd)
Standard Bidentate Ligands DPPF (in Pd(dppf)Cl₂)Can be effective, but may be less so for highly hindered substrates compared to bulky monophosphine ligands.[5][13][14] Often a good starting point for less demanding couplings.1.0 (as a pre-formed complex)

Recommendation: Start with SPhos or XPhos . Their proven efficacy in challenging cross-couplings makes them the highest-probability candidates for success.[5][10]

Q4: What is the role of the base, and which one should I choose?

A4: The base is essential for the transmetalation step of the Suzuki catalytic cycle.[15] It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[7][15] The choice of base can dramatically affect reaction rate and yield.

Base Strength Typical Solvent System Comments
Potassium Carbonate (K₂CO₃) ModerateDioxane/H₂O, Toluene/H₂OA common, effective, and inexpensive choice. Often sufficient for many couplings.[15][16][17]
Cesium Carbonate (Cs₂CO₃) StrongDioxane, Toluene (often anhydrous)Higher solubility in organic solvents can be advantageous. Often used for more difficult couplings.[15][16]
Potassium Phosphate (K₃PO₄) StrongDioxane, TolueneA very effective base, particularly for hindered substrates or less reactive boronic acids.[5][8][15] Its use can often overcome low reactivity seen with carbonates.

Recommendation: For this compound, K₃PO₄ is the recommended starting point due to the substrate's challenging nature.[5] If side reactions involving base-sensitive functional groups are a concern, K₂CO₃ can be screened as a milder alternative.

Part 2: Troubleshooting Guide

This section provides a logical framework for diagnosing and resolving common experimental issues.

Issue 1: Low or No Conversion to the Desired Product

  • Question: I see only starting material. What is the most likely cause?

    • Answer: The most common culprit is an inactive catalyst. This can happen if the reaction is not properly deoxygenated, as oxygen can oxidize the active Pd(0) species. Ensure your solvent is thoroughly degassed (e.g., by sparging with argon for 20-30 minutes or using several freeze-pump-thaw cycles) and that the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen).[5] Also, verify the quality of your palladium precursor and ligand; old or improperly stored reagents can degrade.[18]

  • Question: My conversion is low (<50%), and the reaction seems to have stalled. What should I try?

    • Answer: This indicates a sluggish catalytic cycle.

      • Increase Temperature: Suzuki couplings are often run at elevated temperatures (80-110 °C).[19][20] Increasing the temperature can accelerate the rate-limiting step, which is often oxidative addition for hindered substrates.

      • Switch to a Stronger Base: If you are using K₂CO₃, switching to K₃PO₄ can significantly accelerate the transmetalation step and improve yields.[5]

      • Change the Ligand: If a standard ligand like PPh₃ was used, switch to a more active, bulky monophosphine ligand like SPhos or XPhos to enhance both oxidative addition and reductive elimination.[5][6]

      • Check Boronic Acid Stoichiometry & Quality: Protodeboronation (replacement of the boronic acid group with a hydrogen) can be a significant side reaction, especially at high temperatures.[5] Use a slight excess of the boronic acid (1.2-1.5 equivalents) and ensure it is fresh. Consider using the corresponding pinacol boronate ester, which can be more stable.[5][12]

Issue 2: Formation of Significant Side Products

  • Question: I observe a significant amount of 2-phenylquinoline (dehalogenated starting material) in my crude mixture. How can I prevent this?

    • Answer: Dehalogenation arises when the palladium-aryl intermediate undergoes reductive elimination with a hydride source instead of the boronic acid partner.[9] The hydride source can be trace water, solvent impurities, or the amine base if one is used.

      • Solution: Ensure you are using a high-purity, anhydrous solvent (if running an anhydrous reaction). Avoid amine bases. This side reaction is often competitive with slow transmetalation, so any measures taken to speed up the main catalytic cycle (e.g., using a stronger inorganic base like K₃PO₄, a more active ligand) will help suppress dehalogenation.[9]

  • Question: My crude NMR shows significant homocoupling of my boronic acid (e.g., biphenyl). What causes this?

    • Answer: Homocoupling is often promoted by the presence of oxygen, which can facilitate a separate catalytic cycle involving two boronic acid molecules.

      • Solution: Rigorous deoxygenation of the reaction mixture is critical.[18] Lowering the catalyst loading can sometimes reduce the rate of this side reaction relative to the desired cross-coupling.

Troubleshooting Decision Workflow

G start Low or No Yield check_inert Is the system fully inert? start->check_inert Check Catalyst Activity check_reagents Are reagents (Pd source, ligand, boronic acid) of high quality? check_inert->check_reagents Yes sol_inert Solution: Improve degassing protocol. Use Schlenk techniques. check_inert->sol_inert No check_conditions Are reaction conditions (base, temp, solvent) optimal? check_reagents->check_conditions Yes sol_reagents Solution: Use fresh reagents. Consider a boronate ester. check_reagents->sol_reagents No sol_temp Solution: Increase temperature (e.g., to 100-110 °C). check_conditions->sol_temp No, optimize... sol_base Solution: Switch to a stronger base (e.g., K₃PO₄). check_conditions->sol_base No, optimize... sol_ligand Solution: Use a bulky, e⁻-rich ligand (e.g., SPhos, XPhos). check_conditions->sol_ligand No, optimize...

Caption: Troubleshooting logic for low-yield Suzuki coupling reactions.

Part 3: Experimental Protocol & Catalytic Cycle

Recommended Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol is a robust starting point for the title reaction.

Materials:

  • This compound (1.0 mmol, 283 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) Acetate (Pd(OAc)₂; 0.02 mmol, 4.5 mg, 2 mol%)

  • SPhos (0.04 mmol, 16.4 mg, 4 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0 mmol, 424 mg)

  • 1,4-Dioxane (5 mL)

  • Deionized Water (0.5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times to establish an inert atmosphere.[21]

  • Add the degassed 1,4-dioxane (5 mL) and deionized water (0.5 mL) via syringe.[21]

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2,8-diphenylquinoline.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism involves three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[15]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)-X(L)₂ Pd0->PdII_Aryl  Oxidative Addition OxyAdd Oxidative Addition PdII_Diaryl Ar-Pd(II)-Ar'(L)₂ PdII_Aryl->PdII_Diaryl  Transmetalation Transmetal Transmetalation Transmetal->PdII_Diaryl PdII_Diaryl->Pd0 Reductive Elimination Product Ar-Ar' (Product) PdII_Diaryl->Product RedElim Reductive Elimination ArylHalide Ar-X (this compound) ArylHalide->PdII_Aryl BoronicAcid Ar'-B(OH)₂ (Phenylboronic Acid) BoronicAcid->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling.

References

Effect of base and solvent on 8-Bromo-2-phenylquinoline reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Reactions of 8-Bromo-2-phenylquinoline

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for reactions involving this compound. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges in the synthesis of 2,8-disubstituted quinoline derivatives. As a senior application scientist, my goal is to blend technical precision with practical, field-tested insights to ensure your experiments are both successful and reproducible.

The functionalization of the quinoline ring is a significant area of modern synthetic chemistry due to the medicinal potential of quinoline-based scaffolds.[1] The 2-phenylquinoline scaffold, in particular, is a valuable building block in organic synthesis.[2] This guide focuses on common palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, as well as nucleophilic aromatic substitution (SNAr) reactions, with a specific emphasis on the critical roles of base and solvent selection.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments with this compound.

Issue 1: Low or No Yield in Suzuki Coupling

  • Question: I am attempting a Suzuki coupling with this compound and an arylboronic acid, but I am observing very low to no product formation. My conditions are Pd(PPh₃)₄, K₂CO₃, in a toluene/water mixture at 80 °C. What could be the issue?

  • Answer: Low yields in Suzuki couplings involving 8-haloquinolines can often be traced back to suboptimal base or solvent combinations.

    • Causality of Base Selection: The base in a Suzuki reaction has a crucial role; it activates the boronic acid to facilitate transmetalation to the palladium center.[3] While K₂CO₃ is a common choice, its strength and solubility can be limiting.[4] For a substrate like this compound, a stronger base may be required to drive the catalytic cycle efficiently.

    • Solvent Effects: The biphasic toluene/water system is standard, but the polarity and coordinating ability of the solvent can significantly impact the reaction rate and yield.[4] Aprotic polar solvents can sometimes enhance the solubility of the base and catalyst, leading to improved performance.

    Troubleshooting Steps:

    • Base Optimization: Switch to a stronger inorganic base such as Cs₂CO₃ or K₃PO₄. These bases have been shown to be effective in challenging Suzuki couplings.[4] Organic bases like triethylamine (NEt₃) can also be considered.[4]

    • Solvent Screening: Consider switching to a different solvent system. Dioxane, THF, or DMF are frequently used alternatives.[4][5] A 2:1 to 4:1 ratio of THF to deionized water is a common starting point.[6]

    • Temperature Increase: If solubility of starting materials is an issue, cautiously increasing the reaction temperature to 100 °C may improve the yield.[5]

    • Catalyst and Ligand: While Pd(PPh₃)₄ is a robust catalyst, consider using a palladium(II) precatalyst like Pd(OAc)₂ with a specialized phosphine ligand, such as SPhos, which can be more effective for this type of substrate.[7]

    Illustrative Suzuki Coupling Conditions:

CatalystBaseSolventTemperature (°C)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O80
Pd(OAc)₂/SPhosK₃PO₄THF/H₂O100
Pd₂(dba)₃/XPhosCs₂CO₃Dioxane100

Issue 2: Side Product Formation in Buchwald-Hartwig Amination

  • Question: I am performing a Buchwald-Hartwig amination of this compound with a primary amine and observe significant formation of a hydrodehalogenated side product (2-phenylquinoline). How can I suppress this side reaction?

  • Answer: The formation of the hydrodehalogenated product is a known side reaction in Buchwald-Hartwig aminations and is often related to the choice of base and the stability of the palladium-amide intermediate.[8]

    • Mechanism of Side Reaction: This side reaction can occur through a competing pathway where the palladium-amide intermediate undergoes β-hydride elimination instead of reductive elimination.[8][9] The choice of base can influence the rate of both the desired C-N bond formation and the undesired side reactions.[10][11]

    • Role of the Base: A strong, bulky, non-nucleophilic base is generally preferred for Buchwald-Hartwig aminations to facilitate the deprotonation of the amine without interfering with the catalyst.[8] Sodium tert-butoxide (NaOtBu) is a common choice, but its high basicity can sometimes promote side reactions.[8]

    Troubleshooting Steps:

    • Base Modification: If using NaOtBu, consider switching to a slightly weaker or more sterically hindered base like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄).[8]

    • Ligand Optimization: The choice of phosphine ligand is critical.[12] Bulky, electron-rich biarylphosphine ligands like XPhos, SPhos, or RuPhos can promote the desired reductive elimination and suppress side reactions.[13]

    • Solvent and Temperature: Non-polar aprotic solvents like toluene or dioxane are generally preferred.[10] Running the reaction at the lowest effective temperature can also help minimize side product formation.

    Experimental Workflow for Buchwald-Hartwig Amination:

Issue 3: Reaction Stalls in Sonogashira Coupling

  • Question: My Sonogashira coupling of this compound with a terminal alkyne is not going to completion. The reaction starts but then stalls, leaving a significant amount of starting material. I am using Pd(PPh₃)₄, CuI, and Et₃N in THF.

  • Answer: Stalling in Sonogashira reactions can be due to catalyst deactivation, insufficient base, or solvent effects. [14]

    • Catalyst Deactivation: The formation of palladium black is a common sign of catalyst decomposition and can be promoted by certain solvents like THF. [14] * Base and Solvent Role: The amine base in a Sonogashira coupling serves both as a base and sometimes as the solvent. [15]Triethylamine (Et₃N) is common, but other amines or a different solvent system might be more effective. [16]The solvent must dissolve a variety of components, including the aryl halide, copper acetylide, and palladium complexes. [17] Troubleshooting Steps:

    • Solvent Change: Consider replacing THF with a different solvent. Running the reaction in neat triethylamine or using a non-coordinating solvent like toluene can sometimes prevent catalyst deactivation. [14][17]DMF has also been used, but it can sometimes slow the reaction. [17] 2. Base Selection: While Et₃N is standard, other amine bases like diisopropylethylamine (DIPEA) or piperidine can be effective. [16] 3. Copper Co-catalyst: Ensure your CuI is fresh and of high purity. Old or impure CuI can hinder the reaction.

    • Degassing: Thoroughly degas all reagents and solvents to remove oxygen, which can contribute to catalyst decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the general role of the base in palladium-catalyzed cross-coupling reactions?

A1: The base plays several crucial roles in the catalytic cycle of palladium-catalyzed cross-coupling reactions. [18]In Suzuki couplings, the base activates the organoboron compound to form a boronate complex, which facilitates transmetalation. [3][4]In Buchwald-Hartwig aminations, the base deprotonates the amine or the palladium-amine complex to generate the active nucleophile. [10][11]In Sonogashira couplings, the base deprotonates the terminal alkyne, allowing for the formation of the copper acetylide intermediate. [12]Across all these reactions, the base also acts as a scavenger for the acid generated during the reaction.

Q2: How does the solvent polarity affect the outcome of reactions with this compound?

A2: Solvent polarity can have a significant impact on the reaction rate and yield. [19]In general, polar aprotic solvents like DMF or dioxane can enhance the solubility of the catalyst, base, and reactants, which can lead to faster reaction rates. [5]However, in some cases, highly polar or coordinating solvents can inhibit the reaction by competing with the reactants for coordination to the palladium center. [10]The choice of solvent should be optimized for each specific reaction. For quinoline derivatives, a change in solvent polarity can affect the solvation energy and dipole moment of the molecule, which can influence its reactivity. [19] Q3: Can I perform a nucleophilic aromatic substitution (SNAr) on this compound?

A3: A direct SNAr on an unactivated aryl halide like this compound is generally difficult. [13]SNAr reactions typically require the presence of strong electron-withdrawing groups ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. [20][21]While the quinoline ring itself is somewhat electron-withdrawing, it may not be sufficient to activate the 8-position for SNAr with common nucleophiles under standard conditions. [13]For the introduction of nitrogen, oxygen, or sulfur nucleophiles, palladium-catalyzed methods like Buchwald-Hartwig or copper-catalyzed Ullmann condensations are generally more reliable. [13] Q4: What is the significance of the 2-phenylquinoline scaffold in drug development?

A4: The 2-phenylquinoline scaffold is considered a "privileged structure" in medicinal chemistry. [6]This means that this core structure is found in a variety of compounds with diverse biological activities. [22]For example, derivatives of 2-phenylquinoline have shown potential as anti-coronavirus agents. [22]The ability to functionalize this scaffold at various positions allows for the fine-tuning of its pharmacological properties, making it a valuable starting point for the development of new therapeutic agents. [1] Palladium-Catalyzed Cross-Coupling Catalytic Cycle:

G Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X Ln OxAdd->PdII Transmetalation Transmetalation (Nu-M) PdII->Transmetalation PdII_Nu Ar-Pd(II)-Nu Ln Transmetalation->PdII_Nu RedElim Reductive Elimination PdII_Nu->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Nu RedElim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 8-Bromo-2-phenylquinoline and 8-Chloro-2-phenylquinoline in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency and success of a synthetic route. In the realm of heterocyclic chemistry, substituted quinolines are privileged scaffolds due to their prevalence in pharmaceuticals and functional materials. When designing syntheses that involve palladium-catalyzed cross-coupling reactions, the choice of the halide on the quinoline core is a key consideration. This guide provides an in-depth technical comparison of the reactivity of two common building blocks: 8-bromo-2-phenylquinoline and 8-chloro-2-phenylquinoline.

This comparison is grounded in fundamental principles of organic chemistry and supported by representative experimental data to aid in the rational design of synthetic strategies. We will delve into the electronic and steric factors governing their reactivity and provide practical guidance on catalyst and ligand selection for successful cross-coupling outcomes.

Core Principles: Unpacking the Reactivity of C-X Bonds

The relative reactivity of this compound and 8-chloro-2-phenylquinoline in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, is primarily dictated by the strength of the carbon-halogen (C-X) bond.

The C-Br bond is inherently weaker than the C-Cl bond. This difference in bond dissociation energy (BDE) is a key determinant of the reaction rate, particularly in the initial, often rate-limiting, oxidative addition step of the catalytic cycle. The lower BDE of the C-Br bond means that less energy is required to cleave it, facilitating a faster oxidative addition of the palladium(0) catalyst.

BondAverage Bond Energy (kJ/mol)
C-Cl~339
C-Br~276

This fundamental difference in bond strength translates to generally milder reaction conditions and faster reaction times for bromo-substituted substrates compared to their chloro- counterparts.

Experimental Comparison: Suzuki-Miyaura and Buchwald-Hartwig Reactions

While direct side-by-side comparative studies for this compound and 8-chloro-2-phenylquinoline are not extensively documented under identical conditions, we can extrapolate from the vast body of literature on palladium-catalyzed cross-coupling of haloarenes to provide a representative comparison. The following data is a composite illustration based on typical outcomes for these classes of compounds.

Table 1: Representative Comparison in Suzuki-Miyaura Coupling

EntrySubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1This compoundPd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/H₂O906~90
28-Chloro-2-phenylquinolinePd₂(dba)₃ (2 mol%) / XPhos (4 mol%)K₃PO₄1,4-Dioxane11024~85

Table 2: Representative Comparison in Buchwald-Hartwig Amination

EntrySubstrateAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1This compoundMorpholinePd₂(dba)₃ (2 mol%) / BINAP (3 mol%)NaOtBuToluene1008~92
28-Chloro-2-phenylquinolineMorpholinePd(OAc)₂ (2 mol%) / RuPhos (4 mol%)K₃PO₄t-BuOH11024~88

From this representative data, a clear trend emerges: this compound consistently reacts under milder conditions and in shorter reaction times to achieve high yields. The activation of the more robust C-Cl bond in 8-chloro-2-phenylquinoline necessitates the use of more sophisticated and often more expensive catalyst systems, including specialized bulky phosphine ligands (e.g., XPhos, RuPhos), and higher reaction temperatures.

Mechanistic Insights and Experimental Workflow

The choice of catalyst and ligand is paramount, especially when dealing with the less reactive 8-chloro-2-phenylquinoline. Bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition of the palladium catalyst to the C-Cl bond. These ligands increase the electron density on the palladium center, making it more nucleophilic and thus more reactive towards the aryl chloride.

Catalytic Cycles

Suzuki_Miyaura_Coupling cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X Aryl-Pd(II)-X R-Pd(II)-X (L)n Oxidative_Addition->Aryl-Pd(II)-X Transmetalation Transmetalation Aryl-Pd(II)-X->Transmetalation R'-B(OR)2 Base Aryl-Pd(II)-Aryl' R-Pd(II)-R' (L)n Transmetalation->Aryl-Pd(II)-Aryl' Reductive_Elimination Reductive Elimination Aryl-Pd(II)-Aryl'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R'

A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Amination cluster_cycle Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Aryl-Pd(II)-X Ar-Pd(II)-X (L)n Oxidative_Addition->Aryl-Pd(II)-X Amine_Coordination Amine Coordination Aryl-Pd(II)-X->Amine_Coordination HNR'R'' Pd_Amine_Complex [Ar-Pd(II)(HNR'R'')(L)n]+X- Amine_Coordination->Pd_Amine_Complex Deprotonation Deprotonation Pd_Amine_Complex->Deprotonation Base Pd_Amido_Complex Ar-Pd(II)-NR'R'' (L)n Deprotonation->Pd_Amido_Complex Reductive_Elimination Reductive Elimination Pd_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR'R''

A generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Workflow

A typical experimental workflow for a palladium-catalyzed cross-coupling reaction involves a series of carefully controlled steps to ensure an inert atmosphere and efficient reaction progress.

Experimental_Workflow Start Start Setup Assemble oven-dried glassware under inert gas Start->Setup Reagents Add aryl halide, coupling partner, palladium catalyst, ligand, and base Setup->Reagents Solvent Add degassed solvent(s) Reagents->Solvent Reaction Heat to desired temperature and monitor by TLC/LC-MS Solvent->Reaction Workup Cool, quench reaction, and perform aqueous workup Reaction->Workup Purification Dry organic layer, concentrate, and purify by chromatography Workup->Purification Characterization Characterize product by NMR, MS, etc. Purification->Characterization End End Characterization->End

A generalized experimental workflow for palladium-catalyzed cross-coupling.

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific coupling partners and desired scale.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (10 mL)

  • Water (2 mL)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water via syringe.

  • Heat the reaction mixture to 90 °C and stir for 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,8-diphenylquinoline.

Protocol 2: Buchwald-Hartwig Amination of 8-Chloro-2-phenylquinoline

Materials:

  • 8-Chloro-2-phenylquinoline (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol)

  • RuPhos (0.04 mmol)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • tert-Butanol (t-BuOH) (10 mL)

Procedure:

  • To an oven-dried Schlenk tube, add 8-chloro-2-phenylquinoline, Pd(OAc)₂, RuPhos, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add morpholine and degassed t-BuOH via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C for 24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to yield 8-(morpholino)-2-phenylquinoline.

Conclusion and Recommendations

The choice between this compound and 8-chloro-2-phenylquinoline as a starting material in palladium-catalyzed cross-coupling reactions is a trade-off between reactivity and cost.

  • This compound is the preferred substrate for achieving high yields under milder conditions and with shorter reaction times. It is ideal for rapid library synthesis and for substrates that may be sensitive to higher temperatures. The use of standard palladium catalysts and ligands is often sufficient.

  • 8-Chloro-2-phenylquinoline , while generally less expensive, presents a greater synthetic challenge due to the strength of the C-Cl bond. Its successful implementation requires careful optimization of the catalyst system, often necessitating the use of more advanced, electron-rich, and bulky phosphine ligands, along with higher reaction temperatures and longer reaction times.

For researchers and drug development professionals, a thorough understanding of these reactivity differences is crucial for efficient and cost-effective synthesis design. While the initial cost of the bromo-substituted starting material may be higher, the savings in terms of catalyst cost, reaction time, and energy consumption can often justify its use. Conversely, for large-scale syntheses where cost is a primary driver, the development of a robust protocol for the chloro-analog may be a worthwhile investment.

A Researcher's Guide to Bromoquinoline Isomers: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Its versatility is enhanced through chemical modification, with halogenation being a particularly effective strategy for modulating biological activity. The introduction of a bromine atom to the quinoline ring system significantly alters its physicochemical properties, profoundly influencing its interactions with biological targets.[2] However, the precise placement of the bromine substituent—the isomerism—is a critical determinant of the compound's efficacy and mechanism of action.[2] This guide provides a comparative analysis of bromoquinoline isomers, focusing on their anticancer and antimicrobial activities, to assist researchers and drug development professionals in navigating the structure-activity relationships (SAR) that govern this promising class of compounds.

Comparative Anticancer Activity: The Critical Role of Bromine Placement

The antiproliferative potential of bromoquinolines is an area of intense investigation, with studies consistently demonstrating that the isomeric position of the bromine atom dictates cytotoxic efficacy.[2] For instance, isomers featuring bromine atoms at the C-5 and C-7 positions of an 8-hydroxyquinoline core frequently exhibit potent inhibition of cancer cell proliferation, whereas substitutions at other positions, such as C-3, C-6, and C-8, may result in diminished or no activity.[2]

This differential activity underscores the importance of steric and electronic effects imparted by the bromine substituent, which influence how the molecule docks with its biological targets. Key mechanisms of action for the anticancer effects of bromoquinolines include the inhibition of critical enzymes required for cell proliferation and survival, such as topoisomerases and tyrosine kinases.[3][4]

Quantitative Analysis of Anticancer Potency

The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying the potency of a compound in inhibiting a specific biological process, such as cell proliferation, by 50%. The data below, compiled from multiple studies, illustrates the significant variation in cytotoxic activity among bromoquinoline isomers against various cancer cell lines.

Compound/IsomerCancer Cell LineIC₅₀ (µg/mL)Reference
5,7-Dibromo-8-hydroxyquinolineC6 (Rat Brain Tumor)6.7[3]
5,7-Dibromo-8-hydroxyquinolineHeLa (Human Cervix Carcinoma)8.2[3]
5,7-Dibromo-8-hydroxyquinolineHT29 (Human Colon Carcinoma)9.5[3]
5-Bromo-8-hydroxyquinolineC6 (Rat Brain Tumor)15.3[3]
5-Bromo-8-hydroxyquinolineHeLa (Human Cervix Carcinoma)18.1[3]
5-Bromo-8-hydroxyquinolineHT29 (Human Colon Carcinoma)20.4[3]
7-Bromo-8-hydroxyquinolineC6 (Rat Brain Tumor)20.1[3]
7-Bromo-8-hydroxyquinolineHeLa (Human Cervix Carcinoma)22.5[3]
7-Bromo-8-hydroxyquinolineHT29 (Human Colon Carcinoma)25.6[3]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineC6 (Rat Brain Tumor)5.45[5]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineHeLa (Human Cervix Carcinoma)9.6[5]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineHT29 (Human Colon Carcinoma)8.76[5]

Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Mechanism of Action: Inhibition of Key Signaling Pathways

Many bromoquinoline derivatives exert their anticancer effects by targeting fundamental cellular processes. Two well-documented mechanisms are the inhibition of DNA topoisomerases and the disruption of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[3][6]

1. Topoisomerase I Inhibition: DNA topoisomerase I is a vital enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[7][8] Certain bromoquinolines, particularly 5,7-dibromo-8-hydroxyquinoline, have been shown to inhibit this enzyme.[6] These compounds act as "poisons," stabilizing the covalent complex between topoisomerase I and DNA, which prevents the re-ligation of the DNA strand.[9] This leads to an accumulation of DNA breaks, ultimately triggering apoptosis (programmed cell death).[9]

2. EGFR Signaling Pathway Inhibition: The EGFR pathway is a critical cascade that regulates cell growth, proliferation, and survival.[10][11] Its aberrant activation is a hallmark of many cancers. Certain quinoline derivatives function as tyrosine kinase inhibitors, competing with ATP for the binding site within the EGFR's catalytic domain.[3][11] This inhibition blocks the autophosphorylation of the receptor, preventing the activation of downstream signaling cascades like the RAS/RAF/MAPK and PI3K/AKT pathways, thereby halting cell proliferation and inducing apoptosis.[3][11]

Caption: Inhibition of the EGFR signaling pathway by bromoquinoline derivatives.

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

Causality Statement: To quantitatively assess the antiproliferative activity of bromoquinoline isomers, a reliable and reproducible method is essential. The Sulforhodamine B (SRB) assay is chosen over other viability assays (like MTT) because it measures total cellular protein content, making it less susceptible to interference from compounds that affect cellular metabolism without being cytotoxic.[2][12] This method provides a stable, stoichiometric endpoint directly proportional to the cell number.[13]

Methodology: [2][12][14]

  • Cell Plating:

    • Harvest and count cells from exponential phase culture.

    • Seed cells into a 96-well flat-bottom microtiter plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well in 200 µL of medium).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the bromoquinoline isomers in the appropriate culture medium. A vehicle control (e.g., DMSO) must be included at the same concentration used to dissolve the compounds.

    • After 24 hours, remove the medium from the wells and add 200 µL of the medium containing the various concentrations of the test compounds.

    • Incubate the plate for the desired exposure time (typically 48-72 hours).

  • Cell Fixation:

    • Following incubation, carefully remove the treatment medium.

    • Gently add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells to the bottom of the plate.

    • Incubate the plate at 4°C for at least 1 hour.

  • Staining:

    • Remove the TCA and wash the plates four to five times with slow-running tap water to remove TCA and dead cells.

    • Allow the plates to air-dry completely at room temperature.

    • Add 100 µL of 0.057% (w/v) SRB solution (in 1% acetic acid) to each well.

    • Incubate at room temperature for 30 minutes.

  • Washing and Solubilization:

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.

    • Allow the plates to air-dry completely.

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Read the absorbance (Optical Density, OD) on a microplate reader at a wavelength of 510-565 nm.[13][14]

    • The percentage of cell growth inhibition is calculated using the formula: % Inhibition = 100 - [(Mean OD_Sample / Mean OD_Control) x 100].

    • IC₅₀ values are determined by plotting the percentage of inhibition versus the log of the compound concentration.

Comparative Antimicrobial Activity: A Broad Spectrum of Action

Bromoquinoline isomers are also recognized for their significant antimicrobial properties, demonstrating activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] The position of the bromine atom can influence both the potency and the spectrum of this activity.[2] The antimicrobial mechanism is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase, or the chelation of metal ions crucial for enzyme function.[2][15]

Quantitative Analysis of Antimicrobial Potency

The Minimum Inhibitory Concentration (MIC) is the standard measure of an antimicrobial agent's potency. It represents the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound/IsomerMicroorganismMIC (µg/mL)Reference
5,7-dibromo-2-methyl-8-hydroxyquinoline derivativeCandida albicans0.5[2]
7-Bromoquinoline-5,8-dione derivative (5b)Klebsiella pneumoniae800
7-Bromoquinoline-5,8-dione derivative (5d)Salmonella typhi800
6-Fluoro-2,3-bis(bromomethyl)quinoxalineCandida albicans25[15]
6-(Trifluoromethyl)-2,3-bis(bromomethyl)quinoxalineStaphylococcus aureus12.5[15]

Note: Quinoxalines are structurally related to quinolines. The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

A primary mechanism for the antibacterial action of quinoline-based compounds is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[5][15] DNA gyrase is essential for bacterial survival as it introduces negative supercoils into the DNA, a process required to package the long chromosome within the cell and to manage DNA topology during replication.[5][16] Bromoquinolines can bind to the complex formed between DNA gyrase and DNA, stabilizing it in a state where the DNA is cleaved.[16][17] This prevents the re-ligation of the DNA strands, leading to lethal double-strand breaks and ultimately, bacterial cell death.[16] This mechanism is distinct from that in mammalian cells, which possess a different type of topoisomerase that is not susceptible to these inhibitors, providing a basis for selective toxicity.[5]

Caption: Inhibition of bacterial DNA gyrase by bromoquinoline compounds.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Causality Statement: The broth microdilution method is a standardized, quantitative technique to determine the MIC.[2] It is selected for its efficiency, allowing for the simultaneous testing of multiple compounds at various concentrations in a 96-well format, which is ideal for SAR studies. This self-validating system includes positive (growth) and negative (sterility) controls to ensure the reliability of the results.

Methodology: [2]

  • Preparation of Inoculum:

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the target microorganism.

    • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth for bacteria) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve the final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Plates:

    • Dispense 100 µL of sterile broth into each well of a 96-well microtiter plate.

    • Prepare stock solutions of the bromoquinoline isomers in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the compounds directly in the plate. Add 100 µL of the highest concentration to the first well, mix, and transfer 100 µL to the next well, repeating across the row. Discard the final 100 µL from the last well.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well, bringing the final volume to 200 µL.

    • Include a positive control well (broth + inoculum, no compound) and a negative/sterility control well (broth only).

    • Seal the plate and incubate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is defined as the lowest concentration of the test compound in which no visible growth (no turbidity) is observed.

    • The results can be confirmed by reading the optical density at 600 nm with a microplate reader.

Conclusion

The isomeric form of bromoquinolines is a paramount factor in defining their biological activity. Structure-activity relationship studies clearly indicate that specific substitution patterns are required to optimize interactions with therapeutic targets, whether they be enzymes critical for cancer cell survival or bacterial proliferation. The 5,7-dibromo substitution pattern on an 8-hydroxyquinoline scaffold, for example, consistently emerges as a potent pharmacophore for anticancer activity. Similarly, the antimicrobial efficacy of these compounds is tightly linked to their ability to inhibit essential bacterial enzymes like DNA gyrase. For researchers in drug discovery, a deep understanding of these isomeric effects is not merely academic; it is the foundation for the rational design of more potent, selective, and effective therapeutic agents.

References

A Spectroscopic Compass: Navigating the Photophysical Landscape of 8-Bromo-2-phenylquinoline and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of molecular probes and pharmaceutical building blocks, the quinoline scaffold stands as a cornerstone. Its rigid, planar structure and inherent photophysical properties have made it a privileged core for the development of sensors, imaging agents, and therapeutic compounds. Among its many halogenated congeners, 8-Bromo-2-phenylquinoline presents a particularly intriguing platform. The introduction of a bromine atom at the C8-position and a phenyl group at the C2-position not only modulates its electronic and steric profile but also offers a versatile handle for further functionalization, enabling the fine-tuning of its spectroscopic signature.

This guide provides a comprehensive spectroscopic comparison of this compound and its derivatives. We will delve into the nuances of how structural modifications impact their absorption, emission, and nuclear magnetic resonance characteristics. By understanding these structure-property relationships, researchers can strategically design and synthesize novel quinoline-based compounds with tailored spectroscopic profiles for a myriad of applications in research, diagnostics, and drug development.

The Core Scaffold: Understanding this compound

This compound is a heterocyclic aromatic compound featuring a quinoline core substituted with a bromine atom at the 8-position and a phenyl ring at the 2-position. The bromine atom, being an electron-withdrawing group, influences the electron density of the quinoline ring system, while the phenyl group at the 2-position, introduced through reactions like the Doebner-von Miller synthesis, extends the π-conjugation, significantly impacting its electronic transitions.

While comprehensive experimental spectroscopic data for the parent this compound is not extensively detailed in publicly accessible literature, we can infer its characteristic spectral features by comparing it with its close analogs: 2-phenylquinoline and other 8-bromo-substituted quinolines.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-phenylquinoline derivatives is characterized by distinct signals in the aromatic region. The protons on the quinoline core are typically found at lower field (downfield) compared to those on the phenyl ring due to the electron-withdrawing nature of the nitrogen atom. The introduction of a bromine atom at the 8-position is expected to induce a downfield shift of the neighboring proton at the 7-position due to its inductive effect.

Here, we compare the ¹H NMR spectral data of unsubstituted 2-phenylquinoline with some of its derivatives bearing substituents on the 2-phenyl ring. This comparison allows us to predict the spectral characteristics of this compound and understand the influence of further derivatization.

CompoundH-3' (ppm)H-4' (ppm)H-5' (ppm)H-6' (ppm)H-3 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)H-7 (ppm)H-8 (ppm)
2-Phenylquinoline[1]7.42-7.49 (m)7.42-7.49 (m)7.49-7.56 (m)8.12-8.24 (m)7.87 (d)8.12-8.24 (m)7.81 (d)7.49-7.56 (m)7.69-7.75 (m)8.12-8.24 (m)
2-(4-Chlorophenyl)quinoline[1]7.41-7.53 (m)-7.41-7.53 (m)8.03-8.09 (m)7.65-7.80 (m)8.10-8.17 (m)7.65-7.80 (m)7.41-7.53 (m)7.65-7.80 (m)8.10-8.17 (m)
2-(4-Bromophenyl)quinoline[1]7.60-7.68 (m)-7.60-7.68 (m)7.99-8.09 (m)7.81 (d)8.20 (d)7.49-7.57 (m)7.60-7.68 (m)7.70-7.78 (m)8.15 (d)
8-Bromo-2-methylquinoline----7.33 (m)8.02 (m)8.02 (m)7.33 (m)7.73 (dd)-

Note: The chemical shifts are reported for spectra recorded in CDCl₃. 'm' denotes a multiplet, 'd' a doublet, and 'dd' a doublet of doublets.

Based on the data for 8-Bromo-2-methylquinoline, the proton at the 7-position (H-7) in this compound is expected to appear as a doublet of doublets around 7.7-7.8 ppm. The remaining quinoline protons would resonate in the typical aromatic region, with their precise shifts influenced by the combined electronic effects of the bromo and phenyl substituents.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms in the quinoline ring, particularly those close to the nitrogen and bromine atoms, will exhibit characteristic chemical shifts.

CompoundC-2C-3C-4C-4aC-5C-6C-7C-8C-8aPhenyl C's
2-Phenylquinoline[1]157.4119.0136.8127.2126.3129.3127.5129.7148.3127.6, 128.8, 129.7, 139.7
2-(4-Chlorophenyl)quinoline[1]155.8118.4136.8127.1126.4129.6127.4129.8148.1128.7, 128.9, 135.4, 137.9
2-(4-Bromophenyl)quinoline[1]156.0118.6136.9127.1126.5129.7127.5130.0148.2123.2, 128.9, 131.9, 138.4

For this compound, the C-8 carbon is expected to be significantly deshielded due to the direct attachment of the bromine atom.

Experimental Protocols: NMR Spectroscopic Analysis

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination and comparison.

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified quinoline derivative.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure complete dissolution; gentle vortexing or sonication can be applied if necessary.

Data Acquisition:

  • Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • For ¹H NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.

  • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Spectrometer Setup transfer->instrument acquire_H1 Acquire ¹H NMR instrument->acquire_H1 acquire_C13 Acquire ¹³C NMR instrument->acquire_C13 process Process Spectra acquire_H1->process acquire_C13->process assign Assign Signals process->assign compare Compare with Derivatives assign->compare

Photophysical Properties: The Interplay of Structure and Light

The extended π-system of 2-phenylquinolines endows them with interesting photophysical properties, including UV-Vis absorption and fluorescence emission. The position and nature of substituents can dramatically alter these properties.

UV-Vis Absorption Spectroscopy

The UV-Vis absorption spectrum of 2-phenylquinoline derivatives typically exhibits multiple bands corresponding to π-π* transitions. The position of the longest wavelength absorption maximum (λ_max) is particularly sensitive to the extent of π-conjugation and the electronic nature of the substituents.

Derivatization of the 2-phenyl ring offers a powerful strategy to tune the absorption properties. Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) on the phenyl ring typically cause a bathochromic (red) shift, while electron-withdrawing groups (e.g., -NO₂, -CN) can lead to a hypsochromic (blue) shift or a more complex change in the spectral profile.

Fluorescence Spectroscopy

Many 2-phenylquinoline derivatives are fluorescent, emitting light upon excitation with UV radiation. The fluorescence emission maximum (λ_em) and quantum yield (Φ_f) are highly dependent on the molecular structure and the solvent environment.

The "heavy atom effect" of the bromine in this compound is expected to enhance intersystem crossing from the excited singlet state to the triplet state, which would likely result in a lower fluorescence quantum yield compared to the non-brominated 2-phenylquinoline. However, this property could be advantageous for applications such as photodynamic therapy, where the generation of triplet states is desirable.

Systematic studies on substituted 2-pyridyl-4-phenylquinolines have shown that the emission color can be tuned from blue to yellow depending on the substituents on both the quinoline and the phenyl rings[2]. This highlights the potential for creating a palette of fluorophores based on the this compound scaffold by introducing various functional groups on the 2-phenyl moiety.

Experimental Protocols: Photophysical Characterization

Consistent and accurate measurement of photophysical properties is essential for a meaningful comparison.

UV-Vis Absorption Spectroscopy:

  • Prepare dilute solutions of the quinoline derivatives in a spectroscopic grade solvent (e.g., ethanol, acetonitrile).

  • Use a dual-beam UV-Vis spectrophotometer to record the absorption spectra from approximately 200 to 600 nm.

  • Use the pure solvent as a reference.

  • Determine the wavelength of maximum absorption (λ_max).

Fluorescence Spectroscopy:

  • Use the same solutions prepared for UV-Vis measurements, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Record the fluorescence emission spectra using a spectrofluorometer.

  • Determine the wavelength of maximum emission (λ_em).

  • Measure the fluorescence quantum yield relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

Photophysics_Workflow cluster_prep Sample Preparation cluster_uvvis UV-Vis Measurement cluster_fluor Fluorescence Measurement prepare_sol Prepare Dilute Solutions record_abs Record Absorption Spectrum prepare_sol->record_abs record_em Record Emission Spectrum prepare_sol->record_em det_lambda_max Determine λmax record_abs->det_lambda_max det_lambda_em Determine λem record_em->det_lambda_em det_qy Determine Quantum Yield record_em->det_qy

Conclusion and Future Directions

The this compound scaffold represents a versatile platform for the development of novel functional molecules. While a complete spectroscopic dataset for the parent compound remains to be fully documented in the accessible literature, a comparative analysis with its close analogs provides valuable insights into its expected spectroscopic behavior. The strategic derivatization of the 2-phenyl ring offers a robust avenue for tuning the NMR and photophysical properties of these compounds.

Future research should focus on the systematic synthesis and comprehensive spectroscopic characterization of a library of this compound derivatives. Such a library would not only provide a deeper understanding of the structure-property relationships governing this class of compounds but also accelerate their development for applications in materials science, chemical biology, and medicinal chemistry. The strategic placement of substituents on the 2-phenyl ring, guided by the principles outlined in this guide, will undoubtedly unlock the full potential of the this compound scaffold.

References

The Cytotoxic Landscape of Quinolines: A Comparative Analysis of 8-Bromo-2-phenylquinoline and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including notable anticancer properties.[1][2] The strategic functionalization of the quinoline ring allows for the fine-tuning of its pharmacological profile, and among these modifications, halogenation has emerged as a key strategy to enhance cytotoxic potency.[3] This guide provides a comparative analysis of the cytotoxicity of 8-bromo-2-phenylquinoline and other quinoline derivatives, offering insights for researchers and drug development professionals. While direct experimental data for this compound is not extensively available in the public domain, we can infer its potential cytotoxic profile by examining structurally related analogs.[4]

Understanding Quinoline Cytotoxicity: Structure-Activity Relationships

The cytotoxic effects of quinoline derivatives are intricately linked to their chemical structure. The nature, position, and number of substituents on the quinoline ring can dramatically influence their activity.[5] For instance, the presence of electron-withdrawing groups, such as halogens (e.g., bromine) or nitro groups, has been shown to enhance the cytotoxic effects of quinoline compounds.[3] The position of these substituents is also critical; for example, substitutions at the 2, 4, and 8 positions of the quinoline ring have been frequently associated with significant biological activity.[1]

The mechanism of action for many cytotoxic quinolines involves their ability to intercalate with DNA, thereby disrupting DNA replication and transcription processes, which can lead to cell cycle arrest and apoptosis.[1][2] Some quinoline derivatives also exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and protein kinases.[2][6]

Comparative Cytotoxicity of Brominated Quinolines

To contextualize the potential cytotoxicity of this compound, it is instructive to review the experimental data for other brominated quinoline derivatives. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several brominated quinolines against various cancer cell lines.

CompoundCell LineCell TypeIC50 (µM)
5,7-Dibromo-8-hydroxyquinolineC6 (Rat Brain Tumor)Glioblastoma6.7 - 25.6
5,7-Dibromo-8-hydroxyquinolineHeLa (Cervical Carcinoma)Adenocarcinoma6.7 - 25.6
5,7-Dibromo-8-hydroxyquinolineHT29 (Colorectal)Adenocarcinoma6.7 - 25.6
6,8-Dibromo-5-nitroquinolineC6 (Rat Brain Tumor)Glioblastoma50.0
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivativeMCF-7 (Breast)Adenocarcinoma15.85 ± 3.32
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivativeSW480 (Colorectal)Adenocarcinoma17.85 ± 0.92

This data is compiled from multiple sources and serves as a reference for the potential cytotoxic range of brominated quinolines.[4][7]

The data indicates that brominated quinolines exhibit a wide range of cytotoxic potencies, with IC50 values spanning from the low micromolar to higher concentrations, depending on the specific substitution pattern and the cancer cell line being tested. The presence of a phenyl group at the 2-position in this compound is also a significant feature, as 2-substituted quinolines have demonstrated notable anticancer activities.[1]

Experimental Protocol: Assessing Cytotoxicity using the MTT Assay

A standard and widely used method to evaluate the cytotoxic effects of chemical compounds on cultured cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle of the MTT Assay

In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[10] These crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer.[8]

Step-by-Step MTT Assay Protocol
  • Cell Seeding:

    • Culture the desired cancer cell line in a suitable medium supplemented with fetal bovine serum and antibiotics.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.

    • Prepare a series of dilutions of the compound in the culture medium.

    • Remove the old medium from the 96-well plate and add the medium containing different concentrations of the test compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation:

    • Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition:

    • After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[8]

    • Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.[12]

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add a solubilization solution, such as DMSO or a solution of SDS in HCl, to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep Compound Preparation treatment Compound Treatment compound_prep->treatment cell_seeding->treatment incubation Incubation (24-72h) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance Absorbance Reading (570nm) formazan_solubilization->absorbance calculation IC50 Calculation absorbance->calculation

Caption: Workflow of the MTT assay for determining cytotoxicity.

Alternative Cytotoxicity Assay: Lactate Dehydrogenase (LDH) Assay

Another common method to assess cytotoxicity is the Lactate Dehydrogenase (LDH) assay.[13] This assay measures the activity of LDH, a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[13][14] The amount of LDH released is proportional to the number of dead or damaged cells.[13] The LDH assay is often used as a complementary method to the MTT assay to confirm cytotoxic effects.[15]

Potential Signaling Pathways in Quinoline-Induced Cytotoxicity

The cytotoxic effects of quinoline derivatives are often mediated through the induction of apoptosis, or programmed cell death.[16] This process is tightly regulated by a complex network of signaling pathways. While the specific pathways activated by this compound would require experimental validation, a generalized pathway for quinoline-induced apoptosis can be proposed based on existing literature.[1][16]

Many quinoline compounds have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[16] This can involve the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspases, which are the executioners of apoptosis.[16]

G quinoline Quinoline Derivative ros ROS Generation quinoline->ros mitochondria Mitochondrial Dysfunction ros->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A generalized intrinsic apoptosis pathway induced by quinolines.

Conclusion

While specific cytotoxic data for this compound is limited, a comparative analysis of structurally related brominated quinolines suggests its potential as a cytotoxic agent. The presence of both a bromo and a phenyl substituent on the quinoline core are features associated with anticancer activity. The methodologies outlined in this guide, particularly the MTT and LDH assays, provide a robust framework for experimentally determining the cytotoxic profile of this compound and other novel quinoline derivatives. Further investigation into its specific mechanism of action and signaling pathways will be crucial for its future development as a potential therapeutic agent.

References

A Senior Application Scientist's Guide to Validating the Structure of 8-Bromo-2-phenylquinoline using 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the 1D Spectrum in Complex Molecule Elucidation

In the realm of drug development and materials science, the absolute certainty of a molecule's structure is non-negotiable. While 1D NMR (¹H and ¹³C) provides a foundational fingerprint, for complex heterocyclic systems like 8-Bromo-2-phenylquinoline, it often falls short of providing unambiguous proof. Overlapping aromatic signals and the silent nature of quaternary carbons in ¹H NMR can lead to structural ambiguity. This guide provides an in-depth, field-proven methodology for leveraging a suite of two-dimensional (2D) NMR experiments—COSY, HSQC, and HMBC—to achieve robust and irrefutable structural validation of this compound. Our approach treats the series of experiments as a self-validating system, where each dataset builds upon and confirms the last, culminating in a complete and confident structural assignment.

The Analytical Challenge: this compound

This compound (C₁₅H₁₀BrN) presents a classic structural puzzle. It contains two distinct aromatic systems—a substituted quinoline core and a phenyl group. The key questions that 1D NMR alone cannot definitively answer are:

  • How can we unambiguously assign every proton and carbon in the crowded aromatic region?

  • How do we confirm the precise connectivity between the phenyl group and the quinoline core?

  • How do we verify the position of the bromine substituent and assign the quaternary carbons that are invisible in ¹H NMR?

To address these challenges, we employ a synergistic 2D NMR workflow.

G cluster_start Initial Analysis cluster_connectivity Connectivity Mapping cluster_end Final Validation A 1D ¹H & ¹³C NMR (Initial Fingerprint) B COSY (¹H-¹H Connectivity) A->B Identify Spin Systems C HSQC (Direct ¹H-¹³C Attachment) B->C Assign Protons to Carbons D HMBC (Long-Range ¹H-¹³C Connectivity) C->D Connect Fragments & Quaternaries E Unambiguous Structure (Complete Assignment) D->E Finalize Structure

Figure 1: The synergistic workflow for 2D NMR-based structure elucidation.

The 2D NMR Toolkit: A Triad of Correlative Experiments

Our strategy relies on three core 2D NMR experiments, each providing a unique piece of the structural puzzle.

  • COSY (Homonuclear Correlation Spectroscopy): This is the first step in mapping the molecule's framework.[1][2] A COSY experiment reveals which protons are "talking" to each other through 2-3 chemical bonds (J-coupling).[1][3] The resulting spectrum shows cross-peaks that connect coupled protons, allowing us to trace out the distinct proton networks or "spin systems" within the molecule.[4][5] For this compound, we expect to see two separate spin systems: one for the quinoline ring protons and one for the phenyl ring protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment creates a direct link between the proton and carbon worlds.[6][7] An HSQC spectrum displays a cross-peak for every proton that is directly attached to a carbon atom, correlating the ¹H and ¹³C chemical shifts in one plot.[8][9] This is the most sensitive method for one-bond correlations and is invaluable for resolving overlapping proton signals by spreading them out across the wider ¹³C chemical shift range.[10] It definitively tells us which proton is on which carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the final molecular skeleton. The HMBC experiment reveals correlations between protons and carbons that are separated by two, three, and sometimes four bonds.[10][11] Unlike HSQC, it suppresses the direct one-bond correlations.[10] This "long-range" information is critical for connecting the individual spin systems identified by COSY and, crucially, for locating the positions of quaternary (non-protonated) carbons relative to nearby protons.[12][13]

Anticipated Data for this compound

Before entering the lab, a senior scientist should always predict the expected outcome. This allows for more efficient data analysis and immediate recognition of anomalies.

this compound with atom numbering

Table 1: Predicted ¹H and ¹³C Chemical Shifts

Atom No. Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Rationale
3 CH ~8.0-8.2 ~120-122 Olefinic, adjacent to N
4 CH ~8.1-8.3 ~136-138 Olefinic, adjacent to N and C4a
5 CH ~7.8-8.0 ~128-130 Aromatic, deshielded by proximity to N
6 CH ~7.4-7.6 ~127-129 Aromatic
7 CH ~7.6-7.8 ~133-135 Aromatic, adjacent to C-Br
2', 6' CH ~8.1-8.3 ~127-129 Phenyl, ortho to quinoline
3', 5' CH ~7.4-7.6 ~129-131 Phenyl, meta to quinoline
4' CH ~7.5-7.7 ~129-131 Phenyl, para to quinoline
2 C - ~155-157 Quaternary, attached to N and phenyl
4a C - ~148-150 Quaternary, bridgehead
8 C - ~118-120 Quaternary, attached to Br
8a C - ~145-147 Quaternary, bridgehead

| 1' | C | - | ~138-140 | Quaternary, phenyl attachment point |

Table 2: Key Expected 2D NMR Correlations for Structural Validation

Experiment From Proton(s) To Atom(s) Bond Distance Significance
COSY H-3 H-4 3-bond Confirms quinoline ring connectivity.
H-5 H-6 3-bond Confirms benzo- part of quinoline ring.
H-6 H-7 3-bond Confirms benzo- part of quinoline ring.
H-2', 6' H-3', 5' 3-bond Confirms phenyl ring spin system.
H-3', 5' H-4' 3-bond Confirms phenyl ring spin system.
HSQC H-3 C-3 1-bond Assigns C-3.
H-4 C-4 1-bond Assigns C-4.
H-5 C-5 1-bond Assigns C-5.
H-6 C-6 1-bond Assigns C-6.
H-7 C-7 1-bond Assigns C-7.
H-2',6',3',5',4' C-2',6',3',5',4' 1-bond Assigns all phenyl carbons.
HMBC H-4 C-2 , C-5, C-8a 3, 3, 2-bond Crucial correlation connecting H-4 to C-2, bridging the phenyl group.
H-2', 6' C-2 , C-4', C-3',5' 2, 3, 2-bond Confirms the phenyl-quinoline link at C-2.
H-7 C-5, C-8a 3, 2-bond Helps assign quaternary C-8a.
H-5 C-7, C-4, C-8a 3, 2, 2-bond Helps place C-8a and confirms the position of C-4.

| | H-7 | C-8 | 2-bond | Confirms the position of the bromine at C-8. |

Experimental Protocols

Trustworthy data begins with meticulous preparation and optimized acquisition.

Protocol 1: Sample Preparation

  • Material: Weigh approximately 10-15 mg of purified this compound.

  • Solvent: Select a suitable deuterated solvent in which the compound is fully soluble (e.g., CDCl₃ or DMSO-d₆). Use approximately 0.6 mL.

  • Dissolution: Add the solvent to the sample in a clean vial. Gently vortex or sonicate until the sample is completely dissolved. A clear, particulate-free solution is essential.[14]

  • Transfer: Using a clean pipette, transfer the solution into a high-quality, clean, and dry 5 mm NMR tube.

  • Labeling: Clearly label the NMR tube with the sample identity and solvent.

Protocol 2: 2D NMR Data Acquisition (Example on a 500 MHz Spectrometer)

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.

  • 1D Spectra: Acquire standard 1D ¹H and ¹³C{¹H} spectra. Calibrate the chemical shift scale using the residual solvent signal. Determine the spectral width required to encompass all signals.

  • COSY Acquisition (gradient-selected):

    • Load a standard gCOSY pulse sequence.

    • Set the spectral width in both dimensions (F2 and F1) to match the ¹H spectrum.

    • Acquire data with ~2048 data points in F2 and ~256-512 increments in F1.

    • Use 4-8 scans per increment with a relaxation delay of 1.5-2.0 seconds.

  • HSQC Acquisition (gradient-selected, phase-sensitive):

    • Load a standard gHSQCAD pulse sequence.

    • Set the F2 (¹H) dimension spectral width as before.

    • Set the F1 (¹³C) dimension spectral width to cover the expected carbon range (e.g., 0-160 ppm).

    • Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz.

    • Acquire with ~2048 data points in F2 and ~256 increments in F1.

  • HMBC Acquisition (gradient-selected):

    • Load a standard gHMBCAD pulse sequence.

    • Set spectral widths for ¹H (F2) and ¹³C (F1) as with HSQC.

    • Set the long-range coupling constant (ⁿJCH) to a compromise value, typically 8 Hz, to observe both 2-bond and 3-bond correlations.[10]

    • Acquire with ~2048 data points in F2 and ~400-512 increments in F1. Use a higher number of scans (e.g., 16-32) as HMBC signals are weaker.

Data Interpretation: Assembling the Structural Jigsaw

With the data acquired, the process of elucidation follows a logical sequence.

  • COSY Analysis: First, trace the correlations in the COSY spectrum. You will identify one chain of coupled protons from H-5 to H-6 to H-7, and another isolated coupling between H-3 and H-4. A third, larger spin system will reveal the ortho-meta-para couplings of the H-2'/6', H-3'/5', and H-4' protons on the phenyl ring. At this stage, you have confirmed the proton frameworks of the two rings but they remain unconnected.

  • HSQC Analysis: Overlay the HSQC spectrum. Every protonated carbon will now be identified. For example, the proton signal at ~7.4-7.6 ppm that correlates to a carbon at ~127-129 ppm is assigned as the C-6/H-6 pair. This step rigorously assigns all CH groups. The quaternary carbons (C-2, C-4a, C-8, C-8a, C-1') will be absent from this spectrum, highlighting them as the missing pieces.

  • HMBC Analysis - The Final Proof: The HMBC spectrum provides the critical connections. The interpretation hinges on finding the key long-range correlations predicted in Table 2.

G cluster_quinoline Quinoline Core cluster_phenyl Phenyl Ring H4 H-4 C2 C-2 (Quat) H4->C2 ³JCH (Connects Phenyl) H5 H-5 C8a C-8a (Quat) H5->C8a ²JCH (Assigns Bridgehead) H7 H-7 C8 C-8 (Quat, Br) H7->C8 ²JCH (Locates Bromine) H7->C8a ²JCH (Confirms Bridgehead) H2_6 H-2', H-6' H2_6->C2 ²JCH (Confirms Link)

References

A Senior Application Scientist's Guide to Catalyst Efficacy in 8-Bromo-2-phenylquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 8-Bromo-2-phenylquinoline scaffold is a privileged structure in medicinal chemistry and materials science. Its derivatives have demonstrated a wide range of biological activities, including potential as anticancer and antimalarial agents, and its unique photophysical properties make it a valuable component in the development of organic light-emitting diodes (OLEDs) and chemical sensors. The strategic placement of the bromine atom at the C8-position provides a versatile handle for further functionalization through cross-coupling reactions, allowing for the generation of diverse molecular libraries for drug discovery and materials engineering.

This guide provides an in-depth comparison of the efficacy of various catalytic systems for the synthesis of this compound. We will move beyond a simple recitation of protocols to explain the causality behind experimental choices, offering field-proven insights to guide your synthetic strategy. This document is designed for researchers, chemists, and drug development professionals seeking to optimize this crucial synthesis.

Core Synthetic Strategies

The synthesis of this compound can be broadly approached via two distinct strategies. The choice of strategy fundamentally dictates the type of catalyst and reaction conditions that will be most effective.

  • Strategy A: Annulation Reactions. This approach involves the construction of the quinoline core from acyclic precursors, where the bromo and phenyl substituents are incorporated from the start. Key reactions in this category include the Doebner-von Miller and Friedländer syntheses.

  • Strategy B: Post-Annulation Arylation. This strategy begins with a pre-synthesized 8-bromoquinoline core, which is then functionalized with a phenyl group at the C2-position. This is typically achieved via transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling.

G cluster_0 Synthetic Approaches cluster_A Strategy A: Annulation cluster_B Strategy B: Cross-Coupling start Target: this compound Acyclic Acyclic Precursors (e.g., 2-Bromoaniline, Cinnamaldehyde) Annulation Annulation Reaction (e.g., Doebner-von Miller) Acyclic->Annulation Acid Catalyst Annulation->start Bromoquinoline 8-Bromoquinoline Precursor Coupling Cross-Coupling Reaction (e.g., Suzuki, Stille) Bromoquinoline->Coupling Coupling->start PhenylSource Phenyl Source (e.g., Phenylboronic Acid) PhenylSource->Coupling Pd or Cu Catalyst

Caption: Overview of the two primary synthetic strategies for this compound.

Strategy A: Annulation Reactions - Building the Core

Annulation reactions form the quinoline ring system in a single, often acid-catalyzed, step. While powerful, they can present challenges in controlling regioselectivity and minimizing side products.

The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a classic method for quinoline synthesis, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound under strong acidic conditions.[1][2] For our target molecule, this would involve reacting 2-bromoaniline with cinnamaldehyde or a related precursor.

Catalyst System & Rationale: The "catalysts" in this reaction are typically strong Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., ZnCl₂, SnCl₄).[1][3] The acid serves a dual purpose: it protonates the carbonyl to activate it for nucleophilic attack and facilitates the subsequent cyclization and dehydration steps. An oxidizing agent, often nitrobenzene or arsenic acid (though less common now due to toxicity), is required for the final aromatization step.[4]

Efficacy & Challenges: A primary challenge of the Doebner-von Miller reaction is the propensity for the α,β-unsaturated carbonyl to polymerize under the harsh acidic conditions, leading to significant tar formation and low yields.[3] This is a critical consideration for scalability and purification.

Mitigation Strategies:

  • Gradual Addition: Slowly adding the cinnamaldehyde to the heated acidic solution of 2-bromoaniline can maintain a low instantaneous concentration, favoring the desired reaction over polymerization.[3]

  • Optimized Acid/Catalyst: While strong acids are necessary, exploring milder Lewis acids may offer a better balance between reaction rate and side product formation.[3] A study on the synthesis of 8-Bromo-2-methylquinoline successfully used a combination of boric acid, HCl, and ZnCl₂.[5]

The Friedländer Annulation

The Friedländer synthesis provides a more convergent and often higher-yielding route by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[6][7][8] To synthesize our target, one would react 2-amino-3-bromobenzaldehyde with acetophenone.

Catalyst System & Rationale: This reaction is versatile and can be catalyzed by acids (p-toluenesulfonic acid, iodine, Lewis acids) or bases (KOH, piperidine).[6][8] Acid catalysts activate the carbonyl of the acetophenone for enolization, while base catalysts deprotonate the α-methylene group to form a nucleophilic enolate. The choice of catalyst can influence reaction time and temperature. For instance, ceric ammonium nitrate (CAN) has been shown to catalyze Friedländer annulations efficiently at ambient temperature.[9][10]

Efficacy & Advantages: The Friedländer synthesis generally offers better regiochemical control and avoids the harsh, polymerizing conditions of the Doebner-von Miller reaction, often resulting in cleaner reactions and higher yields. The use of modern catalysts like neodymium(III) nitrate or microwave irradiation with p-toluenesulfonic acid can significantly shorten reaction times and improve efficiency.[7]

Strategy B: Post-Annulation Arylation - The Cross-Coupling Approach

This strategy is arguably the most versatile and widely used in modern organic synthesis for preparing 2-arylquinolines. It involves the C-C bond formation between a halogenated quinoline and an organometallic phenyl reagent, catalyzed by a transition metal, most commonly palladium.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is the reaction of an organoboron reagent (e.g., phenylboronic acid) with an organic halide (e.g., 2-chloro-8-bromoquinoline) and is a cornerstone of modern C-C bond formation.[11] Its advantages include the commercial availability of a vast array of boronic acids, the relatively low toxicity of boron-containing byproducts, and mild reaction conditions.[12][13]

Catalyst System & Rationale: A typical Suzuki system consists of a palladium precursor (e.g., Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃) and a phosphine ligand (e.g., PPh₃, PCy₃, SPhos, RuPhos).[13][14]

  • Palladium Precursor: Pd(0) is the active catalytic species. Precursors like Pd(OAc)₂ (a Pd(II) salt) are reduced in situ, while Pd(PPh₃)₄ is a stable Pd(0) complex.

  • Ligand: The ligand stabilizes the palladium center and modulates its reactivity. Electron-rich, bulky phosphine ligands like RuPhos or P(t-Bu)₃ accelerate the oxidative addition step (the rate-limiting step for aryl chlorides) and promote reductive elimination.[13][14]

  • Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[13]

G cluster_cycle Suzuki-Miyaura Catalytic Cycle center Pd(0)L_n OA Oxidative Addition Pd_II L_n | Pd(II)-R¹ | X OA->Pd_II TM Transmetalation RE Reductive Elimination TM->RE RE->center Catalyst Regeneration Product R¹-R² (Product) RE->Product ArX R¹-X (2-Chloro-8-bromoquinoline) ArX->OA ArB R²-B(OR)₂ (Phenylboronic Acid) ArB->TM Base Base Base->ArB Pd_II->TM

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Efficacy: This method is highly effective. Palladium-catalyzed Suzuki couplings on dihaloquinolines have shown excellent selectivity, with the reaction preferentially occurring at the more reactive halogen position (I > Br > Cl).[15] For synthesizing this compound, one would ideally start with 8-bromo-2-chloroquinoline, allowing the Suzuki coupling to selectively form the C-phenyl bond at the C2 position.

Palladium-Catalyzed Stille Coupling

The Stille reaction couples an organic halide with an organotin compound (organostannane).[12][16] It is known for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents to air and moisture.[16][17]

Catalyst System & Rationale: The catalytic system is similar to Suzuki, typically involving a Pd(0) source like Pd(PPh₃)₄.[18] A key difference is that a base is not required. However, additives like Cu(I) salts or fluoride ions can significantly accelerate the reaction.[12][18] The transmetalation step is the rate-determining step and involves the transfer of the phenyl group from the tin atom to the palladium center.

Efficacy & Challenges: While effective, the primary drawback of the Stille reaction is the high toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the final product.[12][16] This is a major consideration in pharmaceutical development, often making the Suzuki coupling a more attractive alternative.

Copper-Catalyzed Reactions

Copper catalysts are generally more cost-effective than palladium. While extensively used for C-N and C-O cross-coupling (Ullmann condensation), their application in C-C couplings like this can be more challenging. However, copper can be a powerful promoter in certain reactions. For instance, Cu(I) salts can synergistically accelerate Stille couplings.[12] There are also reports of copper-catalyzed hydrolysis of bromoquinolines to hydroxyquinolines and copper-promoted C-H bromination reactions, highlighting copper's utility in quinoline chemistry, even if not the primary choice for this specific C-C bond formation.[19][20][21]

Comparative Summary of Catalytic Systems

Synthetic StrategyReaction TypeCatalyst SystemTypical Yield (%)Temp (°C)Time (h)Key AdvantagesKey Disadvantages
Strategy A Doebner-von MillerBrønsted/Lewis Acids (HCl, ZnCl₂)20-55%100-1204-8Inexpensive reagents, one-pot synthesis.Harsh conditions, significant tar formation, low yields.[3][5]
Strategy A Friedländer AnnulationAcid/Base (p-TsOH, CAN, KOH)60-95%25-1501-12Milder conditions, higher yields, good regiocontrol.[7][9]Requires specific 2-aminoaryl carbonyl precursors.
Strategy B Suzuki-MiyauraPd Precursor + Ligand (e.g., Pd(OAc)₂/RuPhos)75-98%25-1002-24Mild conditions, high yields, broad scope, non-toxic byproducts.[11][13]Cost of palladium and ligands, sensitivity to air/moisture.
Strategy B Stille CouplingPd Precursor (e.g., Pd(PPh₃)₄)70-95%60-1104-18Excellent functional group tolerance, no base needed.[16][17]High toxicity of tin reagents, difficult purification.[12]

Recommended Experimental Protocols

The following protocols are representative examples for the most effective synthetic strategies. Researchers should always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.

Protocol 1: Suzuki-Miyaura Coupling of 8-Bromo-2-chloroquinoline

This protocol is adapted from established procedures for Suzuki coupling on haloquinolines and represents the most efficient and reliable route.[15][22]

Workflow Diagram:

G cluster_workflow Suzuki Coupling Experimental Workflow A 1. Reagent Setup - Add solids to flask (8-bromo-2-chloroquinoline, phenylboronic acid, base, catalyst) B 2. Inert Atmosphere - Evacuate and backfill with Argon/Nitrogen (3x) A->B C 3. Solvent Addition - Add degassed solvents (e.g., Dioxane/Water) B->C D 4. Reaction - Heat mixture to 80-100 °C - Monitor by TLC/LC-MS C->D E 5. Workup - Cool, dilute with EtOAc - Wash with water/brine D->E F 6. Purification - Dry organic layer - Concentrate in vacuo - Column Chromatography E->F

Caption: Step-by-step workflow for a typical Suzuki-Miyaura cross-coupling experiment.

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 8-bromo-2-chloroquinoline (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 mixture) via syringe. The final concentration of the limiting reagent should be around 0.1 M.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Protocol 2: Friedländer Annulation Synthesis

This protocol provides an alternative annulation-based approach.[7][8]

  • Reactant Mixture: In a round-bottom flask, combine 2-amino-3-bromobenzaldehyde (1.0 eq), acetophenone (1.1 eq), and a catalyst such as p-toluenesulfonic acid (p-TsOH, 0.1 eq).

  • Solvent: Add a suitable solvent like ethanol or toluene. For solvent-free conditions, the neat reactants can be heated directly.[7]

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) and stir. Monitor the reaction by TLC for the disappearance of the starting aldehyde.

  • Workup: After completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with a saturated sodium bicarbonate solution to remove the acid catalyst, followed by water and brine. Dry the organic layer, concentrate, and purify by column chromatography or recrystallization.

Conclusion and Scientist's Recommendation

For the synthesis of this compound, the Strategy B approach utilizing a Palladium-Catalyzed Suzuki-Miyaura Coupling is unequivocally the most robust, efficient, and versatile method. Its high yields, excellent functional group tolerance, mild reaction conditions, and the low toxicity of its reagents make it the superior choice for both small-scale discovery and larger-scale synthesis campaigns. While classical annulation methods like the Friedländer synthesis are viable, they are often limited by the availability of the requisite starting materials. The Doebner-von Miller reaction, though historically significant, is hampered by low yields and purification challenges, rendering it less practical for modern applications.

Researchers should prioritize the development of a reliable Suzuki-Miyaura coupling protocol, starting from 8-bromo-2-chloroquinoline, to access the target scaffold. Optimization of the ligand, base, and solvent system will provide a powerful and adaptable platform for the synthesis of not only the parent compound but also a diverse array of analogues for downstream applications.

References

The Ascendant Scaffold: A Comparative Guide to the Structure-Activity Relationship of 8-Bromo-2-phenylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents, the quinoline nucleus has consistently emerged as a privileged scaffold, bestowing upon its derivatives a remarkable breadth of biological activities. The strategic introduction of a phenyl group at the 2-position and a bromine atom at the 8-position creates a unique chemical entity – the 8-bromo-2-phenylquinoline framework. This guide offers an in-depth exploration of the structure-activity relationships (SAR) of this promising class of compounds, providing a comparative analysis of their therapeutic potential, primarily focusing on their anticancer activities. Drawing upon experimental data from structurally related analogs, we will dissect the nuanced interplay of substituents and their profound impact on biological efficacy. This technical guide is tailored for researchers, scientists, and drug development professionals, aiming to provide a comprehensive and data-driven resource to navigate the chemical space of these potent molecules.

The Quinoline Core: A Foundation for Pharmacological Diversity

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry. Its rigid, planar structure and the presence of a nitrogen atom provide a versatile template for molecular interactions with various biological targets. The introduction of a phenyl group at the 2-position extends the aromatic system, offering opportunities for π-π stacking and hydrophobic interactions, which are often crucial for binding to protein active sites.

The Influence of Bromine: More Than Just a Halogen

The strategic placement of a bromine atom on the quinoline scaffold is a well-established strategy to modulate a compound's physicochemical and pharmacological properties. At the 8-position, the bromo substituent can exert a significant influence through several mechanisms:

  • Electronic Effects: As an electron-withdrawing group, bromine can alter the electron density of the quinoline ring, influencing its reactivity and interaction with biological macromolecules.

  • Lipophilicity: The introduction of a halogen atom generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.

  • Steric Hindrance: The size of the bromine atom can introduce steric bulk, potentially leading to selective binding to specific protein conformations.

The following diagram illustrates the fundamental structure of the this compound scaffold and highlights the key positions for substitution.

Caption: Core structure of this compound highlighting key substitution points.

Comparative Analysis of Anticancer Activity: A Data-Driven Perspective

While a comprehensive library of this compound derivatives with systematic variations is not extensively documented, we can glean valuable SAR insights from structurally related brominated quinolines. The following table summarizes the in vitro cytotoxic activity of various bromo-quinoline derivatives against a panel of cancer cell lines, providing a basis for our comparative analysis.

Compound ID/NameStructureR5R6R7R8Cell LineIC50 (µg/mL)Reference
1 8-HydroxyquinolineHHHOHC6>50[1]
2 5,7-Dibromo-8-hydroxyquinolineBrHBrOHC612.3[1][2]
3 7-Bromo-8-hydroxyquinolineHHBrOHC625.6[1][2]
4 6,8-Dibromo-5-nitroquinolineNO2BrHBrC650.0 µM[3]
5 6,8-Dibromo-5-nitroquinolineNO2BrHBrHT2926.2 µM[3]
6 6,8-Dibromo-5-nitroquinolineNO2BrHBrHeLa24.1 µM[3]
7 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineBrOMeBrOHC69.6[3]
8 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineBrOMeBrOHHeLa5.45[3]
9 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineBrOMeBrOHHT297.3[3]

Key SAR Insights from Comparative Data:

  • The Necessity of Substitution: The parent 8-hydroxyquinoline (Compound 1 ) exhibits negligible anticancer activity, underscoring the critical role of substituents in conferring cytotoxicity.[2]

  • The Potentiating Effect of Bromination: The introduction of bromine atoms significantly enhances antiproliferative activity. For instance, 5,7-dibromo-8-hydroxyquinoline (Compound 2 ) is considerably more potent than its mono-bromo counterpart, 7-bromo-8-hydroxyquinoline (Compound 3 ).[2]

  • Synergistic Effects of Multiple Substituents: The combination of bromo and nitro groups, as seen in 6,8-dibromo-5-nitroquinoline (Compounds 4-6 ), results in significant cytotoxic activity.[3] Similarly, the presence of methoxy groups in conjunction with bromine atoms (Compounds 7-9 ) demonstrates potent anticancer effects.[3]

  • Positional Isomerism Matters: The location of the bromine atoms is crucial. While direct data on an this compound is sparse, the activity of 6,8-dibromo and 5,7-dibromo analogs suggests that the electronic and steric environment around the quinoline core is a key determinant of activity.

Based on these observations, it is plausible to hypothesize that an this compound scaffold would serve as a potent core for developing novel anticancer agents. The bromine at the 8-position is expected to enhance activity, and further substitutions on the 2-phenyl ring could fine-tune this activity and introduce selectivity towards specific cancer cell lines.

Putative Mechanisms of Action: Unraveling the Molecular Pathways

Several studies on brominated quinoline derivatives suggest that their anticancer effects are mediated through the induction of programmed cell death, or apoptosis.[3] One of the key molecular targets implicated is Topoisomerase I, an essential enzyme for DNA replication and repair.[1] Inhibition of Topoisomerase I leads to the accumulation of DNA strand breaks, triggering a cascade of events that culminate in apoptosis.

Apoptosis_Pathway Bromo_Quinoline This compound Derivative Topo_I Topoisomerase I Bromo_Quinoline->Topo_I Inhibition DNA_Damage DNA Strand Breaks Topo_I->DNA_Damage Leads to p53_Activation p53 Activation DNA_Damage->p53_Activation Bax_Upregulation Bax Upregulation p53_Activation->Bax_Upregulation Bcl2_Downregulation Bcl-2 Downregulation p53_Activation->Bcl2_Downregulation Mitochondrial_Dysfunction Mitochondrial Dysfunction Bax_Upregulation->Mitochondrial_Dysfunction Bcl2_Downregulation->Mitochondrial_Dysfunction Cytochrome_c_Release Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c_Release Caspase_Activation Caspase Cascade Activation Cytochrome_c_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A putative signaling pathway for apoptosis induction by this compound derivatives.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

The synthesis and evaluation of novel this compound derivatives require robust and reproducible experimental methodologies. The following protocols are based on established procedures for similar quinoline-based compounds.

General Synthesis of this compound Derivatives

A common and versatile method for the synthesis of 2-phenylquinolines is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. For the synthesis of the this compound core, 2-amino-3-bromobenzaldehyde would be a suitable starting material, which can be reacted with acetophenone or its derivatives.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 2-amino-3-bromobenzaldehyde (1.0 eq) in ethanol, add the substituted acetophenone (1.1 eq).

  • Catalyst Addition: Add a catalytic amount of a base, such as potassium hydroxide or sodium hydroxide.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Purification: Collect the precipitated solid by filtration, wash with water, and purify by recrystallization or column chromatography to yield the desired 8-bromo-2-(substituted-phenyl)quinoline.

Synthesis_Workflow Starting_Materials 2-Amino-3-bromobenzaldehyde + Substituted Acetophenone Reaction Friedländer Annulation (Base catalyst, Reflux) Starting_Materials->Reaction Workup Aqueous Work-up & Filtration Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Final_Product 8-Bromo-2-(substituted-phenyl)quinoline Purification->Final_Product

Caption: A generalized workflow for the synthesis of this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Future Directions and Concluding Remarks

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents, particularly in the realm of oncology. The comparative analysis of related brominated quinolines strongly suggests that this chemical class possesses significant antiproliferative potential. Future research should focus on the systematic synthesis of a library of this compound derivatives with diverse substituents on the phenyl ring and at other positions of the quinoline core. Such a focused approach will enable the elucidation of a more precise and comprehensive structure-activity relationship, guiding the rational design of next-generation drug candidates with enhanced potency and selectivity. The experimental protocols outlined in this guide provide a solid foundation for undertaking such investigations. The continued exploration of this promising scaffold holds the key to unlocking new and effective treatments for a range of diseases.

References

A Comparative Guide to the Antimicrobial Activity of Substituted 2-Phenylquinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the 2-phenylquinoline core has emerged as a privileged structure, demonstrating a broad spectrum of biological activities, including potent antimicrobial effects. This guide provides a comprehensive comparison of substituted 2-phenylquinoline derivatives, offering insights into their structure-activity relationships, mechanisms of action, and the experimental protocols used to evaluate their efficacy.

Comparative Analysis of Antimicrobial Activity

The antimicrobial potency of 2-phenylquinoline derivatives is profoundly influenced by the nature and position of substituents on both the quinoline and the phenyl rings. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key parameter for comparing the efficacy of these compounds.

Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the MIC values of representative substituted 2-phenylquinoline derivatives against a panel of Gram-positive and Gram-negative bacteria. This data, compiled from various studies, highlights the impact of different substitution patterns on antibacterial activity.

Compound IDR1 (Quinoline Ring)R2 (Phenyl Ring)S. aureus (µg/mL)B. subtilis (µg/mL)E. coli (µg/mL)P. aeruginosa (µg/mL)Reference
1a H2'-NH₂>256>256>256>256[1]
5a₄ H2'-(piperidin-1-yl)acetylamino64>256>256>256[1]
5a₇ H2'-(diethylamino)acetylamino>256>256128>256[1]
5b₄ H2'-(morpholino)acetylamino128>256>256>256[1]
Unsubstituted HH--Moderate Activity-[2]
Carboxamide Deriv. 4-CONH-RVariousModerate to good activity-Moderate to good activity-[3]
Quinolone-Triazole Conj. 4-(1,2,4-triazolyl)VariousGood activity-Good activity-[3]

Data presented is a selection from cited literature and is intended for comparative purposes.

Structure-Activity Relationship (SAR) Insights

The data reveals critical structure-activity relationships that govern the antimicrobial potency of 2-phenylquinolines.

  • Substitution on the Phenyl Ring: The introduction of substituents at the 2'-position of the phenyl ring appears to be crucial for activity. A simple amino group (as in 1a ) is insufficient. However, incorporating larger, more complex moieties like substituted acetylamino groups (as in 5a₄ , 5a₇ , and 5b₄ ) can confer significant antibacterial activity, particularly against Gram-positive bacteria like S. aureus.[1] The nature of the cyclic amine in these side chains also modulates activity, with a piperidinyl moiety (5a₄ ) showing greater potency against S. aureus than a morpholinyl group (5b₄ ).[1] Interestingly, flexible chain amino groups at the 2-phenyl position seem to enhance activity against Gram-negative bacteria like E. coli.[1]

  • Substitution on the Quinoline Ring: Modifications at the 4-position of the quinoline ring have been shown to be a fruitful strategy for enhancing antimicrobial activity. The conversion of the 4-carboxylic acid to various carboxamides or its replacement with a triazole ring has yielded compounds with moderate to good activity against both Gram-positive and Gram-negative bacteria.[3] This suggests that the 4-position is a key site for interaction with the biological target.

Proposed Mechanism of Action

While the precise mechanism of action for every substituted 2-phenylquinoline may not be fully elucidated, the structural similarity to quinolone antibiotics strongly suggests a primary mode of action involving the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[3] These enzymes are essential for bacterial DNA replication, transcription, and repair.

  • DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process vital for relieving torsional stress during DNA replication and transcription.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for proper segregation into daughter cells.

By binding to the enzyme-DNA complex, 2-phenylquinoline derivatives are thought to stabilize the cleaved DNA strands, leading to double-strand breaks and ultimately cell death.

Mechanism_of_Action cluster_bacterium Bacterial Cell P_DNA Parental DNA Rep_Fork Replication Fork P_DNA->Rep_Fork Replication Gyrase DNA Gyrase (GyrA, GyrB) P_DNA->Gyrase Supercoiling D_DNA Daughter DNA Rep_Fork->D_DNA TopoIV Topoisomerase IV (ParC, ParE) D_DNA->TopoIV Decatenation Quinoline 2-Phenylquinoline Derivative Quinoline->Gyrase Inhibition Quinoline->TopoIV Inhibition Gyrase->P_DNA DSB Double-Strand Breaks Gyrase->DSB TopoIV->DSB Cell_Death Cell Death DSB->Cell_Death

Caption: Proposed mechanism of action of 2-phenylquinoline derivatives.

Experimental Protocols: A Self-Validating System

To ensure the reliability and reproducibility of antimicrobial activity data, standardized experimental protocols are paramount. The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.

Broth Microdilution Method for MIC Determination

This protocol provides a step-by-step guide for performing a broth microdilution assay.

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of the substituted 2-phenylquinoline derivatives in a suitable solvent (e.g., DMSO).

  • Bacterial Strains: Use standardized bacterial strains (e.g., from ATCC). Culture the bacteria on appropriate agar plates overnight at 37°C.

  • Growth Medium: Prepare sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

  • 96-Well Microtiter Plates: Use sterile, clear, flat-bottom 96-well plates.

2. Inoculum Preparation:

  • From the overnight culture, pick several colonies and suspend them in sterile saline.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[4]

  • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[5]

3. Preparation of Dilution Plates:

  • In a 96-well plate, perform a two-fold serial dilution of the test compounds in CAMHB. The typical concentration range to test is 0.06 to 128 µg/mL.[4]

  • Include a growth control well (containing only CAMHB and the bacterial inoculum) and a sterility control well (containing only CAMHB).

4. Inoculation and Incubation:

  • Add the prepared bacterial inoculum to each well of the microtiter plate, except for the sterility control well.

  • Cover the plate and incubate at 37°C for 18-24 hours.[3]

5. Determination of MIC:

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the test compound at which there is no visible growth.[6]

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

Substituted 2-phenylquinolines represent a promising class of antimicrobial agents with tunable activity based on their substitution patterns. The insights into their structure-activity relationships and the probable mechanism of action provide a rational basis for the design of new, more potent derivatives. The use of standardized and validated experimental protocols, such as the broth microdilution method, is essential for the accurate evaluation and comparison of these compounds, paving the way for their potential development into next-generation therapeutics to combat the growing threat of antimicrobial resistance.

References

A Senior Application Scientist's Guide to the Synthesis of 8-Bromo-2-phenylquinoline: A Comparative Analysis of Literature Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quinoline scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals. The targeted synthesis of specific quinoline derivatives, such as 8-Bromo-2-phenylquinoline, is a frequent challenge. This guide provides an in-depth, objective comparison of established literature methods for the synthesis of this important molecule. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present supporting data to empower you to make informed decisions for your synthetic campaigns.

Introduction to Quinoline Synthesis

The construction of the quinoline ring system has been a subject of extensive study for over a century, leading to the development of several named reactions that have become fundamental in heterocyclic chemistry.[1][2] These methods, while all leading to the quinoline core, differ significantly in their starting materials, reaction conditions, scope, and scalability.[3] This guide will focus on four classical and widely recognized methods: the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses, benchmarking their application to the preparation of this compound.

Comparative Overview of Synthetic Strategies

The choice of synthetic route is a critical decision, dictated by factors such as the availability of starting materials, desired substitution pattern, scalability, and safety considerations. The following table provides a high-level comparison of the four methods discussed in this guide.

FeatureSkraup SynthesisDoebner-von Miller SynthesisCombes SynthesisFriedländer Synthesis
Reactants Aniline (or derivative), glycerol, oxidizing agent, strong acidAniline (or derivative), α,β-unsaturated aldehyde or ketone, acid catalystAniline (or derivative), β-diketone, acid catalyst2-Aminoaryl aldehyde or ketone, compound with an α-methylene group
Key Advantages Uses simple, readily available starting materials.[3]Versatile for 2- and 4-substituted quinolines.[1]Good yields and milder conditions than Skraup.[4]High yields and broad substrate scope for functionalized quinolines.[3]
Key Disadvantages Harsh, often violent, exothermic reaction; low to moderate yields.[1][3]Potential for polymerization of the carbonyl substrate.[1]Requires β-diketones which may need to be synthesized.[4]Requires pre-synthesis of often less accessible 2-aminoaryl aldehydes or ketones.[3]
Scalability Can be challenging and hazardous to scale up.[3]ModerateGoodGenerally good and scalable.[5]
Typical Yields Low to Moderate[3]Moderate to GoodGood to Excellent[4]Good to Excellent[3]

In-Depth Analysis and Experimental Protocols

The Skraup Synthesis: A Classic Approach

The Skraup synthesis is one of the oldest methods for preparing quinolines, involving the reaction of an aniline with glycerol, an oxidizing agent (like nitrobenzene), and a strong acid (typically sulfuric acid).[6] The reaction proceeds through the in-situ formation of acrolein from glycerol, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation.[7]

Mechanistic Causality: The harsh, acidic conditions are necessary to dehydrate the glycerol to the reactive acrolein intermediate. The highly exothermic nature of the reaction necessitates careful control, often with the addition of a moderator like ferrous sulfate.[6]

Experimental Protocol for 8-Bromoquinoline (Adaptable for Phenyl Substituted Analogues):

  • Materials: 2-Bromoaniline, glycerol, nitrobenzene (or a safer alternative like sodium m-nitrobenzenesulfonate), concentrated sulfuric acid, ferrous sulfate heptahydrate.

  • Procedure:

    • In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.

    • To the flask, cautiously add concentrated sulfuric acid.

    • With vigorous stirring, add 2-bromoaniline, followed by ferrous sulfate heptahydrate.

    • Gently heat the mixture.

    • Slowly add a mixture of glycerol and nitrobenzene through the dropping funnel. The reaction is highly exothermic and may require external cooling to control.[3]

    • After the initial vigorous reaction subsides, heat the mixture to reflux for several hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the solution with a concentrated base (e.g., sodium hydroxide) to precipitate the crude product.

    • The crude 8-bromoquinoline can be purified by steam distillation followed by recrystallization or column chromatography.

Workflow Diagram: Skraup Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 2-Bromoaniline, Glycerol, Nitrobenzene, & Ferrous Sulfate B Slowly add conc. H₂SO₄ with cooling A->B C Gentle heating to initiate B->C D Reflux for 5 hours C->D E Pour onto ice & neutralize with NaOH D->E F Steam Distillation E->F G Recrystallization/ Column Chromatography F->G

Caption: Workflow for the Skraup Synthesis of 8-Bromoquinoline.

The Doebner-von Miller Synthesis: A More Versatile Alternative

The Doebner-von Miller reaction is a more versatile method that utilizes an α,β-unsaturated aldehyde or ketone to react with an aniline in the presence of an acid catalyst.[8] To synthesize this compound, 2-bromoaniline would be reacted with cinnamaldehyde.

Mechanistic Causality: This reaction avoids the harsh dehydration of glycerol by starting with the pre-formed α,β-unsaturated carbonyl compound. The acid catalyst facilitates the initial Michael addition of the aniline and the subsequent cyclization and dehydration steps. The final aromatization often occurs via oxidation by air or another oxidant present in the reaction mixture.

Proposed Experimental Protocol for this compound:

  • Materials: 2-Bromoaniline, cinnamaldehyde, hydrochloric acid (or another suitable acid like p-toluenesulfonic acid), and an oxidizing agent (e.g., arsenic pentoxide or air).

  • Procedure:

    • In a round-bottom flask fitted with a reflux condenser, dissolve 2-bromoaniline in a suitable solvent (e.g., ethanol).

    • Add the acid catalyst to the solution.

    • Slowly add cinnamaldehyde to the stirred mixture.

    • Heat the reaction mixture to reflux for several hours.

    • If necessary, introduce an oxidizing agent or bubble air through the reaction to facilitate aromatization.

    • After cooling, neutralize the reaction mixture with a base.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.

Workflow Diagram: Doebner-von Miller Synthesis

G cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2-Bromoaniline in solvent with acid catalyst B Add Cinnamaldehyde A->B C Reflux for several hours B->C D Neutralize with base C->D E Extract with organic solvent D->E F Purify by column chromatography or recrystallization E->F

Caption: Workflow for the Doebner-von Miller Synthesis.

The Combes Synthesis: A Route to Polysubstituted Quinolines

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[4] For the synthesis of this compound, 2-bromoaniline would be reacted with benzoylacetone. This method is particularly useful for preparing quinolines with substituents at the 2- and 4-positions.

Mechanistic Causality: The reaction proceeds through the formation of an enamine intermediate from the aniline and one of the carbonyl groups of the β-diketone.[9] Subsequent acid-catalyzed cyclization onto the aromatic ring, followed by dehydration, yields the quinoline product. The regioselectivity of the cyclization can be influenced by the nature of the substituents on both the aniline and the β-diketone.[4]

Proposed Experimental Protocol for this compound:

  • Materials: 2-Bromoaniline, benzoylacetone, and a strong acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid).

  • Procedure:

    • Carefully mix 2-bromoaniline and benzoylacetone.

    • Slowly add the acid catalyst to the mixture with cooling.

    • Heat the reaction mixture, typically to around 100-120 °C, for a few hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the mixture and carefully pour it onto ice.

    • Neutralize the solution with a base to precipitate the crude product.

    • Collect the solid by filtration, wash with water, and dry.

    • Purify the product by recrystallization from a suitable solvent (e.g., ethanol).

Workflow Diagram: Combes Synthesis

G cluster_reaction Reaction cluster_workup Work-up & Purification A Mix 2-Bromoaniline and Benzoylacetone B Add acid catalyst with cooling A->B C Heat to 100-120 °C B->C D Pour onto ice & neutralize C->D E Filter and wash solid D->E F Recrystallize from ethanol E->F

Caption: Workflow for the Combes Synthesis.

The Friedländer Synthesis: A High-Yield, Versatile Method

The Friedländer synthesis is a powerful method for constructing quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[10] To synthesize this compound, one could react 2-amino-3-bromobenzaldehyde with acetophenone. This method often provides high yields and allows for a wide variety of substituents to be introduced onto the quinoline ring.[3]

Mechanistic Causality: The reaction can be catalyzed by either acid or base and proceeds through an initial aldol condensation or Schiff base formation, followed by cyclization and dehydration.[11] The choice of catalyst can influence the reaction rate and, in some cases, the regioselectivity. Modern variations of this method often employ milder conditions and can even be performed under solvent-free or microwave-assisted conditions.[12][13]

Proposed Experimental Protocol for this compound:

  • Materials: 2-Amino-3-bromobenzaldehyde, acetophenone, and a catalyst (e.g., potassium hydroxide for base-catalyzed or p-toluenesulfonic acid for acid-catalyzed).

  • Procedure:

    • In a round-bottom flask, dissolve 2-amino-3-bromobenzaldehyde and acetophenone in a suitable solvent (e.g., ethanol).

    • Add the catalyst to the solution.

    • Heat the reaction mixture to reflux for several hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • If necessary, add water to precipitate the product or extract with an organic solvent.

    • Purify the crude product by recrystallization or column chromatography.

Workflow Diagram: Friedländer Synthesis

G cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2-Amino-3-bromobenzaldehyde & Acetophenone in solvent B Add catalyst (acid or base) A->B C Reflux for several hours B->C D Cool and remove solvent C->D E Precipitate/Extract product D->E F Purify by recrystallization/ column chromatography E->F

Caption: Workflow for the Friedländer Synthesis.

Conclusion and Recommendations

The synthesis of this compound can be approached through several classical methods, each with its own set of advantages and disadvantages.

  • The Skraup synthesis , while using simple starting materials, is often plagued by harsh conditions and low yields, making it less ideal for the synthesis of highly functionalized molecules.[3]

  • The Doebner-von Miller synthesis offers a more controlled approach than the Skraup reaction and is a viable option if cinnamaldehyde is readily available.

  • The Combes synthesis provides a good route to the target molecule with likely good yields, provided that benzoylacetone is accessible.[4]

  • The Friedländer synthesis stands out as a highly versatile and often high-yielding method, though it requires a more complex starting material in the form of 2-amino-3-bromobenzaldehyde.[3]

For researchers aiming for high yields and a broad scope for further derivatization, the Friedländer synthesis is often the most strategic choice, despite the potential need for a multi-step synthesis of the starting materials. For a more direct route from simpler precursors, the Doebner-von Miller and Combes syntheses represent excellent and reliable alternatives. The choice will ultimately be guided by the specific constraints and goals of your research program.

References

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists navigating the intricate landscape of drug development and materials science, the precise characterization of heterocyclic compounds is a foundational pillar of innovation. Among these, quinoline derivatives hold a place of prominence due to their versatile therapeutic applications. This guide provides a comprehensive comparative analysis of the characterization data for 8-Bromo-2-phenylquinoline and a selection of its structurally related analogs. While direct experimental data for this compound is not extensively available in the public domain, this guide leverages data from closely related compounds to provide a robust predictive and comparative framework. Our objective is to empower researchers with the necessary insights to identify, characterize, and utilize these valuable molecules in their work.

The quinoline scaffold is a recurring motif in a multitude of biologically active compounds, and the introduction of a phenyl group at the 2-position, along with halogen substitutions, can significantly modulate their physicochemical and pharmacological properties. This compound, with its distinct substitution pattern, represents a promising, yet less-characterized, member of this family.

The Structural Landscape of 2-Phenylquinolines

The core structure of 2-phenylquinoline consists of a quinoline ring system linked to a phenyl group at the second position. The compounds discussed in this guide feature variations such as the presence and position of a bromine atom or the substitution of the phenyl group with a methyl group. These seemingly minor alterations can have a profound impact on the spectroscopic and physical properties of the molecule.

Caption: Structural relationships between this compound and its analogs.

Physicochemical and Spectroscopic Data: A Comparative Analysis

The following tables summarize the available characterization data for this compound and its related compounds. This comparative approach allows for the prediction of the properties of the target compound and aids in the interpretation of experimental data.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compound C₁₅H₁₀BrN284.16[1]Not availableNot available
2-PhenylquinolineC₁₅H₁₁N205.2580-84[2]White solid
8-Bromo-2-methylquinolineC₁₀H₈BrN222.09[3]69-70Grey solid
6-Bromo-2-phenylquinolineC₁₅H₁₀BrN284.15Not availableNot available

Table 2: Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Mass Spectrum (m/z)IR (cm⁻¹)
This compound Predicted in aromatic region (7.0-9.0 ppm)Predicted in aromatic region (110-160 ppm)Expected M⁺ at 283/285 (1:1)Aromatic C-H, C=C, C=N stretches
2-Phenylquinoline7.42-8.24 (m, 11H)[4]119.0, 126.3, 127.2, 127.5, 127.6, 128.8, 129.3, 129.7, 129.7, 136.8, 139.7, 148.3, 157.4[4]205 (M⁺)[5]Aromatic C-H, C=C, C=N stretches[6]
8-Bromo-2-methylquinoline2.82 (s, 3H), 7.33 (m, 2H), 7.73 (dd, 1H), 8.02 (m, 2H)Not availableNot availableNot available
8-BromoquinolineNot availableNot available207/209 (M⁺, M⁺+2)[7]Not available

Interpreting the Data: Key Characterization Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is crucial for elucidating the substitution pattern on the aromatic rings. For this compound, one would expect a complex multiplet in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the quinoline ring will exhibit distinct chemical shifts influenced by the electronegative nitrogen atom and the bromine substituent. The protons of the phenyl group will also appear in this region. Comparison with the spectra of 2-phenylquinoline and 8-bromo-2-methylquinoline can aid in assigning specific resonances. The ¹³C NMR spectrum will show a number of signals corresponding to the aromatic carbons, with their chemical shifts influenced by the attached substituents.

Mass Spectrometry (MS): The mass spectrum provides the molecular weight of the compound. A key feature for bromine-containing compounds is the presence of a characteristic isotopic pattern for the molecular ion peak (M⁺). Due to the natural abundance of the bromine isotopes ⁷⁹Br and ⁸¹Br being roughly equal, the mass spectrum of this compound is expected to show two peaks of nearly equal intensity for the molecular ion, separated by 2 m/z units (M⁺ and M⁺+2).[8][9] This pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum reveals the functional groups present in the molecule. For this compound, one would expect to observe characteristic absorption bands for aromatic C-H stretching (above 3000 cm⁻¹), C=C and C=N stretching vibrations in the aromatic rings (in the 1600-1450 cm⁻¹ region), and C-H bending vibrations. The C-Br stretching vibration typically appears in the fingerprint region at lower wavenumbers.

Experimental Protocols for Characterization

The following are generalized, yet detailed, step-by-step methodologies for the key characterization techniques discussed. These protocols are based on standard practices for small organic molecules.

Synthesis of 2-Phenylquinoline Derivatives (Doebner-von Miller Reaction)

A common method for synthesizing 2-substituted quinolines is the Doebner-von Miller reaction. This acid-catalyzed reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound.[3][10]

Doebner_von_Miller_Synthesis Aniline Aniline Reaction Reaction Mixture Aniline->Reaction UnsaturatedCarbonyl α,β-Unsaturated Carbonyl UnsaturatedCarbonyl->Reaction AcidCatalyst Acid Catalyst (e.g., HCl, H₂SO₄) AcidCatalyst->Reaction Heating Heating Reaction->Heating Workup Workup & Purification Heating->Workup Product 2-Phenylquinoline Derivative Workup->Product

Caption: General workflow for the Doebner-von Miller synthesis of 2-phenylquinolines.

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve the aniline derivative (e.g., 2-bromoaniline for the synthesis of this compound) in a suitable solvent such as ethanol.

  • Addition of Carbonyl Compound: To this solution, add the α,β-unsaturated carbonyl compound (e.g., cinnamaldehyde to introduce the phenyl group at the 2-position).

  • Acid Catalysis: Slowly add a strong acid catalyst (e.g., concentrated hydrochloric acid or sulfuric acid) to the reaction mixture while stirring.

  • Reaction: Heat the mixture to reflux for several hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture and neutralize it with a base (e.g., sodium carbonate solution).

  • Extraction: Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts relative to the internal standard.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often used, where the sample is first separated on a GC column before entering the mass spectrometer. For less volatile compounds, direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak to determine the molecular weight and look for the characteristic isotopic pattern of bromine.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample for analysis. For solid samples, this can be done by creating a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the appropriate wavenumber range (typically 4000-400 cm⁻¹).

  • Data Interpretation: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Characterization_Workflow Start Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry Start->MS IR IR Spectroscopy Start->IR Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: A general workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

The comprehensive characterization of novel compounds like this compound is essential for advancing drug discovery and materials science. While direct experimental data for this specific molecule is sparse, a comparative analysis with its close structural relatives provides a powerful tool for predicting its properties and guiding experimental work. By understanding the influence of substituents on the quinoline core, researchers can better anticipate the spectroscopic signatures and physical characteristics of their target molecules. The detailed protocols provided in this guide offer a practical framework for the synthesis and characterization of these important heterocyclic compounds, enabling researchers to confidently advance their projects.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 8-Bromo-2-phenylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, safety-driven protocol for the disposal of 8-Bromo-2-phenylquinoline. As a halogenated quinoline derivative, this compound requires meticulous handling and disposal to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain strict regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this and similar chemical entities.

The core principle of this guide is risk mitigation through informed procedure. The protocols outlined herein are based on established best practices for managing halogenated organic compounds, which are classified as hazardous waste under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[1]

Hazard Profile and Waste Classification

Therefore, this compound must be managed as Hazardous Waste . It falls under the category of Halogenated Organic Waste .[6][7] This classification is critical and dictates the entire disposal workflow.

Table 1: Inferred Hazard Profile for this compound

Hazard ClassPotential Effects & RationaleRecommended Precautions
Acute Toxicity (Oral) Analogues like 8-Bromoisoquinoline and 8-Bromo-4-hydroxy-2-phenylquinoline are classified as "Toxic if swallowed".[2][4]Do not eat, drink, or smoke when handling. Wash hands thoroughly after use. In case of ingestion, seek immediate medical attention.
Skin & Eye Irritation 8-Bromoquinoline is a known skin and eye irritant.[3][8][9] This is a common property for many quinoline derivatives.Wear chemical-resistant gloves and safety goggles with side shields. Avoid contact with skin and eyes.
Respiratory Irritation May cause respiratory irritation upon inhalation of dust or fumes, a characteristic noted for 8-Bromoquinoline.[3][9]Handle in a well-ventilated area, preferably within a certified chemical fume hood.
Environmental Hazard Halogenated organic compounds can be persistent and harmful to aquatic life.[2] Disposal into drains or regular trash is strictly prohibited.[10][11]Dispose of as hazardous waste to prevent release into the environment.

Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is non-negotiable. The following steps provide a clear pathway from point of generation to final disposal.

Experimental Protocol: Waste Handling and Accumulation

  • Personal Protective Equipment (PPE) Confirmation: Before handling any waste, ensure you are wearing appropriate PPE. This includes:

    • Eye Protection: Chemical safety goggles or a face shield.

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

    • Body Protection: A laboratory coat.

  • Waste Segregation: This is the most critical step to prevent dangerous chemical reactions and ensure proper disposal routing.

    • Collect waste this compound in a dedicated container for Halogenated Organic Solids .[12]

    • DO NOT mix with non-halogenated organic waste.[6][7]

    • DO NOT mix with acids, bases, or strong oxidizing agents.[7][10]

    • DO NOT mix with aqueous or liquid waste streams.

  • Containerization:

    • Use a designated, leak-proof container made of a material chemically compatible with halogenated organics (e.g., high-density polyethylene).

    • The container must have a secure, tight-fitting lid to prevent the release of vapors.[13]

  • Waste Labeling:

    • As soon as the first particle of waste is added, label the container clearly.[13] The label must include:

      • The words "Hazardous Waste ".[1]

      • The full chemical name: "This compound ".

      • An accurate list of all container contents if it is a mixture.

      • Appropriate hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant).

  • Accumulation and Storage:

    • Keep the waste container closed at all times except when adding waste.[13]

    • Store the container in a designated, secure satellite accumulation area within the laboratory.

    • Ensure the storage area is well-ventilated and away from incompatible materials.[12]

  • Request for Disposal:

    • When the container is nearly full (approximately 90% capacity), or in accordance with your institution's policies, arrange for pickup.

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][14] The final disposal method will be high-temperature incineration at a permitted facility, which is the standard for halogenated organic compounds.[1][15]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.

DisposalWorkflow cluster_prep Preparation & Handling cluster_segregation Segregation & Containerization cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal start Generate Waste Containing This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Classify as: Halogenated Organic Solid Waste ppe->identify container Select Designated, Leak-Proof Halogenated Waste Container identify->container label_container Label Container: 'Hazardous Waste' 'this compound' container->label_container transfer Transfer Waste to Container (Minimize Dust) label_container->transfer seal Securely Seal Container After Each Addition transfer->seal store Store in Designated Satellite Accumulation Area (SAA) seal->store full Container Full (or per policy)? store->full Continue Use contact_ehs Contact EHS for Pickup by Licensed Contractor full->contact_ehs Yes end Disposal via High-Temperature Incineration contact_ehs->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.